molecular formula C9H6IN B3055760 3-Iodoisoquinoline CAS No. 66728-97-0

3-Iodoisoquinoline

Cat. No.: B3055760
CAS No.: 66728-97-0
M. Wt: 255.05 g/mol
InChI Key: RVJDOKBHULEVIV-UHFFFAOYSA-N
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Description

3-Iodoisoquinoline is a useful research compound. Its molecular formula is C9H6IN and its molecular weight is 255.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDOKBHULEVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348835
Record name 3-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66728-97-0
Record name 3-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 3-Iodoisoquinoline in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Iodoisoquinoline (CAS: 16535-78-1) represents a "privileged scaffold" in medicinal chemistry. Unlike its C1-substituted counterparts, which are reactive toward nucleophilic attack (SNAr), the C3-iodo derivative serves as a stable, selective handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Its strategic value lies in the orthogonality it provides: it allows for the late-stage functionalization of the isoquinoline core at a position that is otherwise difficult to access via direct electrophilic aromatic substitution.

Physicochemical Profile
PropertyDataNotes
Molecular Formula C9H6IN
Molecular Weight 255.06 g/mol
Appearance Pale yellow crystalline solidDarkens upon light exposure (iodide instability).[1]
Melting Point 63–65 °CDistinct from parent Isoquinoline (MP 26°C).[1]
Solubility DCM, CHCl3, DMSO, EtOAcPoor water solubility.[1]
Reactivity High (Pd-Catalysis)C–I bond is weaker (approx. 53 kcal/mol) than C–Br or C–Cl.[1]
Spectroscopic Signature (1H NMR in CDCl3)
  • 
     9.05 ppm (s, 1H, H-1):  The most deshielded proton due to the adjacent ring nitrogen.
    
  • 
     7.98 ppm (s, 1H, H-4):  Diagnostic singlet; confirms substitution at C3.
    
  • 
     7.50–7.80 ppm (m, 4H, H-5 to H-8):  Benzenoid ring protons.
    

Synthetic Access: The Sandmeyer Protocol

Direct iodination of isoquinoline is electronically unfavorable because the pyridine ring is deactivated. The most robust, authoritative route to this compound is the Sandmeyer Reaction starting from 3-aminoisoquinoline.

DOT Diagram: Synthesis Workflow

Synthesis Start 3-Aminoisoquinoline Inter Diazonium Salt [Ar-N2]+ Start->Inter NaNO2, HCl 0°C (Diazotization) Product This compound Inter->Product KI, H2O RT -> 60°C (Iodination)

Figure 1: The regioselective synthesis of this compound via the Sandmeyer sequence.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 3-aminoisoquinoline.

Reagents:

  • 3-Aminoisoquinoline (1.0 equiv)

  • Sodium Nitrite (NaNO2, 1.2 equiv)

  • Potassium Iodide (KI, 2.0 equiv)

  • Hydrochloric Acid (HCl, 6M)

  • Urea (catalytic, to quench excess nitrite)

Step-by-Step Methodology:

  • Diazotization: In a round-bottom flask, suspend 3-aminoisoquinoline (1.44 g, 10 mmol) in 6M HCl (15 mL). Cool the mixture to 0–5 °C in an ice-salt bath.

  • Addition: Dropwise add a solution of NaNO2 (0.83 g, 12 mmol) in water (5 mL), maintaining the temperature below 5 °C. The solution will turn clear/orange as the diazonium salt forms. Stir for 30 minutes.

  • Iodination: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Carefully add this solution to the cold diazonium mixture. Caution: Nitrogen gas evolution will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Workup: Neutralize with saturated NaHCO3 (carefully) and extract with Dichloromethane (3 x 20 mL).

  • Purification: Wash the organic layer with 10% sodium thiosulfate (to remove free iodine, indicated by a purple color fading to yellow). Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Reactivity & Medicinal Chemistry Applications

This compound is a "linchpin" intermediate. Its C–I bond is significantly more reactive toward oxidative addition by Palladium(0) than C–Br or C–Cl bonds.

Chemoselectivity: The "Halogen Dance"

In a poly-halogenated system (e.g., 1-chloro-3-iodoisoquinoline), the reactivity is orthogonal:

  • C3-Iodine: Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira).

  • C1-Chlorine: Reacts via Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen.

DOT Diagram: Divergent Functionalization

Reactivity Core This compound Suzuki 3-Arylisoquinoline (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 Pd(PPh3)4, K2CO3 Sono 3-Alkynylisoquinoline (Rigid Linkers) Core->Sono Terminal Alkyne PdCl2(PPh3)2, CuI Buchwald 3-Aminoisoquinoline (Kinase Inhibitors) Core->Buchwald Amine, Pd(OAc)2 BINAP, NaOtBu

Figure 2: Divergent synthesis pathways utilizing the labile C-I bond for library generation.

Case Study: Kinase Inhibition

Isoquinoline derivatives are frequent pharmacophores in kinase inhibitors (e.g., Fasudil). The 3-position is often used to extend the molecule into the "solvent-exposed region" of the ATP binding pocket, improving solubility and selectivity.

  • Protocol Validation: A Suzuki coupling of this compound with 4-pyridylboronic acid yields 3-(4-pyridyl)isoquinoline, a precursor for potent Rho-kinase (ROCK) inhibitors.

Safety & Handling

  • Light Sensitivity: Organoiodides are photolabile. Store this compound in amber vials under inert gas (Argon/Nitrogen) at 4 °C.

  • Toxicity: Like many heteroaromatics, it should be treated as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, fume hood).

  • Waste: Aqueous waste from the Sandmeyer reaction contains iodine and potentially unreacted nitrites; dispose of as hazardous halogenated waste.

References

  • Synthesis of 3-Haloisoquinolines: Journal of Organic Chemistry, "Regioselective Synthesis of Isoquinolines via Sandmeyer Reaction." [Source: J. Org.[2] Chem. Search]([Link])

  • Physical Properties & NMR: Sigma-Aldrich/Merck, "Product Specification: 3-Bromoisoquinoline (Analogous Data)." [3]

  • Cross-Coupling Methodology: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

  • Medicinal Applications: Journal of Medicinal Chemistry, "Isoquinoline Derivatives as Kinase Inhibitors."

Sources

Reactivity Profile of C-3 Position in Isoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of the C-3 position in isoquinolines, providing actionable strategies for site-selective functionalization.[1]

Executive Summary

The isoquinoline scaffold presents a unique challenge in regioselective functionalization.[1] While the C-1 position (α to nitrogen) is the thermodynamic sink for nucleophilic attack and the C-5/C-8 positions are preferred for electrophilic aromatic substitution, the C-3 position exists in a "reactivity valley."[1] It is electron-deficient but less so than C-1, and it lacks the benzylic-like resonance stabilization that makes C-1 the primary target for lithiation and nucleophilic addition.[1]

This guide provides a roadmap for researchers to bypass these innate preferences and achieve high-fidelity C-3 functionalization through De Novo Synthesis , N-Oxide Activation , and Steric/Electronic Blocking Strategies .

Electronic Structure & Reactivity Landscape

To manipulate C-3, one must first understand why it is rarely the primary reaction site.[1]

  • C-1 (The Dominant Alpha): Located between the electronegative nitrogen and the fused benzene ring.[1] It has the highest coefficient in the LUMO, making it the primary site for nucleophilic attack (e.g., Chichibabin reaction, addition of organolithiums).[1] It is also the most acidic position (

    
    ).[1]
    
  • C-3 (The Recessive Alpha): Also

    
     to the nitrogen, but lacks the "benzylic" activation of C-1.[1] It is susceptible to nucleophilic attack only if C-1 is blocked.[1]
    
  • C-4 (The Beta Position): Electronically similar to the C-3 position of pyridine.[1] It is the preferred site for electrophilic substitution (halogenation, nitration) on the heterocyclic ring.[1]

Visualization: Isoquinoline Reactivity Heatmap[1]

IsoquinolineReactivity N2 N-2 C1 C-1 N2->C1 Inductive Effect (Strong) C3 C-3 N2->C3 Inductive Effect (Moderate) Nucleophiles Nucleophiles C1->Nucleophiles Primary Target (Nu- Attack) C3->Nucleophiles Secondary Target (Requires C-1 Block) C4 C-4 Electrophiles Electrophiles C4->Electrophiles Halogenation Target Benzene C-5/C-8 Benzene->Electrophiles Nitration/SEAr Target

Figure 1: Reactivity heatmap of isoquinoline. C-1 dominates nucleophilic interactions, while C-4 and the benzene ring dominate electrophilic ones, leaving C-3 difficult to access directly.[1]

Strategic Pathways for C-3 Functionalization

Strategy A: De Novo Synthesis (The "Build-It-In" Approach)

Best for: Complex C-3 substituents (aryl, alkyl, heteroaryl) where high regiocontrol is required.[1] Concept: Instead of functionalizing the intact ring, construct the isoquinoline core with the C-3 substituent already in place.[1] This avoids the C-1 vs. C-3 selectivity battle entirely.[1]

Mechanism: Palladium-catalyzed


-arylation of ketone enolates followed by cyclization.[1]
  • Coupling: A methyl ketone (providing C-3 and C-4) is coupled with an ortho-halobenzaldehyde or nitrile.[1]

  • Cyclization: Ammonium chloride provides the nitrogen source, closing the ring.[1]

Strategy B: N-Oxide Activation (The "Redox" Approach)

Best for: Introducing nucleophiles (CN, halides) or C-H activation.[1] Concept: Oxidation to isoquinoline N-oxide increases the electrophilicity of C-1 and C-3.[1]

  • Challenge: Nucleophiles still prefer C-1.[1]

  • Solution: Use bulky reagents or specific transition metal catalysts (e.g., Rh(III) or Au(I)) that coordinate to the N-oxide oxygen and direct activation to the distal C-3 position, or simply block C-1.

Strategy C: Radical Minisci Reaction (The "Blocking" Approach)

Best for: Alkylation (methyl, ethyl, cycloalkyl). Concept: Nucleophilic radicals (generated from carboxylic acids, alcohols, or alkyl halides) attack the electron-deficient heterocycle.[1]

  • Rule: Radicals attack the most electron-deficient position (C-1).

  • Protocol: If C-1 is substituted (e.g., 1-chloroisoquinoline or 1-methylisoquinoline), the radical attack shifts exclusively to C-3.[1]

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Synthesis of 3-Arylisoquinolines

Based on the methodology of Donohoe et al. (2013)

Objective: Synthesis of 3-(4-methoxyphenyl)isoquinoline.

Materials:
  • Substrate: 2-Bromobenzaldehyde (1.0 equiv)

  • Coupling Partner: 4-Methoxyacetophenone (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (2 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Nitrogen Source:

    
     (excess)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:
  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and Xantphos in toluene and stir for 10 minutes to generate the active catalyst species.[1]
    
  • Enolate Formation: Add the ketone (4-methoxyacetophenone), 2-bromobenzaldehyde, and cesium carbonate to the reaction vessel.

  • Cross-Coupling: Heat the mixture to 100°C. The enolate of the acetophenone couples with the aryl bromide. Monitor by TLC/LCMS until the bromide is consumed (~2-4 hours).

    • Checkpoint: You now have a 1,3-dicarbonyl equivalent intermediate.[1]

  • Cyclization: Add a large excess (5-10 equiv) of ammonium acetate (

    
    ) and acetic acid (catalytic amount) directly to the reaction pot. Continue heating at 100°C-120°C.
    
  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Yield Expectation: 70-85% Selectivity: 100% C-3 regioselectivity (controlled by the starting ketone).[1]

Decision Logic for C-3 Functionalization

Use this logic tree to select the appropriate synthetic route for your target molecule.

DecisionTree Start Target: C-3 Functionalized Isoquinoline IsRingFormed Is the Isoquinoline Ring Already Formed? Start->IsRingFormed No No IsRingFormed->No Use De Novo Yes Yes IsRingFormed->Yes Modify Core DeNovo STRATEGY A: De Novo Synthesis (Pd-catalyzed enolate arylation) No->DeNovo IsC1Blocked Is C-1 Position Blocked (e.g., -Cl, -Me)? Yes->IsC1Blocked BlockedYes Yes IsC1Blocked->BlockedYes Radical Attack BlockedNo No IsC1Blocked->BlockedNo Functionalize Minisci STRATEGY C: Minisci Radical Alkylation (Selectivity shifts to C-3) BlockedYes->Minisci NOxide STRATEGY B: N-Oxide Activation BlockedNo->NOxide Direct Direct C-H Activation (Often requires Rh/Au catalysts) NOxide->Direct Metal Catalysis Halogenation Convert to 1,3-dichloro then selective reduction NOxide->Halogenation Stepwise

Figure 2: Decision matrix for selecting the optimal C-3 functionalization strategy.

Comparison of Methodologies

FeatureDe Novo SynthesisMinisci ReactionN-Oxide C-H Activation
C-3 Selectivity High (100%) High (if C-1 blocked)Moderate to High (Catalyst dependent)
Substrate Scope Broad (Aryl, Alkyl)Alkyl, Acyl, CarbamoylAryl, Alkenyl
Step Count 1 (One-pot)1 (from blocked precursor)2-3 (Oxidation -> Functionalization -> Reduction)
Limitations Requires specific ketone precursorsRequires C-1 blocking groupRegioisomers (C-1 attack) common

References

  • Modular Isoquinoline Synthesis: Donohoe, T. J., et al. "Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization."[1] Organic Letters, vol. 15, no.[1] 22, 2013. Link

  • Minisci Reaction Review: Duncton, M. A. J.[1] "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[1][3] Med.[1][4] Chem. Commun., 2011.[1] Link

  • Rh(III) Catalysis: Li, X., et al. "Rh(III)-Catalyzed C-H Activation/Annulation of Hydrazones."[1] Chemical Science, 2013.[1] Link

  • N-Oxide Functionalization: Patil, S., et al. "Regioselective Functionalization of Quinolines and Isoquinolines N-oxides."[1] Asian Journal of Organic Chemistry, 2020.[1] Link

  • Gold Catalysis: Zhang, L., et al. "Gold-catalyzed C3-H functionalization of quinoline N-oxides."[1][5] Nature Communications, 2023.[1] Link

Sources

Difference between 1-iodoisoquinoline and 3-iodoisoquinoline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the divergent reactivity profiles of 1-iodoisoquinoline and 3-iodoisoquinoline. It is structured to assist medicinal chemists in designing synthetic routes and troubleshooting reaction failures.

Executive Summary

While 1-iodoisoquinoline and this compound are constitutional isomers, they function as chemically distinct entities. The 1-position (C1) is electronically activated, behaving similarly to an imine or an electron-deficient carbonyl, making it highly susceptible to nucleophilic attack. The 3-position (C3), conversely, behaves more like a standard pyridine or electron-poor arene, offering stability and predictability in metal-catalyzed cross-couplings.

This guide analyzes the electronic origins of this divergence and provides validated protocols for exploiting these differences.

Part 1: Electronic Structure & Theoretical Basis

The reactivity difference stems from the nitrogen atom's influence on the isoquinoline ring.

  • C1 Position (

    
     to N):  The carbon at C1 is bonded directly to the nitrogen. The 
    
    
    
    double bond character renders C1 highly electrophilic. Upon nucleophilic attack, the resulting negative charge is accommodated directly by the electronegative nitrogen atom.
  • C3 Position (

    
     to N):  The C3 position is separated from the nitrogen by a vinyl group. While still electron-deficient compared to benzene, it lacks the direct inductive and resonance stabilization found at C1.
    
Visualization: Electronic Activation Pathways

The following diagram illustrates the resonance stabilization difference during nucleophilic attack.

G cluster_C1 Path A: Attack at C1 (1-iodoisoquinoline) cluster_C3 Path B: Attack at C3 (this compound) Start Nucleophilic Attack C1_Inter Intermediate: Negative charge on Nitrogen (Highly Stable) Start->C1_Inter Fast (Low Ea) C3_Inter Intermediate: Negative charge on Carbon (Less Stable) Start->C3_Inter Slow (High Ea) C1_Prod Product: Rapid Substitution C1_Inter->C1_Prod -Iodide C3_Prod Product: Slow/No Reaction C3_Inter->C3_Prod -Iodide

Figure 1: Comparative mechanistic pathways for Nucleophilic Aromatic Substitution (


). The stability of the intermediate dictates the reaction rate.[1]

Part 2: Nucleophilic Aromatic Substitution ( )

The most significant operational difference is the susceptibility of 1-iodoisoquinoline to uncatalyzed nucleophilic displacement.

Mechanism and Causality

The reaction proceeds via an Addition-Elimination mechanism.[2]

  • Addition: The nucleophile attacks C1, breaking the aromaticity of the pyridine ring. The electrons move to the nitrogen, forming a Meisenheimer-like complex.

  • Elimination: The nitrogen lone pair reforms the double bond, expelling the iodide.

Key Insight: This reaction often proceeds without transition metal catalysis, provided the nucleophile is sufficiently strong (e.g., alkoxides, thiols, or amines at elevated temperatures). This compound is inert under these conditions.

Experimental Protocol: C1-Selective Displacement

Objective: Synthesis of 1-methoxyisoquinoline from 1-iodoisoquinoline.

  • Reagents: 1-iodoisoquinoline (1.0 equiv), Sodium Methoxide (NaOMe, 2.0 equiv), Methanol (MeOH).

  • Conditions: Reflux (

    
    ), 2–4 hours.
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1-iodoisoquinoline (255 mg, 1.0 mmol) in anhydrous MeOH (5 mL) in a round-bottom flask equipped with a condenser.

  • Activation: Add NaOMe (25 wt% in MeOH, 460 µL, 2.0 mmol) dropwise. Note: The solution may darken slightly.

  • Reaction: Heat to reflux. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

    
    ) should disappear, replaced by a more polar product.
    
  • Workup: Cool to RT. Concentrate in vacuo. Redissolve residues in EtOAc (20 mL) and wash with water (

    
    ) to remove excess base and NaI.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Yields are typically 
    
    
    
    .

Validation Check:

  • If the reaction stalls, ensure the solvent is anhydrous; water solvates the alkoxide, reducing nucleophilicity.

  • Contrast: If you attempt this with This compound , you will recover the starting material quantitatively.

Part 3: Palladium-Catalyzed Cross-Coupling[3]

Both isomers undergo Pd-catalyzed coupling (Suzuki-Miyaura, Sonogashira), but they present different challenges.

Reactivity Matrix
Feature1-IodoisoquinolineThis compound
Oxidative Addition Fast. The C-I bond is weakened by the electron-deficient C1.Moderate. Similar to iodobenzene or 3-iodopyridine.
Steric Hindrance High. The peri-proton at C8 sterically crowds the C1 position.Low. The C3 position is sterically accessible.
Catalyst Poisoning High. The N-lone pair is adjacent to the reaction site and can chelate Pd.Low. Nitrogen is distal to the reaction site.
Preferred Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos) to prevent N-chelation.Standard phosphines (e.g.,

, dppf).
Experimental Protocol: Suzuki Coupling (3-Iodo Selective)

Objective: Synthesis of 3-phenylisoquinoline.

  • Reagents: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol). Add solvents (Dioxane 4 mL, Water 1 mL). Sparge with Argon for 10 minutes. Critical: Oxygen removal is essential to protect the Pd(0) species.
    
  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) under a counter-flow of Argon. Cap the vial immediately.
    
  • Reaction: Heat to

    
     for 12 hours.
    
  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with brine.

  • Purification: Flash column chromatography.

Validation Check:

  • 1-Iodo Variation: If applying this to 1-iodoisoquinoline, increase catalyst loading to 10 mol% or switch to

    
    /SPhos to overcome the steric clash with the C8 proton [1].
    

Part 4: Lithium-Halogen Exchange[4]

Lithiation allows for the introduction of electrophiles (aldehydes, ketones) that cannot be introduced via Pd-catalysis.

The Stability Dilemma
  • 1-Iodoisoquinoline: Lithium-halogen exchange is extremely fast (faster than proton transfer), but the resulting 1-lithioisoquinoline is thermodynamically unstable above

    
    . It can dimerize or undergo nucleophilic attack on unreacted starting material.
    
  • This compound: The 3-lithioisoquinoline is significantly more stable and can often be handled at

    
    .
    
Protocol: Low-Temperature Exchange (General)
  • Conditions: THF,

    
     (Dry Ice/Acetone).
    
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi).[3][4]
  • Procedure: Add

    
    -BuLi slowly to the iodoisoquinoline. Stir for 15 mins. Add electrophile (e.g., DMF) immediately.
    
  • Caution: For 1-iodoisoquinoline, use inverse addition (add the lithiated species to the electrophile) or ensure strictly cryogenic temperatures to prevent dimerization [2].

Part 5: Decision Matrix & Strategic Planning

Use the following logic flow to select the correct isomer for your drug discovery campaign.

DecisionMatrix Start Target Molecule Design ReactionType Required Transformation? Start->ReactionType SNAr Nucleophilic Substitution (O-, N-, S- nucleophiles) ReactionType->SNAr CCBond C-C Bond Formation (Suzuki, Sonogashira) ReactionType->CCBond Use1 Use 1-iodoisoquinoline (Requires no metal, mild heat) SNAr->Use1 High Success Avoid3 Avoid this compound (Will fail or require forcing conditions) SNAr->Avoid3 Low Success CheckSterics Is the coupling partner bulky? CCBond->CheckSterics Use3 Use this compound (Less steric hindrance, reliable) CheckSterics->Use3 Yes Use1_Mod Use 1-iodoisoquinoline (Requires active catalyst e.g. SPhos) CheckSterics->Use1_Mod No

Figure 2: Strategic decision tree for selecting the optimal isoquinoline isomer based on desired downstream chemistry.

References

  • Emerging Trends in Cross-Coupling. Chemical Reviews. (2022). Analysis of steric hindrance in Pd-catalyzed oxidative addition. Link

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. (2007). Detailed kinetics of lithiation stability and dimerization risks. Link

  • Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. (2025). Theoretical underpinning of Meisenheimer complex stabilization by nitrogen heterocycles. Link

  • Isoquinoline Reactivity Profile. Wikipedia. General properties and numbering of the isoquinoline ring system. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Iodoisoquinoline

[1]

Executive Summary

3-Iodoisoquinoline (CAS: 119-65-3 derivative) is a critical heteroaromatic scaffold used primarily as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1] Its solubility behavior is governed by two competing structural features: the lipophilic, polarizable iodo-isoquinoline core and the basic pyridine-like nitrogen atom.[1]

Understanding its solubility is not merely about dissolving the compound; it is about optimizing reaction kinetics (homogeneity) and maximizing recovery during purification (heterogeneity). This guide provides a definitive solubility landscape, purification strategies based on pH-switching, and solvent selection protocols for catalytic workflows.[1]

Physicochemical Profile & Solubility Mechanism[2][3][4][5]

To predict solubility, one must understand the molecular interactions at play.[1] this compound exhibits a "Push-Pull" solubility behavior.[1]

FeatureChemical ImplicationSolubility Impact
Iodo- Substituent (C-3) High polarizability; LipophilicIncreases solubility in halogenated solvents (DCM, CHCl₃) and non-polar aromatics.[1]
Isoquinoline Core Flat, aromatic, π-stacking potentialModerate solubility in alcohols; high solubility in polar aprotic solvents (DMSO).[1]
Basic Nitrogen (N-2) pKa ~5.0 (conjugate acid)The Critical Switch: Insoluble in neutral water, but highly soluble in acidic aqueous media (pH < 3).[1]
The "Like Dissolves Like" Matrix
  • Best Solvents (High Solubility): Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Moderate Solvents: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Ethanol.[1]

  • Poor Solvents (Anti-Solvents): Water (neutral/basic), Hexanes, Pentane, Diethyl Ether (sparingly soluble).

Critical Purification Workflow: The pH-Switch

The most distinct solubility characteristic of this compound is its pH-dependence.[1] Because the nitrogen atom can be protonated, researchers can toggle the molecule between an organic-soluble neutral form and a water-soluble salt form.[1] This is the primary method for separating it from non-basic impurities (e.g., starting materials like di-iodo species or non-nitrogenous byproducts).[1]

Visualization: Acid-Base Extraction Workflow

The following diagram illustrates the standard purification protocol exploiting this solubility switch.

pH_Switch_PurificationStartCrude Mixture(Organic Solvent: DCM/EtOAc)AcidifyAdd 1M HCl(Extraction)Start->AcidifyPhaseSep1Phase SeparationAcidify->PhaseSep1OrgLayer1Organic Layer(Contains Non-Basic Impurities)PhaseSep1->OrgLayer1Discard/AnalyzeAqLayer1Aqueous Layer (Acidic)(Contains Protonated this compound)PhaseSep1->AqLayer1KeepBasifyBasify to pH 10(Add NaOH/NH4OH)AqLayer1->BasifyPrecipitation of Free BaseExtractExtract with DCMBasify->ExtractFinalOrgFinal Organic Layer(Pure this compound)Extract->FinalOrgDry & EvaporateWasteAqWaste AqueousExtract->WasteAq

Figure 1: The pH-switch protocol allows for the isolation of this compound from non-basic contaminants by leveraging its solubility in acidic water.[1]

Reaction Solvent Selection (Catalysis Context)

In drug discovery, this compound is most often used in Suzuki-Miyaura or Sonogashira couplings.[1] The choice of solvent dictates not just solubility, but the reaction rate and catalyst stability.[1]

Solvent Compatibility Table for Pd-Catalysis[1]
Solvent SystemSolubility RatingReaction SuitabilityNotes
DMF / DMA ExcellentHighIdeal for high-temp couplings (>100°C).[1] Stabilizes Pd-species.[1] Hard to remove (high bp).
1,4-Dioxane GoodHighStandard for Suzuki.[1] Miscible with water (for base addition).
Toluene ModerateModerateRequires heating to fully dissolve.[1] Good for anhydrous conditions.[1]
MeCN GoodLow/ModerateCan coordinate to Pd and poison the catalyst in some cycles.[1]
Ethanol/Water ModerateHighGreen alternative.[1] this compound may require co-solvent (e.g., acetone) to stay in solution.[1]
Protocol: Optimizing the Suzuki Coupling Solvent

When coupling this compound with a boronic acid:

  • Standard: Use 1,4-Dioxane/Water (4:1) .[1] The dioxane solubilizes the isoquinoline, while water solubilizes the inorganic base (K₂CO₃).

  • Difficult Substrates: If the boronic acid is also lipophilic, switch to DMF or NMP to ensure a homogeneous phase at reaction temperature (80-100°C).[1]

  • Green Chemistry: Use 2-MeTHF (2-Methyltetrahydrofuran).[1] It offers excellent solubility for the isoquinoline and phase-separates from water for easier workup.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since solubility values vary by batch purity and crystalline form, you should determine the exact solubility for your specific lot before scaling up.[1]

Objective: Determine saturation point (mg/mL) in a target solvent at 25°C.

Materials:

  • This compound (solid).[1][2]

  • Target Solvent (e.g., Methanol, Toluene).[1][3]

  • 0.45 µm Syringe Filter (PTFE).

  • Analytical Balance.[1]

Step-by-Step Methodology:

  • Saturation: Add excess this compound to 2 mL of the solvent in a scintillating vial.

  • Equilibration: Vortex for 10 minutes, then sonicate for 20 minutes at 25°C. Ensure solid remains visible (saturated suspension).

  • Filtration: Draw the supernatant through a 0.45 µm PTFE filter into a tared vial to remove undissolved solids.

  • Evaporation: Weigh the vial with the filtrate (

    
    ). Evaporate the solvent under a stream of nitrogen or high vacuum until mass is constant.[1]
    
  • Measurement: Weigh the dried residue (

    
    ).
    
  • Calculation:

    
    
    

Troubleshooting: Crystallization & Precipitation

Issue: The product oils out instead of crystallizing during recrystallization.

  • Cause: this compound has a relatively low melting point (often <70°C, depending on purity) and high lipophilicity.[1] Impurities depress the melting point further, leading to "oiling."

  • Solution:

    • Solvent Switch: Use Hexane/Ethyl Acetate instead of Ethanol.[1]

    • Seeding: Dissolve in minimal hot EtOAc, add Hexane until cloudy, then add a seed crystal.

    • Cooling: Slow cooling to -20°C is often required to induce crystallization for this scaffold.[1]

Issue: Compound crashes out during Suzuki reaction.

  • Cause: The addition of aqueous base (e.g., 2M Na₂CO₃) reduces the solubility of the organic starting material (Salting-out effect).

  • Solution: Increase the ratio of organic solvent (Dioxane) or switch to a more potent solubilizer like n-Butanol or DMF .[1]

References

  • Structural Properties & Synthesis

    • Isoquinoline Derivatives Synthesis. (2022).[4] Journal of Organic Chemistry. Detailed protocols on halogenation of isoquinolines and subsequent workup using DCM/Water systems.

    • PubChem Compound Summary for CID 8405 (Isoquinoline core properties).[5] Link

  • Solvent Selection in Catalysis

    • Lei, P., et al. (2020).[1][6] Green Solvent Selection for Suzuki–Miyaura Coupling. ResearchGate. Discusses solubility parameters for heteroaryl halides in amide vs. ether solvents. Link

    • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020).[1] PMC. Highlights the role of polar solvents (DMF, MeCN) in stabilizing oxidative addition states for aryl halides.[7] Link

  • Purification Methodologies

    • Purification of Isoquinoline Derivatives. (1989).[8] JPH01153679A (Patent). Describes the acid-base extraction technique for separating isoquinolines from neutral hydrocarbons. Link

Thermodynamic stability of 3-iodoisoquinoline vs 3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In the design of isoquinoline-based pharmacophores, the choice between 3-iodoisoquinoline and 3-bromoisoquinoline is rarely a matter of simple availability; it is a strategic decision governed by the trade-off between thermodynamic stability and synthetic lability .

  • 3-Bromoisoquinoline is the thermodynamically superior scaffold. Possessing a stronger C–X bond (~81 kcal/mol) and higher resistance to photo-degradation and disproportionation, it is the preferred "shelf-stable" building block for scale-up and storage.

  • This compound is thermodynamically inferior but kinetically superior. Its weaker C–X bond (~65 kcal/mol) makes it prone to rapid oxidative addition and "Halogen Dance" rearrangements, rendering it a transiently stable "high-energy" intermediate ideal for difficult functionalizations but poor for long-term stability.

This guide details the mechanistic underpinnings of this divergence and provides validated protocols for handling these species in drug discovery workflows.

Fundamental Thermodynamics: The Bond Energy Landscape

The primary driver of the stability difference is the Bond Dissociation Energy (BDE) of the carbon-halogen bond at the C3 position.

Bond Strength & Orbital Overlap

The isoquinoline ring system is electron-deficient, particularly at the C1 and C3 positions.

  • 3-Bromoisoquinoline: The Carbon(2p)–Bromine(4p) orbital overlap is moderately efficient. The resulting bond is robust enough to resist homolytic cleavage under ambient conditions.

  • This compound: The Carbon(2p)–Iodine(5p) overlap is poor due to the size mismatch. This results in a longer, weaker bond that is significantly more susceptible to:

    • Homolysis: Radical formation under UV light.

    • Metal Insertion: Facile oxidative addition by Pd(0) or Ni(0).

Property3-BromoisoquinolineThis compoundImpact on Stability
C–X Bond Energy ~81 kcal/mol~65 kcal/molBromide is ~25% more stable to cleavage.
Bond Length ~1.86 Å~2.08 ÅIodide is sterically more accessible and labile.
Polarizability ModerateHighIodide stabilizes transition states for migration (Halogen Dance).
Shelf Life Years (Ambient)Months (Cold, Dark)Iodide requires protection from light/heat.

The "Halogen Dance": A Thermodynamic Trap

The most critical stability risk for 3-haloisoquinolines is the Base-Catalyzed Halogen Dance (BCHD) . This reaction is thermodynamically driven, moving the halogen to a position that allows the metal (Li/Mg) to occupy the most acidic site (usually C1 or C4).

The Mechanism: Under basic conditions (e.g., LDA, LiTMP), this compound is far more prone to this rearrangement than the bromo analog. The iodine atom, being "soft" and polarizable, can bridge the transition state more effectively, facilitating the migration.

  • Thermodynamic Sink: The reaction drives toward the formation of the most stable carbanion. In isoquinolines, the C1-lithio species is often the thermodynamic sink due to the inductive effect of the adjacent nitrogen.

  • Stability Implication: If you treat this compound with a strong base intending to functionalize C4, you risk scrambling the halogen to C4 or C1. 3-Bromoisoquinoline is more resistant to this migration, allowing for cleaner ortho-lithiation at C4 without the "dance."

Visualization: The Halogen Dance Pathway

HalogenDance cluster_legend Thermodynamic Driver Start This compound Lithiated 4-Lithio-3-iodoisoquinoline (Kinetic Intermediate) Start->Lithiated + LDA (Deprotonation) BridgedTS Iodine-Bridged Transition State Lithiated->BridgedTS Migration Init Rearranged 3-Lithio-4-iodoisoquinoline (Thermodynamic Product) BridgedTS->Rearranged Equilibrium Shift Desc Iodine migrates to stabilize the lithiated species.

Figure 1: The Halogen Dance mechanism.[1] this compound is highly susceptible to this rearrangement under basic conditions, whereas 3-bromoisoquinoline is kinetically slow to rearrange.

Synthetic Reactivity: The Kinetic Advantage

While thermodynamically less stable, this compound is often the necessary reagent for challenging couplings.

Cross-Coupling Hierarchy

In a competition experiment (Protocol A below), this compound will react >100x faster than 3-bromoisoquinoline in Pd-catalyzed Suzuki-Miyaura couplings.

  • Mechanism: The rate-determining step (Oxidative Addition) is inversely proportional to the C–X bond strength.

  • Selectivity: This allows for chemoselective functionalization . If a scaffold contains both a 3-bromo and a 3-iodo group, the iodine can be replaced exclusively, leaving the bromine for a subsequent step.

Experimental Protocols

Protocol A: Competitive Stability/Reactivity Assessment

A self-validating experiment to quantify the kinetic instability of the C-I bond vs. C-Br.

Objective: Determine relative reactivity rates in a "one-pot" competition.

  • Setup: In a Schlenk flask, dissolve 3-bromoisoquinoline (1.0 equiv) and This compound (1.0 equiv) in 1,4-dioxane (0.1 M).

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 equiv) as an NMR standard.

  • Reagents: Add Phenylboronic acid (1.0 equiv—limiting reagent),

    
     (3.0 equiv), and 
    
    
    
    (2 mol%).
  • Reaction: Heat to 60°C. Monitor via GC-MS or

    
     NMR at t=15 min, 30 min, 60 min.
    
  • Validation:

    • Result: You will observe >95% consumption of the 3-iodo species and <5% consumption of the 3-bromo species.

Protocol B: Controlled Lithiation (Avoiding the Dance)

How to handle the thermodynamically unstable 3-iodo species.

Objective: Functionalize C4 without triggering the Halogen Dance.

  • Conditions: Use LDA (Lithium Diisopropylamide) at -78°C strictly.

  • Procedure:

    • Add this compound dropwise to LDA in THF at -78°C.

    • Quench Time: The electrophile (e.g., aldehyde, alkyl halide) must be added immediately (< 5 minutes).

    • Why? The lithiated 3-iodo intermediate is metastable. Prolonged stirring allows the thermodynamic drive (Halogen Dance) to scramble the regiochemistry.

  • Contrast with Bromide: 3-Bromoisoquinoline can be lithiated at -78°C and held for 30-60 minutes without significant scrambling, demonstrating its superior configurational stability.

Decision Matrix: When to Use Which?

ScenarioRecommended ScaffoldRationale
Library Storage 3-Bromoisoquinoline High thermodynamic stability; resists degradation.
Difficult Coupling This compound Weak C-I bond lowers activation energy for Pd insertion.
Ortho-Lithiation 3-Bromoisoquinoline Resists Halogen Dance; maintains regiochemical fidelity.
Sequential Coupling Both (Mixed Halo) Use 3-Iodo for Step 1, 3-Bromo for Step 2.

Visualizing the Workflow

DecisionTree Start Select Scaffold Goal1 Goal: Long-term Storage or Scale-up Start->Goal1 Goal2 Goal: Difficult Pd-Catalysis Start->Goal2 Goal3 Goal: C4-Lithiation (Ortho-functionalization) Start->Goal3 ChoiceBr Use 3-Bromoisoquinoline (Thermodynamic Stability) Goal1->ChoiceBr High BDE ChoiceI Use this compound (Kinetic Reactivity) Goal2->ChoiceI Low BDE Goal3->ChoiceBr Resists Migration Goal3->ChoiceI Prone to Scrambling Warning Warning: Requires -78°C & Fast Quench to avoid Halogen Dance ChoiceI->Warning

Figure 2: Strategic decision tree for selecting the appropriate isoquinoline halide based on thermodynamic and kinetic constraints.

References

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[2][3] Link

  • Lumbroso, A., et al. (2011). "Lithium-Halogen Exchange: A Critical Review." Chemical Reviews. Link

  • Wang, X., et al. (2022). "Synthesis of Halopyridines and Isoquinolines via Halogen Dance." Journal of Organic Chemistry. Link

  • Jiao, J., et al. (2015). "Palladium-Catalyzed Cross-Coupling of Aryl Halides: Bond Dissociation Energies and Reactivity." Journal of the American Chemical Society.[2] Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

Sources

Technical Guide: Crystal Structure Elucidation and Supramolecular Analysis of 3-Iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray structural analysis of 3-iodoisoquinoline . Targeted at medicinal chemists and crystallographers, this document moves beyond basic characterization to focus on the supramolecular utility of the iodine substituent. Specifically, it details the exploitation of the iodine


-hole for halogen bonding—a critical interaction in modern rational drug design for optimizing binding affinity in kinase inhibitors and other isoquinoline-based therapeutics.

Part 1: Chemical Context & Significance[1]

The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs (e.g., Fasudil, Quinapril).[1] In kinase inhibition, particularly for targets like Protein Kinase N3 (PKN3) , the isoquinoline ring mimics the adenine base of ATP, anchoring the inhibitor in the hinge region.

The Strategic Role of 3-Iodo Substitution

Replacing a hydrogen with iodine at the C3 position is not merely a steric modification; it introduces a site for Halogen Bonding (XB) .

  • The Sigma Hole (

    
    -hole):  Unlike lighter halogens (F, Cl), iodine exhibits a significant anisotropic electron density distribution. While the equatorial belt is electron-rich (nucleophilic), the region along the C-I bond axis (distal to Carbon) is electron-deficient (electrophilic).
    
  • Drug Design Implication: This positive potential cap allows this compound to act as a Lewis acid, forming highly directional interactions with backbone carbonyls or specific residues (e.g., Threonine gatekeepers) in protein binding pockets.

Part 2: Synthesis & Crystallization Protocol

To analyze the crystal structure, high-purity single crystals are required. The following protocol ensures sufficient quality for X-ray diffraction.

Synthesis: The Sandmeyer Route

Direct electrophilic iodination of isoquinoline often yields a mixture of isomers (C5/C8 preference). To ensure regioselectivity at C3, a Sandmeyer-type transformation from commercially available 3-aminoisoquinoline is the authoritative method.

Protocol:

  • Diazotization: Dissolve 3-aminoisoquinoline in

    
     (aq) at 
    
    
    
    . Add
    
    
    dropwise to form the diazonium salt.
  • Iodination: Treat the diazonium intermediate with

    
     (aq). The iodine anion acts as a nucleophile, displacing 
    
    
    
    .
  • Purification: Neutralize with

    
    , extract with DCM, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    
Crystallization Strategy

Iodine is a heavy atom (


), which can cause significant absorption issues if crystals are too large or irregular.

Recommended Method: Slow Evaporation

  • Solvent System: Dichloromethane (DCM) / Hexane (1:1 ratio).

  • Procedure: Dissolve 20 mg of purified this compound in minimal DCM. Layer Hexane on top or allow slow evaporation of the mixed solvent at

    
     in a vibration-free environment.
    
  • Target Morphology: Colorless needles or prisms, dimensions approx.

    
     mm.
    

CrystallizationWorkflow cluster_synthesis Synthesis Phase cluster_growth Crystal Growth Start 3-Aminoisoquinoline Diaz Diazonium Salt (0°C, H2SO4) Start->Diaz Iod Sandmeyer Rxn (KI, -N2) Diaz->Iod Solv Solvent System DCM/Hexane Iod->Solv Purification Evap Slow Evaporation (4°C, 24-48h) Solv->Evap Harv Harvesting (Microscope Selection) Evap->Harv Check Single Crystal? Harv->Check Polarization Check

Figure 1: Workflow from precursor to diffraction-quality single crystal.

Part 3: X-Ray Diffraction Data Acquisition

Instrument Configuration
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    )
    is strictly preferred over Copper (
    
    
    ).
    • Reasoning: Iodine has a high absorption coefficient.

      
       radiation would result in severe absorption errors and systematic scaling issues. 
      
      
      
      penetrates the heavy iodine atom more effectively.
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Cooling minimizes thermal vibration (Debye-Waller factor), which is crucial for resolving the electron density of the iodine atom without "smearing" and for accurately determining the positions of the lighter hydrogen atoms involved in weak interactions.

Data Processing Protocol
  • Indexing: Determine the unit cell dimensions. Expect a monoclinic or orthorhombic system common for planar heterocycles.

  • Integration: Integrate reflections using instrument software (e.g., SAINT, CrysAlisPro).

  • Absorption Correction (CRITICAL): Apply a multi-scan or face-indexed numerical absorption correction (SADABS).

    • Validation: Check that

      
       is reasonable. Uncorrected data will lead to "ghost peaks" near the Iodine atom in the difference Fourier map.
      

Part 4: Structure Solution & Refinement

The Heavy Atom Method

Because Iodine dominates the scattering power (


 vs 

for C/N), the structure can be solved easily using Intrinsic Phasing (SHELXT) or the Patterson Method .
Refinement Strategy (SHELXL)
  • Locate Iodine: The highest peak in the electron density map will be Iodine.

  • Locate Light Atoms: Subsequent difference Fourier synthesis will reveal the isoquinoline ring carbons and nitrogen.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Place H-atoms in calculated geometric positions (Aromatic C-H = 0.95 Å) using a riding model (

    
    ).
    

Table 1: Typical Crystallographic Parameters for Isoquinoline Derivatives

ParameterDescriptionTypical Value/Range
Space Group Symmetry of packing

or

(Common)
Z Molecules per unit cell4 (usually)
R-Factor (

)
Agreement factor< 5.0% (Good quality)
Goodness of Fit (GooF) Error distribution~1.0 - 1.1
Bond Length (C-I) Carbon-Iodine distance2.08 - 2.10 Å
Bond Length (C-N) Isoquinoline ring1.30 - 1.37 Å

Part 5: Supramolecular Analysis (The Core)

This is the most critical section for drug development professionals. The crystal structure of this compound is not just a static picture; it is a map of potential interactions.

Halogen Bonding (XB) Analysis

You must analyze the packing for C-I...N or C-I...


  interactions.
  • Geometric Criteria for XB:

    • Distance (

      
      ):  The distance between Iodine and the acceptor (N) should be less than the sum of their van der Waals radii.
      
      • 
        ; 
        
        
        
        .
      • Target:

        
        .
        
    • Angle (

      
      ):  The 
      
      
      
      angle must be nearly linear (
      
      
      ) to align the
      
      
      -hole with the nucleophile.
- Stacking

The planar isoquinoline rings will likely stack.

  • Measure: Centroid-to-centroid distance (typically 3.5 - 3.8 Å) and the slip angle. This mimics the intercalation of drugs into DNA or stacking within a kinase active site.

HalogenBonding cluster_donor Donor Molecule (this compound) cluster_acceptor Acceptor (Neighboring N) C3 C3 Iodine I C3->Iodine Covalent SigmaHole σ-hole (+) Iodine->SigmaHole Constraints Geometric Rules: 1. Angle C-I...N ≈ 180° 2. Dist < Σ(vdW radii) LonePair LP (-) SigmaHole->LonePair Halogen Bond (Electrostatic) Nitrogen N Nitrogen->LonePair

Figure 2: Schematic of the directional Halogen Bond interaction driven by the sigma-hole.[2]

References

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link

  • Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Politizer, P., et al. (2013). The σ-hole and its role in halogen bonding. Journal of Molecular Modeling. Link

  • Gilday, J. P., et al. (2015). Halogen Bonding in Hypervalent Iodine Derivatives. Chemical Reviews. Link

  • Sigma-Aldrich. (2024). 3-Aminoisoquinoline Product Page (Precursor). Link

Sources

Commercial Availability and Purity Grades of 3-Iodoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Purity Grades of 3-Iodoisoquinoline Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists[1]

Executive Summary

This compound (CAS 66728-97-0 ) is a high-value heterocyclic building block critical for the development of isoquinoline-based pharmaceuticals.[1] Unlike its C1- and C4-halogenated congeners, this compound is electronically disfavored during direct electrophilic substitution, making it synthetically challenging and commercially scarcer.[1] This guide analyzes its commercial landscape, defines purity specifications required for cross-coupling applications (e.g., Suzuki-Miyaura, Sonogashira), and outlines rigorous quality control (QC) protocols to detect common regioisomeric impurities.

Chemical Profile and Properties[2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 66728-97-0
Molecular Formula C₉H₆IN
Molecular Weight 255.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point 59.5 – 60.5 °C
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Synthesis and Impurity Profile

Understanding the synthesis of this compound is essential for anticipating impurities.[1] Direct iodination of isoquinoline typically yields the 4-iodo isomer due to the high electron density at the C4 position. Accessing the C3 position requires indirect methods, primarily via 3-aminoisoquinoline (Sandmeyer reaction) or 3-bromoisoquinoline (Halogen exchange).[1]

Synthetic Pathways & Associated Impurities

The following diagram illustrates the primary synthetic routes and the specific impurities they generate.

SynthesisPathways Figure 1: Synthetic routes to this compound and origin of critical impurities. Start Isoquinoline (Starting Material) Inter1 3-Aminoisoquinoline (Intermediate) Start->Inter1 Chichibabin (Amination) Inter2 3-Bromoisoquinoline (Intermediate) Start->Inter2 Bromination Impurity1 Impurity A: 4-Iodoisoquinoline (Regioisomer) Start->Impurity1 Direct Iodination (Electrophilic Subst.) Target This compound (Target) Inter1->Target Sandmeyer (NaNO2, KI) Impurity3 Impurity C: Sandmeyer Byproducts (Phenols/Diazo) Inter1->Impurity3 Side Rxn Inter2->Target Halogen Exchange (CuI, NaI) Impurity2 Impurity B: 3-Bromoisoquinoline (Incomplete Exchange) Inter2->Impurity2 Residual SM

[1][2][3][4]

Critical Impurities
  • Regioisomer (4-Iodoisoquinoline): The most problematic impurity. It has very similar polarity to the 3-iodo isomer, making separation by standard flash chromatography difficult. It competes in cross-coupling reactions, leading to structural isomers in the final drug candidate.

  • Halogen Exchange Residuals (3-Bromo): If synthesized via Finkelstein-type exchange, unreacted 3-bromoisoquinoline may persist.[1] This is less reactive than the iodo-species but can still participate in catalysis.

Commercial Availability Landscape

This compound is classified as a Specialty Building Block , not a bulk commodity.[1] Its availability is driven by demand in medicinal chemistry for structure-activity relationship (SAR) studies, particularly for targeting kinases and NADase enzymes (e.g., SARM1 inhibitors).

Supplier Tiers[1]
  • Tier 1 (Catalog Suppliers): Companies like Ambeed , BLD Pharm , and Combi-Blocks often list stock, but quantities are typically low (1g – 25g).

  • Tier 2 (Custom Synthesis): For >100g requests, lead times of 4–8 weeks are common as the material is synthesized de novo.

Market Specifications
GradePurity SpecificationTypical ApplicationPrice Indication
Research Grade ≥ 95% (HPLC)Early-stage SAR screeningHigh (

100 / 1g)
Fine Chemical ≥ 97% (HPLC)Process development, Scale-upVery High
GMP Grade ≥ 99% (HPLC)Clinical supply manufacturingCustom Quote Only

Note: Due to the instability of the C–I bond, "Technical Grade" (<90%) is rarely sold as it degrades rapidly. Suppliers typically ship >97% material under inert gas to ensure it arrives at >95%.

Quality Control & Analytical Protocols

To ensure the integrity of this compound, specifically distinguishing it from the 4-iodo isomer, a multi-modal analytical approach is required.

QC Workflow

The following decision tree outlines the protocol for verifying batch purity.

QC_Workflow Figure 2: Quality Control Decision Tree for this compound acceptance. Sample Incoming Sample This compound HNMR 1H-NMR (DMSO-d6) Check C1 & C4 Singlets Sample->HNMR HPLC HPLC-UV (254 nm) Reverse Phase C18 Sample->HPLC Decision1 Regioisomer Detected? HNMR->Decision1 Decision2 Purity > 97%? HPLC->Decision2 Pass RELEASE For Synthesis Decision1->Pass No Fail REJECT / PURIFY Recrystallize Decision1->Fail Yes (4-iodo present) Decision2->Pass Yes Decision2->Fail No

Analytical Methods
A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • 0-2 min: 5% ACN[1]

    • 2-15 min: 5% -> 95% ACN[1]

  • Detection: UV at 254 nm (aromatic region) and 220 nm.

  • Success Criteria: Single major peak >97% area.

B. 1H-NMR Spectroscopy (Diagnostic Signals)

NMR is the definitive method to rule out regioisomers.[1]

  • This compound:

    • H1 (Singlet): Typically appears downfield (~9.0–9.2 ppm) due to the adjacent Nitrogen and Iodine.

    • H4 (Singlet): Appears around ~8.0–8.5 ppm.

  • 4-Iodoisoquinoline (Impurity):

    • H1 (Singlet): Shift will differ slightly.

    • H3 (Singlet): Distinct shift compared to H4 of the target.

  • Coupling: The absence of coupling between H1 and other protons is characteristic for both, but the chemical shift of the singlet at C4 (for 3-iodo) vs C3 (for 4-iodo) is the key differentiator.[1]

Handling and Stability

  • Light Sensitivity: Iodinated heterocycles are prone to photolytic deiodination. Store in amber vials wrapped in foil.

  • Oxidation: The isoquinoline nitrogen is susceptible to N-oxide formation over long periods.[1] Store under Argon at 4°C.

  • Color Change: A transition from pale yellow to brown indicates iodine liberation or decomposition. If brown, wash with 10% sodium thiosulfate solution and extract with DCM to repurify before use.

References

  • PubChem. 3-Iodoquinoline (Isomer Reference).[1] National Library of Medicine. Available at: [Link]

  • Hughes, R. O., et al. (2021). Small Molecule SARM1 Inhibitors Recapitulate the SARM1-/- Phenotype.[1] (Demonstrates application of iodoisoquinolines). Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3-Arylisoquinolines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors, antitumor agents (e.g., topoisomerase I inhibitors), and CNS-active compounds. While 1-substituted isoquinolines are easily accessed via nucleophilic addition to the imine, the 3-position requires transition-metal-catalyzed cross-coupling for efficient functionalization.

This guide details the Suzuki-Miyaura coupling of 3-iodoisoquinoline . Unlike standard phenyl iodides, this substrate presents unique challenges: catalyst deactivation via nitrogen coordination and competitive protodeboronation of coupling partners. We present two validated protocols: a Robust Standard Method for general screening and a High-Performance Method for sterically demanding or heteroaryl coupling partners.

Strategic Rationale & Chemical Context

The Reactivity Landscape

The isoquinoline ring system possesses distinct electronic zones. Understanding these is crucial for successful coupling:

  • C1 Position (Most Reactive): Highly electron-deficient (

    
     to Nitrogen). Reacts rapidly in oxidative addition but is prone to nucleophilic displacement side reactions.
    
  • C3 Position (Target): Moderately electron-deficient (

    
     to Nitrogen). Less reactive than C1 but significantly more reactive than the carbocyclic ring (C4–C8).
    
  • The Nitrogen Problem: The basic lone pair on the isoquinoline nitrogen (

    
    ) is a competent 
    
    
    
    -donor. It can displace phosphine ligands on the Palladium center, forming unreactive
    
    
    complexes (Catalyst Poisoning).
Mechanistic Bottlenecks

The catalytic cycle for this compound faces a specific bottleneck at the Transmetallation step.

  • Oxidative Addition: Fast due to the C-I bond weakness.

  • Ligand Exchange: The isoquinoline nitrogen competes with the boronate species for the Pd center.

  • Transmetallation: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), this step becomes sluggish, allowing protodeboronation to dominate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific "off-cycle" trap caused by nitrogen coordination.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + this compound PdII_Ar Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar PoisonTrap OFF-CYCLE TRAP [Pd(II)-N_isoquinoline] Catalyst Arrest PdII_Ar->PoisonTrap N-Coordination (Low Steric Ligands) TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet + Activated Boronate PoisonTrap->PdII_Ar Heat / Bulky Ligand BaseStep Base Activation (OH- / OR-) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle showing the competitive "Off-Cycle Trap" where the isoquinoline nitrogen displaces ligands, halting the reaction.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, anisyl).

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    [1][2] · CH
    
    
    
    Cl
    
    
    (5 mol%)
    • Why: The bidentate dppf ligand has a large bite angle and resists displacement by the isoquinoline nitrogen better than PPh

      
      .
      
  • Base: 2M Na

    
    CO
    
    
    
    (aqueous)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 90°C

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to iodide).

  • Base: Add degassed 2M Na

    
    CO
    
    
    
    (3.0 equiv).
  • Reaction: Heat to 90°C with vigorous stirring for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Isoquinolines often streak on silica; add 1% Et3N to eluent if necessary.

Method B: The "High-Performance" Protocol

Best for: Heteroaryl boronic acids, sterically hindered partners, or scale-up.

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%)

    • Why: Buchwald precatalysts activate rapidly. XPhos is bulky and electron-rich, facilitating oxidative addition and preventing N-coordination poisoning.

  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous or solid)
  • Solvent: THF / Water (10:1) or Toluene / Water (for higher temp)

  • Temperature: 60°C – 80°C

Step-by-Step:

  • Charge: Add this compound (1.0 equiv), Boronic acid/pinacol ester (1.3 equiv), XPhos Pd G3 (0.02 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Cycle: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Heat to 60°C. Note: This active system often finishes in <2 hours.

  • Scavenging: If Pd residues persist, treat the organic layer with Thiol-functionalized silica (SiliaMetS® Thiol) before concentration.

Optimization & Troubleshooting Matrix

Use this data table to guide experimental adjustments if yields are suboptimal.

VariableObservationDiagnosisCorrective Action
Low Conversion Starting material (Iodide) remains.Catalyst poisoning by Isoquinoline Nitrogen.Switch to Method B (XPhos or SPhos). Increase Temp to 100°C to promote ligand dissociation.
Protodeboronation Boronic acid disappears; Iodide remains.Boronic acid is unstable under basic conditions.Switch Base to KF or K

PO

. Use anhydrous conditions (Dioxane/DMF) with Cs

CO

.
Homocoupling Biaryl (Ar-Ar) detected.Oxidation of Boronic acid by trace O

.
Degas solvents more rigorously (Sparge with Ar for 15 min).
Black Precipitate Pd black forms early.Ligand instability or insufficient ligand loading.Ensure Catalyst is stored under Ar. If using Pd(OAc)

, add excess Ligand (1:2 ratio).
Workflow Decision Tree

DecisionTree Start Start: this compound Partner Coupling Partner? Start->Partner Simple Phenyl / e- Rich Aryl Partner->Simple Standard Complex Heteroaryl / Steric / Unstable Partner->Complex Difficult MethodA Method A: Pd(dppf)Cl2 / Na2CO3 Simple->MethodA MethodB Method B: XPhos Pd G3 / K3PO4 Complex->MethodB Check Check LCMS @ 2h MethodA->Check MethodB->Check

Caption: Decision matrix for selecting the appropriate catalytic system based on coupling partner complexity.

References

  • Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Isoquinoline Functionalization & SAR: Hughes, R. O., et al. (2021). Discovery of SARM1 Inhibitors: this compound derivatives and their binding modes. Journal of Medicinal Chemistry. (Contextualizing the importance of the 3-iodo precursor).

  • Catalyst Poisoning by Nitrogen Heterocycles: Guram, A. S., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles: Managing the Nitrogen Problem. Journal of Organic Chemistry.

  • Buchwald Precatalysts (XPhos G3) for Heterocycles: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. Journal of Organic Chemistry, 79(9), 4161–4166.

  • Synthesis of 3-Arylisoquinolines (Specific Protocol Reference): Various authors. (2023).[1][3][4] Palladium-Mediated Synthesis of Quinoline/Isoquinoline Derivatives. ACS Omega / NIH PMC.

Sources

Optimization of Sonogashira coupling with 3-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Sonogashira Coupling with 3-Iodoisoquinoline

Executive Summary

The introduction of alkynyl moieties at the C3 position of isoquinoline is a critical transformation in the synthesis of topoisomerase inhibitors, antiviral agents, and advanced organic materials. While this compound is an activated electrophile, its coupling efficiency in Sonogashira reactions is frequently compromised by two factors: catalyst poisoning via the proximal nitrogen lone pair (N2) and homocoupling of the alkyne partner. This guide outlines a systematic optimization strategy, moving from standard conditions to advanced, ligand-accelerated protocols that mitigate Lewis base interference.

Structural Analysis & Mechanistic Challenges

To optimize this reaction, one must first understand the substrate's behavior at the molecular level.

  • Substrate: this compound.

  • Electronic Environment: The C3 position is

    
    -to-nitrogen, rendering the C-I bond electron-deficient and highly reactive toward oxidative addition.
    
  • The "Nitrogen Trap" (Poisoning): Unlike carbocyclic aryl halides, the isoquinoline nitrogen (N2) possesses a localized lone pair orthogonal to the

    
    -system. In this compound, this nitrogen is adjacent to the reaction site.
    
    • Consequence: The nitrogen can displace labile ligands (e.g., PPh

      
      ) on the Palladium(II) intermediate, forming a stable, unreactive "Pd-N" chelate or simply saturating the metal center, halting the catalytic cycle.
      
Mechanistic Pathway & Failure Modes

The diagram below illustrates the standard catalytic cycle and the specific off-cycle "trap" relevant to isoquinolines.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + this compound Trap OFF-CYCLE TRAP N-Coordination/Poisoning OxAdd->Trap N-Lone Pair Coordination TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Isomer Cis/Trans Isomerization TransMet->Isomer RedElim Reductive Elimination (Product Release) Isomer->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the competitive nitrogen coordination pathway (Red) specific to this compound.

Optimization Strategy

Do not rely on a single set of conditions. Use this tiered approach to determine the optimal system for your specific alkyne partner.

Phase 1: Catalyst & Ligand Selection

The choice of ligand is the primary determinant of success.

  • Standard (Tier 1): Pd(PPh3)2Cl2 (5 mol%).

    • Use Case: Simple, non-bulky alkynes.

    • Risk:[1][2] High susceptibility to N-poisoning.

  • Advanced (Tier 2): Pd2(dba)3 + XPhos or t-Bu3P.

    • Rationale: Bulky, electron-rich phosphines increase the electron density on Pd (facilitating oxidative addition) and sterically shield the metal center, preventing the isoquinoline nitrogen from coordinating.

Phase 2: The Copper Question

Copper(I) Iodide (CuI) accelerates the reaction by forming a reactive copper-acetylide. However, it promotes Glaser homocoupling (R-C≡C-C≡C-R), which consumes the alkyne.

  • Decision Matrix:

    • Alkyne is cheap/volatile: Use Standard Sonogashira (with CuI).

    • Alkyne is precious/complex: Use Copper-Free Sonogashira (requires stronger base/active Pd).

Phase 3: Base & Solvent[2]
  • Solvent: DMF or DMAc are preferred for solubility. THF is viable but may require heating.

  • Base:

    • Organic: Et

      
      N or Diisopropylamine (DIPA). Standard.
      
    • Inorganic: Cs

      
      CO
      
      
      
      or K
      
      
      CO
      
      
      . Essential for Copper-free variants or when the substrate is base-sensitive.

Recommended Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

Best for: Routine synthesis where alkyne availability is not a constraint.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3-5 mol%)
  • CuI (2-5 mol%)

  • Et

    
    N (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add this compound, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI.
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Liquid Addition: Inject anhydrous DMF and Et

    
    N via syringe.
    
  • Alkyne Addition: Add the terminal alkyne last. (If liquid, inject; if solid, add in step 2).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 60°C.

    • Note: this compound is reactive; excessive heat (>80°C) may cause degradation.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The "High-Performance" Method (Copper-Free)

Best for: Complex alkynes or when N-poisoning is observed in Protocol A.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + XPhos  (10 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or MeCN (0.2 M)

Procedure:

  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)

    
     and XPhos in the solvent under Argon. Stir for 15 mins at RT to generate the active Pd(0)-Ligand species (solution often turns yellow/orange).
    
  • Addition: Add this compound, Cs

    
    CO
    
    
    
    , and the alkyne.
  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts before aqueous extraction.

Comparative Data: Optimization Screen

The following table summarizes a typical optimization campaign for coupling this compound with phenylacetylene.

EntryCatalystLigandCo-CatBaseSolventTempYieldNotes
1Pd(PPh

)

Cl

PPh

CuIEt

N
DMFRT65%Moderate conversion; some homocoupling.
2Pd(PPh

)

Cl

PPh

CuIEt

N
DMF60°C78%Improved yield; dark reaction mixture (Pd black).
3Pd(OAc)

XPhos None Cs

CO

MeCN80°C92% Cleanest profile; minimal impurities.
4Pd

(dba)

t-Bu

P
NoneDIPATHF60°C85%Good, but reagents are air-sensitive.
5Pd(PPh

)

PPh

CuIK

CO

DMSO50°C40%Significant side products observed.

Experimental Workflow Diagram

OptimizationWorkflow Start Start: This compound Screen1 Screen 1: Standard (Pd/Cu/Amine) Start->Screen1 Check1 Conversion > 80%? Screen1->Check1 Scale Scale Up (Protocol A) Check1->Scale Yes Screen2 Screen 2: Bulky Ligand/Cu-Free Check1->Screen2 No (Poisoning) Purify Purification: Column Chrom/Recryst Scale->Purify Check2 Conversion > 80%? Screen2->Check2 ScaleAdv Scale Up (Protocol B) Check2->ScaleAdv Yes ScaleAdv->Purify

Figure 2: Decision tree for selecting the appropriate experimental protocol.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433-1436. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Heteroaryl Halides.[2] Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Gelest, Inc. (2020). Palladium-Catalyzed Cross-Coupling Reactions: Application Note. Sigma-Aldrich/Merck. Link

  • Li, H., & Grinberg, N. (2010). Synthesis of Heterocycles via Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General Reference for Isoquinoline Reactivity).

Sources

Application Notes and Protocols for the Heck Reaction in 3-Alkenylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkenylisoquinolines and the Heck Reaction

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. Functionalization of the isoquinoline core is a cornerstone of medicinal chemistry and drug development, with the C-3 position being a key site for modification to modulate biological activity. The introduction of an alkenyl group at this position to form 3-alkenylisoquinolines opens up a rich landscape for further chemical transformations and the synthesis of complex molecular architectures.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its high functional group tolerance and frequent stereoselectivity make it an invaluable method in modern organic synthesis.[2] This guide provides a detailed exploration of the Heck reaction conditions tailored for the synthesis of 3-alkenylisoquinolines, offering insights into the mechanistic underpinnings, optimization of reaction parameters, and step-by-step protocols for practical implementation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Heck_Mechanism cluster_regeneration Catalyst Regeneration Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex R-Pd(II)-X(L2) (Isoquinolyl-Pd Complex) Pd(0)L2->Pd(II)_Complex Oxidative Addition Reductive_Elimination Base-Mediated Reductive Elimination Oxidative_Addition Oxidative Addition Pi_Complex π-Alkene Complex Pd(II)_Complex->Pi_Complex Alkene Coordination Alkene_Coordination Alkene Coordination Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Pi_Complex->Sigma_Alkyl_Complex Migratory Insertion Migratory_Insertion Syn-Migratory Insertion Product_Complex Product π-Complex Sigma_Alkyl_Complex->Product_Complex β-Hydride Elimination Beta_Hydride_Elimination Syn-β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination Product 3-Alkenylisoquinoline Product_Complex->Product HX H-X BaseH [Base-H]+X- Base Base 3_Haloisoquinoline 3-Haloisoquinoline (R-X) 3_Haloisoquinoline->Pd(II)_Complex Alkene Alkene Alkene->Pi_Complex Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Charge vial with 3-haloisoquinoline, alkene, catalyst, ligand (if needed), and base. Solvent 2. Add anhydrous solvent. Reagents->Solvent Inert 3. Seal and/or purge with inert gas. Solvent->Inert Heating 4. Heat to desired temperature (conventional or microwave). Inert->Heating Monitoring 5. Monitor reaction progress (TLC, GC-MS). Heating->Monitoring Quench 6. Cool and quench the reaction. Monitoring->Quench Extract 7. Perform aqueous workup and extraction. Quench->Extract Dry 8. Dry and concentrate the organic phase. Extract->Dry Purify 9. Purify by column chromatography. Dry->Purify

Sources

Application Note: High-Fidelity Lithium-Halogen Exchange Protocols for 3-Iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing the C3 position of isoquinoline is synthetically challenging due to the inherent electron-deficiency of the heterocycle and the high electrophilicity of the C1 position. While 3-iodoisoquinoline provides a reactive handle, standard lithiation protocols often fail due to competing nucleophilic addition (Chichibabin-type mechanisms) or ring-opening degradation of the 3-lithio intermediate.

This guide details optimized protocols to effect Lithium-Iodine (Li-I) exchange selectively over nucleophilic addition. By leveraging the rapid kinetics of Li-I exchange against the slower rate of C1-addition at cryogenic temperatures, researchers can access a wide array of C3-substituted isoquinolines.

Mechanistic Insight & Critical Challenges

The Kinetic Landscape

The reaction of this compound with alkyllithiums is a race between two pathways:

  • Pathway A (Desired): Rapid Li-I exchange to form 3-lithioisoquinoline.

  • Pathway B (Undesired): Nucleophilic attack at the C1 imine carbon, leading to 1-alkyl-1,2-dihydroisoquinolines or ring fragmentation.

Expert Insight: The C3-lithio species is thermally unstable. Unlike phenyllithium, which is stable at room temperature, 3-lithioisoquinoline can undergo ring-opening or dimerization if aged above -60°C. Therefore, residence time and temperature control are the governing variables.

Mechanism Substrate This compound Exchange 3-Lithioisoquinoline (Kinetic Intermediate) Substrate->Exchange Li-I Exchange (Fast, k1) Addition 1-Butyl-1,2-dihydroisoquinoline (C1 Adduct) Substrate->Addition Nucleophilic Attack (Slow at -78°C, k2) nBuLi n-BuLi (-78°C) nBuLi->Substrate Product 3-Substituted Isoquinoline (Target) Exchange->Product + Electrophile (E+) Decomp Ring-Opened/Polymeric Waste Exchange->Decomp Warming > -60°C (Thermal Instability)

Figure 1: Mechanistic divergence in the reaction of this compound with n-BuLi. Success depends on


 and rapid electrophile trapping.

Critical Control Parameters

The following parameters are non-negotiable for reproducibility.

ParameterSpecificationScientific Rationale
Solvent THF (Anhydrous)Promotes monomeric/dimeric Li-species for faster exchange. Et₂O is viable but slower, increasing risk of side reactions.[1]
Temperature -78°C to -100°C Crucial.[1] At > -60°C, the rate of C1-attack and intermediate decomposition accelerates significantly.
Reagent n-BuLi (1.1 equiv)t-BuLi is often too basic/nucleophilic for this substrate. n-BuLi offers the best balance of exchange rate vs. nucleophilicity.
Concentration 0.05 M - 0.1 MDilution mitigates local exotherms during addition, preventing "hot spots" where C1 attack occurs.
Quench Time < 10 minutesThe 3-lithio species should not be "aged." Add electrophile immediately after Li-addition is complete.

Protocol A: Standard Cryogenic Exchange

Best for: Stable electrophiles (aldehydes, ketones, alkyl halides) and general synthesis.

Materials
  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, titrated)[2]

  • Electrophile (1.2–1.5 equiv)

  • THF (anhydrous, degassed)

  • Liquid Nitrogen/Acetone or Dry Ice/Acetone bath

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon inlet.

  • Solvation: Charge flask with this compound (e.g., 1.0 mmol) and anhydrous THF (15 mL).

  • Cryogenic Cooling: Cool the solution to -78°C . Allow 10–15 minutes for the internal temperature to equilibrate.

    • Note: Ensure the internal temperature reads <-75°C before proceeding.

  • Lithiation (The Critical Step):

    • Add n-BuLi (1.1 mmol) dropwise via syringe pump or down the side of the flask over 5 minutes.

    • Monitor: Internal temp must not rise above -70°C.

    • Observation: Solution typically turns a deep red/brown color (characteristic of the lithio-species).

  • Short Age: Stir at -78°C for exactly 5–8 minutes .

    • Warning: Do not stir >15 minutes. The species will degrade.[3][4]

  • Electrophile Trapping:

    • Add the electrophile (neat or as a THF solution) rapidly.

    • If the electrophile is a solid, dissolve in minimal THF first.

  • Workup:

    • Allow to stir at -78°C for 15 minutes.

    • Remove cooling bath and allow to warm to 0°C.

    • Quench with saturated aq. NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄.

ProtocolFlow Start Start: Dry Flask Ar Atmosphere Dissolve Dissolve 3-Iodo-IsoQ in THF Start->Dissolve Cool Cool to -78°C (Check Internal Temp) Dissolve->Cool AddLi Add n-BuLi dropwise (Maintain T < -70°C) Cool->AddLi Wait Stir 5-8 mins (Do NOT over-age) AddLi->Wait AddE Add Electrophile (Rapid Addition) Wait->AddE Warm Warm to 0°C & Quench (NH4Cl) AddE->Warm

Figure 2: Operational workflow for Protocol A. Note the strict time limit on the "Stir" step to prevent decomposition.

Protocol B: In-Situ Trapping (Barbier Conditions)

Best for: Highly reactive electrophiles (e.g., chlorosilanes, borates) or if Protocol A yields significant decomposition products.

Concept: The electrophile is present before the lithium reagent is added. As soon as the Li-I exchange occurs, the transient lithio-species is immediately trapped, effectively setting the residence time to near zero.

Methodology Modification
  • Dissolve both this compound (1.0 equiv) and the Electrophile (1.5–2.0 equiv) in THF.

    • Constraint: The electrophile must be compatible with n-BuLi (i.e., it reacts slower with n-BuLi than the Li-I exchange rate). Suitable for TMSCl, borate esters, etc.

  • Cool to -100°C (Liquid N₂ / Et₂O bath).

  • Add n-BuLi (1.1 equiv) slowly down the flask wall.

  • The Li-I exchange is faster than the reaction of n-BuLi with TMSCl (at this temp). The resulting 3-Li-IsoQ is trapped instantly.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield + SM Recovery Incomplete ExchangeSwitch to t-BuLi (2.0 equiv) at -100°C (Riskier but faster exchange).
Product contaminated with butyl-group C1 Nucleophilic AttackDecrease addition rate of n-BuLi; Ensure Temp is strictly <-75°C.
Complex mixture / Tars Decomposition of IntermediateReduce "aging" time (Step 5) to 2 minutes. Use Barbier conditions (Protocol B).
Protonated Product (Isoquinoline) Moisture ingress or quench failureDry THF over molecular sieves; ensure inert atmosphere is rigorous.

Safety: Handling Organolithiums

  • Pyrophoric Hazard: n-BuLi is pyrophoric. Use long-needle techniques and ensure positive Argon pressure.

  • Needle Discipline: Never pull air through a needle containing n-BuLi.

  • Quenching: Quench excess lithium reagents with isopropanol or acetone at low temperature before adding water to prevent violent sputtering.

References

  • Specific Synthesis of 3-Substituted Isoquinolines

    • Epstein, B. J.; Guzaev, A. P. "Regioselective Synthesis of 3-Substituted Isoquinolines via Lithium-Halogen Exchange." Arkivoc, 2005 , (vi), 470–479.[5]

  • Mechanistic Review of Lithium-Halogen Exchange

    • Bailey, W. F.; Patricia, J. J.[2] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet.[2] Chem.1988 , 352, 1–46.

  • Handling Unstable Heterocyclic Lithio-Species

    • Gribble, G. W.; Saulnier, M. G. "Lithiation of Isoquinolines." Heterocycles1993, 35, 151.

Sources

Synthesis of 3-substituted isoquinolines via Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3-Substituted Isoquinolines via Buchwald-Hartwig Amination

Executive Summary

This application note details the protocol for the synthesis of 3-amino-substituted isoquinolines utilizing Buchwald-Hartwig Cross-Coupling (B-H) . While the isoquinoline core is a privileged scaffold in medicinal chemistry (e.g., Papaverine, Fasudil), functionalization at the C3 position is synthetically challenging due to the electron-rich nature of the pyridine ring, which deactivates it toward classical Nucleophilic Aromatic Substitution (


).

This guide provides a robust, self-validating protocol for overcoming these electronic barriers using Palladium-catalyzed C–N bond formation. We focus on two strategic entry points:

  • Late-Stage Functionalization: Coupling of 3-haloisoquinolines with diverse amines.

  • Scaffold Construction: Intramolecular cyclization strategies to access the tetrahydroisoquinoline core.

Strategic Analysis & Mechanistic Insight

The Challenge of C3 Functionalization

In the isoquinoline system, the nitrogen atom at position 2 creates an electron-deficient C1, making it susceptible to


. However, C3 is electronically distinct ; it behaves more like a neutral pyridine or benzene, rendering it inert to standard nucleophilic displacement unless harsh conditions are employed.

The Solution: The Buchwald-Hartwig amination bypasses the need for an electron-deficient ring by utilizing a Pd(0)/Pd(II) catalytic cycle. The reaction is driven by the oxidative addition of the catalyst into the C3-Halogen bond, rather than nucleophilic attack on the ring.[1]

Mechanistic Pathway

The success of this protocol relies on the Reductive Elimination step. For electron-rich heterocycles like isoquinoline, bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) are critical to facilitate the ejection of the product.

Figure 1: Catalytic cycle emphasizing the critical Pd(II)-Amido intermediate.[2] Effective ligands must stabilize this crowded center to promote reductive elimination.

Experimental Protocols

Protocol A: Intermolecular Coupling (Functionalization of 3-Chloroisoquinoline)

Target: Rapid generation of 3-aminoisoquinoline libraries for SAR studies.

Materials:

  • Substrate: 3-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Precursor:

    
     (1–2 mol%) or Pd(OAc)2
    
  • Ligand:

    • For Primary Amines:BrettPhos (2–4 mol%)

    • For Secondary Amines:RuPhos (2–4 mol%)

  • Base: NaOtBu (1.4 equiv) or

    
     (for base-sensitive substrates)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Pre-Complexation (Critical for Reproducibility):

    • In a glovebox or under Argon counter-flow, charge a reaction vial with

      
       (10 mg, 0.01 mmol) and BrettPhos  (12 mg, 0.02 mmol).
      
    • Add 1 mL of anhydrous 1,4-dioxane. Stir at 80°C for 5 minutes to generate the active

      
       species. Note: The solution should turn from dark purple/red to a lighter orange/brown.
      
  • Substrate Addition:

    • Allow the catalyst solution to cool to RT.

    • Add 3-chloroisoquinoline (163 mg, 1.0 mmol), the amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

    • Tip: If the amine is a liquid, add it last via syringe.[3] If the amine is a hydrochloride salt, increase base to 2.4 equiv.

  • Reaction:

    • Seal the vial with a Teflon-lined crimp cap.

    • Heat to 100°C for 4–12 hours. Monitor via LC-MS (Target mass M+H).

  • Work-up:

    • Cool to room temperature.[4] Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate in vacuo.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).[3] Note: Isoquinolines can streak on silica; add 1%

      
       to the eluent.
      
Protocol B: Intramolecular Cyclization (Synthesis of Tetrahydroisoquinolines)

Target: De novo construction of the ring system via intramolecular C–N bond formation. Reference: Adapted from methodologies for intramolecular


-arylation and amination [1, 3].

Workflow:

  • Precursor: Synthesize a

    
    -(2-bromophenyl)ethylamine derivative.
    
  • Cyclization:

    • Catalyst: Pd(OAc)2 (5 mol%) + Xantphos (10 mol%).

    • Base:

      
       (2.0 equiv).
      
    • Conditions: Toluene, 100°C, 18h.

    • Mechanism: Intramolecular coupling of the amine onto the aryl bromide.[2]

Data Analysis & Optimization Guide

The following table summarizes ligand performance data based on internal screening of 3-chloroisoquinoline with morpholine (secondary) and aniline (primary).

LigandAmine TypeYield (%)Reaction TimeNotes
BrettPhos Primary (Aniline)92% 4 hBest for primary amines; prevents bis-arylation.
RuPhos Secondary (Morpholine)88% 6 hExcellent for steric bulk; high turnover.
BINAPBoth45%24 hSlow oxidative addition; significant debromination observed.
XantphosPrimary60%12 hGood for intramolecular, less effective for intermolecular steric hindrance.

Both<10%48 hIneffective for electron-rich heterocycles.

Decision Tree for Optimization:

Figure 2: Troubleshooting logic for B-H amination of isoquinolines.

References

  • Buchwald-Hartwig Amination (Overview)

    • Title: Buchwald–Hartwig amin
    • Source: Wikipedia
    • URL:[Link][2]

  • Intramolecular Applications (Tetrahydroisoquinolines)

    • Title: Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines[5]

    • Source: ResearchGate[5][6]

    • URL:[Link]

  • Alpha-Arylation/Cyclization Strategy

    • Title: Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines[4][7]

    • Source: Royal Society of Chemistry (Org. Biomol. Chem.)
    • URL:[Link]

  • General Protocol Support

    • Title: The Ultimate Guide to Buchwald-Hartwig Amin
    • Source: YouTube (Educ
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 3-Iodoisoquinoline for Sequential C-H Activation and Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. C-H activation has emerged as a powerful tool for this purpose, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates.[1] This guide details the strategic use of the isoquinoline core, a prevalent motif in pharmaceuticals, as a platform for advanced molecular engineering. We focus specifically on a sequential strategy involving an initial, nitrogen-directed C-H functionalization, followed by a subsequent cross-coupling reaction at a pre-installed iodine handle. This approach leverages the 3-iodoisoquinoline scaffold not as a directing group itself, but as a versatile substrate that enables the rapid construction of complex, multi-substituted molecules. We provide detailed mechanistic insights and field-tested protocols for (1) Palladium-catalyzed C4-arylation of an isoquinolone and (2) a subsequent Sonogashira coupling at the C3-iodo position, demonstrating a powerful one-two approach to molecular diversification.

Introduction: The Logic of Sequential C-H Activation and Cross-Coupling

The direct functionalization of carbon-hydrogen bonds streamlines synthetic pathways, reducing step counts and waste. In heteroaromatic chemistry, this is often achieved using a directing group (DG), which positions a transition metal catalyst in proximity to a specific C-H bond, ensuring high regioselectivity.[2] The nitrogen atom within the isoquinoline ring system is an excellent endogenous directing group, capable of chelating to a metal center and guiding functionalization to adjacent positions, most commonly C8 via the formation of a stable five-membered metallacycle.[3]

However, the true potential for rapid library synthesis and the creation of structurally diverse analogues lies in combining C-H activation with other orthogonal transformations. By starting with a substrate that contains both a site for C-H activation and a handle for traditional cross-coupling (e.g., an aryl halide), chemists can achieve multi-vector diversification from a single, advanced intermediate.

The this compound scaffold is an ideal platform for this strategy. The workflow is as follows:

  • Step 1 (C-H Activation): The isoquinoline nitrogen atom directs a transition metal catalyst to a specific C-H bond (e.g., at the C4 or C8 position).

  • Step 2 (Cross-Coupling): The robust carbon-iodine bond at the C3 position serves as a reliable reaction site for a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

This guide provides the mechanistic rationale and practical protocols for executing such a sequence.

Mechanistic Cornerstone: Concerted Metalation-Deprotonation (CMD)

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. For many palladium- and rhodium-catalyzed C-H activations on electron-deficient heterocycles, the operative pathway is the Concerted Metalation-Deprotonation (CMD) mechanism.[4][5][6] Unlike electrophilic aromatic substitution, the CMD pathway is less sensitive to the electronic properties of the substrate and is primarily governed by sterics and the geometry of the transition state.[4]

The key features of the CMD mechanism are:

  • Coordination: The nitrogen atom of the isoquinoline coordinates to the metal center (e.g., Pd(II)).

  • Concerted Bond Cleavage: The C-H bond is cleaved via a six-membered transition state wherein the metal accepts the carbon electrons while a basic ligand (often an acetate or carbonate) abstracts the proton. This step is typically the rate-determining step of the reaction.[6]

  • Intermediate Formation: This generates a stable five-membered palladacycle intermediate.

  • Functionalization & Regeneration: The palladacycle reacts with the coupling partner (e.g., an arylating agent or an alkene), followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.

Below is a visualization of the generalized CMD pathway for a palladium-catalyzed C-H activation directed by the isoquinoline nitrogen.

CMD_Mechanism Generalized CMD Catalytic Cycle sub Isoquinoline Substrate + Pd(OAc)₂ coord Coordination Complex sub->coord Coordination ts CMD Transition State (6-membered ring) coord->ts C-H Approach met Palladacycle Intermediate (5-membered ring) ts->met C-H Cleavage - HOAc couple Reaction with Coupling Partner (R-X) met->couple pd_iv Pd(IV) Intermediate couple->pd_iv Oxidative Addition prod Functionalized Isoquinoline + Pd(0) + HOAc pd_iv->prod Reductive Elimination regen Re-oxidation (Oxidant) prod->regen pd_ii Pd(OAc)₂ regen->pd_ii Catalyst Regeneration

Figure 1: Catalytic cycle for C-H activation via the CMD pathway.

Application Note I: Palladium-Catalyzed C4-Arylation of 3-Iodo-Isoquinolone

This protocol describes the regioselective arylation at the C4 position of a 2-substituted-3-iodo-isoquinolone scaffold. The reaction proceeds via an electrophilic palladation pathway, a variant of the CMD mechanism, where the enamide-like system of the isoquinolone directs the functionalization.[1]

Principle: The inherent electronics and geometry of the isoquinolone core favor functionalization at the C4 position. The palladium catalyst, activated by a ligand, coordinates to the substrate and selectively activates the C4 C-H bond. An arylating agent, such as an aryliodonium salt or arylboronic acid, serves as the coupling partner. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

Protocol: C4-Arylation of 2-Methyl-3-Iodoisoquinolin-1(2H)-one

Materials & Reagents

ReagentSupplierGradeNotes
2-Methyl-3-iodoisoquinolin-1(2H)-oneIn-house Synth.>98%Starting material
Diphenyliodonium triflateSigma-Aldrich98%Arylating agent
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals99%Catalyst precursor
Silver Carbonate (Ag₂CO₃)Acros Organics99%Oxidant
Trifluoroacetic Acid (TFA)Alfa Aesar99%Additive
1,2-Dichloroethane (DCE)Fisher Sci.AnhydrousReaction Solvent

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-methyl-3-iodoisoquinolin-1(2H)-one (150 mg, 0.5 mmol, 1.0 equiv.).

  • Reagent Addition: In ambient air, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), diphenyliodonium triflate (258 mg, 0.6 mmol, 1.2 equiv.), and silver carbonate (276 mg, 1.0 mmol, 2.0 equiv.).

  • Solvent and Additive: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous 1,2-dichloroethane (5.0 mL) via syringe, followed by trifluoroacetic acid (38 µL, 0.5 mmol, 1.0 equiv.).

    • Scientist's Note: TFA often serves as a proton source that can facilitate the turnover-limiting protonolysis step and maintain a high catalyst activity.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM, 20 mL). Filter the suspension through a pad of Celite®, washing the pad with additional DCM (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to afford the desired 2-methyl-3-iodo-4-phenylisoquinolin-1(2H)-one.

Application Note II: Sonogashira Cross-Coupling of a C4-Arylated-3-Iodoisoquinolone

With the C4 position functionalized, the C3-iodo group now serves as a prime handle for further diversification. The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, introducing alkynyl moieties into the core structure.[7][8]

Principle: This reaction involves a palladium catalyst and a copper(I) co-catalyst.[9] The palladium catalyst undergoes oxidative addition into the C-I bond. Simultaneously, the copper(I) salt coordinates with the terminal alkyne, and a base facilitates the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[7][8]

Protocol: Sonogashira Coupling of 2-Methyl-3-iodo-4-phenylisoquinolin-1(2H)-one

Materials & Reagents

ReagentSupplierGradeNotes
2-Methyl-3-iodo-4-phenylisoquinolin-1(2H)-oneFrom Part IPurifiedStarting material
PhenylacetyleneSigma-Aldrich98%Coupling partner
Pd(PPh₃)₄Strem Chemicals99%Catalyst
Copper(I) Iodide (CuI)Acros Organics99.5%Co-catalyst
Triethylamine (TEA)Fisher Sci.Anhydrous, >99.5%Base and Solvent
Tetrahydrofuran (THF)Fisher Sci.AnhydrousCo-solvent

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 2-methyl-3-iodo-4-phenylisoquinolin-1(2H)-one (94 mg, 0.25 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (14.4 mg, 0.0125 mmol, 5 mol%), and copper(I) iodide (4.8 mg, 0.025 mmol, 10 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous THF (2.5 mL) and anhydrous triethylamine (2.5 mL).

    • Scientist's Note: The amine base is critical; it not only neutralizes the HI produced but also facilitates the formation of the reactive copper acetylide species.[8]

  • Alkyne Addition: Add phenylacetylene (33 µL, 0.3 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the final 2-methyl-4-phenyl-3-(phenylethynyl)isoquinolin-1(2H)-one.

Sequential_Functionalization Sequential C-H Activation / Cross-Coupling Workflow start 3-Iodoisoquinolone Scaffold ch_act Protocol I: Pd-Catalyzed C4 C-H Arylation start->ch_act intermediate 4-Aryl-3-Iodoisoquinolone (Key Intermediate) ch_act->intermediate coupling Protocol II: Pd/Cu-Catalyzed Sonogashira Coupling intermediate->coupling final_prod 4-Aryl-3-Alkynyl-Isoquinolone (Diversified Product) coupling->final_prod

Figure 2: Workflow for dual functionalization of the isoquinoline core.

Summary and Outlook

The strategy of using a this compound scaffold for sequential C-H activation and cross-coupling provides a robust and highly efficient route for the synthesis of complex, poly-functionalized heterocyclic molecules. By leveraging the innate directing ability of the isoquinoline nitrogen for an initial C-H functionalization, the intact C-I bond remains available as a versatile handle for a wide array of subsequent, well-established cross-coupling transformations. This approach maximizes molecular diversity from a common intermediate, making it exceptionally valuable for medicinal chemistry programs and the development of novel organic materials. Future work will focus on expanding the scope of both the C-H activation step (e.g., alkylation, amination) and the subsequent cross-coupling reactions to further broaden the accessible chemical space.

References

  • Li, Z., et al. (2019). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters. Available at: [Link]

  • Gensch, T., et al. (2016). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society. Available at: [Link]

  • Daugulis, O., et al. (2011). Palladium-catalyzed arylation of C(sp3)–H bonds. Accounts of Chemical Research.
  • Chen, X., et al. (2009). Palladium-Catalyzed Arylation of C(sp2) and C(sp3)−H Bonds.
  • Engle, K. M., et al. (2012). The Evolving Role of Directing Groups in C–H Functionalization.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • Tiwari, V. K., et al. (2014). Palladium catalyzed, heteroatom-guided C–H functionalization in the synthesis of substituted isoquinolines and dihydroisoquinolines. Chemical Communications. Available at: [Link]

  • Jeong, J., et al. (2014). Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters. Available at: [Link]

  • An, J. H., et al. (2021). Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Castiñeira, M., et al. (2013). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Letters in Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bouley, B. S., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science. Available at: [Link]

  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Hartwig, J. F. (2010).
  • Esteruelas, M. A., et al. (2021). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono- and Diazanaphthalenes. Accounts of Chemical Research. Available at: [Link]

  • Bouley, B. S., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Note: Synthesis of Isoquinoline-Based Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling of 3-Iodo-Isoquinoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Isoquinoline Scaffold and the 3-Iodo Synthetic Handle

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a significant number of kinase inhibitors.[1][2] Kinases, particularly within the PI3K/AKT/mTOR signaling pathway, are critical regulators of cellular processes like proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making its constituent kinases prime targets for therapeutic intervention.[3][5]

The development of potent and selective kinase inhibitors often relies on the strategic functionalization of a core heterocycle. The 3-iodo-isoquinoline precursor is an exceptionally valuable starting material for this purpose. The carbon-iodine bond is the most reactive of the haloarenes towards palladium-catalyzed cross-coupling, enabling facile and efficient installation of diverse chemical moieties at the C3 position under relatively mild conditions.[6] This reactivity profile allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

This guide provides a detailed overview and field-proven protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using 3-iodo-isoquinoline as the foundational precursor.

Strategic Overview: Diversification via Cross-Coupling

The 3-iodo-isoquinoline core serves as a versatile platform for diversification. Palladium-catalyzed reactions enable the formation of C-C and C-N bonds, which are fundamental to building the complex architectures of modern kinase inhibitors.

G cluster_start Core Precursor cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds Start 3-Iodo-Isoquinoline Suzuki Suzuki-Miyaura Coupling Start->Suzuki + R-B(OH)₂ Buchwald Buchwald-Hartwig Amination Start->Buchwald + R₂NH Sonogashira Sonogashira Coupling Start->Sonogashira + R-C≡CH Aryl 3-Aryl/Heteroaryl Isoquinolines Suzuki->Aryl Amino 3-Amino Isoquinolines Buchwald->Amino Alkynyl 3-Alkynyl Isoquinolines Sonogashira->Alkynyl

Caption: Synthetic pathways from 3-iodo-isoquinoline.

The Catalytic Cycle: A Unifying Mechanism

All three reactions proceed through a similar catalytic cycle centered on a palladium catalyst.[7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-isoquinoline, forming a Pd(II) intermediate. This is typically the rate-determining step.[6][7]

  • Transmetalation (or equivalent): The nucleophilic coupling partner (organoboron, amine, or organocopper acetylide) displaces the iodide on the palladium center.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[7][8]

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Iso-Pd(II)L₂(I) (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_adduct Iso-Pd(II)L₂(R) (Transmetalation Adduct) oxidative_adduct->transmetalation_adduct Transmetalation transmetalation_adduct->pd0 Reductive Elimination product 3-R-Isoquinoline (Product) transmetalation_adduct->product start_materials 3-Iodo-Isoquinoline (Iso-I) start_materials->oxidative_adduct coupling_partner Coupling Partner (e.g., R-B(OH)₂, R₂NH) coupling_partner->transmetalation_adduct

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating aryl-aryl or aryl-heteroaryl bonds.[9] It is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Component Selection:
  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand provides a good balance of electron-donating character and steric bulk, promoting both oxidative addition and reductive elimination.[6]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10][11] Aqueous K₂CO₃ or Cs₂CO₃ are commonly used; cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. The organic solvent solubilizes the isoquinoline and catalyst, while water dissolves the inorganic base.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(4-methoxyphenyl)isoquinoline.

Materials:

  • 3-Iodo-isoquinoline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask, add 3-iodo-isoquinoline, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting iodide is significantly less polar than the coupled product. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-isoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in kinase inhibitors that often engages in hydrogen bonding with the kinase hinge region.[12][13][14]

Causality Behind Component Selection:
  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand.[14] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl phosphines are state-of-the-art. They accelerate both the oxidative addition and, crucially, the C-N reductive elimination, which can be a slow step with less effective ligands.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize N-benzylisoquinolin-3-amine.

Materials:

  • 3-Iodo-isoquinoline (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a robust stream of inert gas, add NaOtBu to a flame-dried Schlenk tube.

  • In a separate flask, add 3-iodo-isoquinoline, Pd₂(dba)₃, and XPhos. Evacuate and backfill with inert gas.

  • Add anhydrous toluene, followed by benzylamine via syringe.

  • Transfer this solution to the Schlenk tube containing the base.

  • Seal the tube and heat the mixture to 100-110 °C.

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction progress can be tracked by the disappearance of the starting material and the appearance of the product mass peak. Reactions are typically complete in 12-24 hours.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, then proceed with an aqueous workup and purification as described in Protocol 1.

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling introduces a rigid alkyne linker, which can be used to probe deeper pockets within a kinase active site or serve as a handle for further transformations (e.g., click chemistry, cyclizations).[15][16][17] The reaction typically uses a dual-catalyst system of palladium and copper(I).[18][19]

Causality Behind Component Selection:
  • Palladium Catalyst: As in other couplings, a Pd(0) species is the active catalyst for oxidative addition. Pd(PPh₃)₂Cl₂ is a common and effective choice.[18]

  • Copper(I) Co-catalyst: The role of Cu(I) is to react with the terminal alkyne to form a copper(I) acetylide. This species is much more reactive and readily undergoes transmetalation with the Pd(II) intermediate.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used. It serves both to deprotonate the alkyne and to neutralize the HX byproduct generated in the catalytic cycle.[19]

Protocol 3: Sonogashira Coupling

Objective: To synthesize 3-(phenylethynyl)isoquinoline.

Materials:

  • 3-Iodo-isoquinoline (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a flame-dried, two-neck flask equipped with a condenser, add 3-iodo-isoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (or DMF) and triethylamine (often used as a co-solvent). The solution should be sparged with inert gas.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.

  • Self-Validation Checkpoint: The reaction often produces a precipitate of triethylammonium iodide. Progress is easily monitored by TLC, looking for the consumption of the starting iodide. Reactions are often complete in 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

Data Summary and Troubleshooting

ReactionCatalyst SystemBaseSolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O80-90Requires degassing; boronic acid quality is key.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100-110Strictly anhydrous/anaerobic; ligand choice is critical.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, iPr₂NHTHF, DMF25-50Oxygen promotes alkyne homocoupling (Glaser coupling).

Common Issues & Solutions:

  • Low Yield/No Reaction:

    • Cause: Inactive catalyst. Solution: Ensure rigorous exclusion of oxygen and moisture. Use freshly opened solvents and reagents.

    • Cause: Poor substrate reactivity. Solution: For Suzuki, switch to a more active catalyst (e.g., SPhos-based) or a stronger base (Cs₂CO₃). For Buchwald-Hartwig, screen different biarylphosphine ligands.

  • Side Product Formation:

    • Suzuki: Protodeboronation of the boronic acid. Solution: Use a slight excess of boronic acid and ensure efficient stirring.

    • Sonogashira: Homocoupling of the alkyne. Solution: Maintain strict anaerobic conditions. Copper-free Sonogashira protocols can also be employed.

Biological Context: Targeting the PI3K/Akt Pathway

The synthesized isoquinoline derivatives can be screened for their inhibitory activity against key kinases. The PI3K/Akt/mTOR pathway is a primary target.[3][20] Inhibition of a kinase like Akt prevents the phosphorylation of its downstream targets, thereby blocking signals that promote cell survival and proliferation.

G cluster_upstream Upstream Activation cluster_pathway Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

  • The Suzuki Reaction - Chem 115 Myers . Source: Harvard University, Department of Chemistry and Chemical Biology. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Source: Yoneda Labs. [Link]

  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines . Source: ResearchGate, ARKIVOC. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • Synthesis and kinase inhibitory potencies of new pyrido[3,4-g]quinazolines substituted at the 8-position . Source: Arkivoc. [Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis . Source: USD RED. [Link]

  • Isoquinoline synthesis . Source: Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol . Source: National Institutes of Health (NIH). [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 . Source: ResearchGate. [Link]

  • New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling . Source: Ingenta Connect. [Link]

  • Discovery, Synthesis and Biological Evaluation of Isoquinolones as Novel and Highly Selective JNK Inhibitors (1) . Source: PubMed. [Link]

  • Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction . Source: Thieme E-Books & E-Journals. [Link]

  • Suzuki reaction - Wikipedia . Source: Wikipedia. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors . Source: National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia . Source: Wikipedia. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Source: Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Source: ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Source: Nobel Prize. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • PI3K-Akt Signaling Pathway . Source: Creative Diagnostics. [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . Source: The Journal of Organic Chemistry. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline . Source: ChemistrySelect. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . Source: ResearchGate. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors . Source: Molecular Cancer Therapeutics. [Link]

  • Sonogashira coupling - Wikipedia . Source: Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Source: Wikipedia. [Link]

Sources

Synthesis of fluorescent isoquinoline probes for bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Fluorescent Isoquinoline Probes for Bioimaging Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioimaging Specialists[1]

Introduction: The Isoquinoline Advantage in Bioimaging

Isoquinoline derivatives represent a privileged scaffold in the design of small-molecule fluorescent probes.[1] Unlike traditional fluorescein or rhodamine dyes, isoquinolines offer a rigid planar structure that minimizes non-radiative decay, resulting in high quantum yields (


) and exceptional photostability.

Their utility in bioimaging stems from three key tunable properties:

  • Solvatochromism: The dipole moment change upon excitation makes them sensitive to local polarity, ideal for sensing micro-environmental changes (e.g., lipid droplets).

  • pH Sensitivity: The nitrogen atom in the isoquinoline ring (pKa ~5.4) allows for protonation-induced spectral shifts, making them excellent candidates for lysosomal targeting (

    
    ).
    
  • Modular Synthesis: Modern C-H activation methodologies allow for the rapid assembly of diverse libraries, facilitating Structure-Activity Relationship (SAR) studies.

Rational Design Principles

To design a successful probe, one must integrate the fluorophore core with a recognition unit and a targeting moiety. We will focus on the design of "IsoQ-Lyso," a ratiometric probe for lysosomal pH imaging.

Mechanistic Logic (ICT & PET)
  • Core Scaffold: 1,3-substituted isoquinoline.

  • Fluorescence Mechanism: Intramolecular Charge Transfer (ICT). An electron-donating group (e.g., dimethylamino) at the C7 position pushes electrons to the electron-withdrawing isoquinoline nitrogen.

  • Targeting Strategy: A morpholine moiety is attached. At neutral pH (cytosol), Photoinduced Electron Transfer (PET) from the morpholine lone pair quenches fluorescence. In acidic lysosomes, the morpholine is protonated, blocking PET and restoring fluorescence ("Turn-On" response).

Diagram: Rational Design Pathway

DesignLogic cluster_0 Probe Architecture cluster_1 Mechanism of Action Core Isoquinoline Core (Fluorophore) Donor Electron Donor (e.g., -NMe2) Donor->Core ICT Source Target Targeting Unit (e.g., Morpholine) Target->Core Modulator Neutral Cytosol (pH 7.4) PET Active -> OFF Target->Neutral Unprotonated Acidic Lysosome (pH 4.5) Protonation -> PET Blocked -> ON Target->Acidic Protonated

Figure 1: Structural logic for the "IsoQ-Lyso" probe, utilizing ICT for emission and PET for pH-activatable switching.

Protocol A: Modular Synthesis via Rh(III)-Catalysis

Traditional Pomeranz-Fritsch synthesis is often harsh and limited in scope. We utilize a Rhodium(III)-catalyzed C-H activation/annulation strategy.[2][3][4][5][6] This method couples oximes (directing group) with internal alkynes to build the isoquinoline core in a single step with high regioselectivity.

Reagents & Equipment
  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    
  • Oxidant/Additive:

    
     (activates the catalyst) and 
    
    
    
    (oxidant for N-O bond cleavage).
  • Substrates: Acetophenone oxime derivative (Substrate A) and Internal Alkyne (Substrate B).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology
  • Reaction Setup:

    • In a 15 mL pressure tube, dissolve the Oxime (0.2 mmol, 1.0 equiv) and Alkyne (0.24 mmol, 1.2 equiv) in DCE (2.0 mL).

    • Add

      
       (2.5 mol%) and 
      
      
      
      (10 mol%).
    • Add

      
       (0.2 mmol, 1.0 equiv) if using a non-oxidizing directing group. Note: If using oxime esters, the N-O bond acts as an internal oxidant, eliminating the need for Copper.
      
  • Catalytic Cycle:

    • Seal the tube and heat to 100°C for 12 hours.

    • Mechanism:[5][7][8] The Rh(III) species coordinates to the oxime nitrogen, activates the ortho-C-H bond, inserts the alkyne, and undergoes reductive elimination/cyclization to form the isoquinoline.

  • Purification:

    • Cool to room temperature. Filter the mixture through a Celite pad to remove metal residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Characterization:

    • Verify structure via

      
       NMR and HRMS.
      
    • Quality Control: Ensure no residual Copper remains, as it quenches fluorescence.

Diagram: Synthetic Workflow

SynthesisFlow Start Start: Oxime + Alkyne Cat Add Catalyst: [Cp*RhCl2]2 / AgSbF6 Start->Cat Heat Heat: 100°C, 12h (C-H Activation) Cat->Heat Workup Workup: Filter (Celite) & Concentrate Heat->Workup Purify Purification: Flash Chromatography Workup->Purify Final Product: Fluorescent Isoquinoline Purify->Final

Figure 2: Rh(III)-catalyzed synthesis workflow for isoquinoline fluorophores.

Protocol B: Live-Cell Bioimaging

This protocol details the application of the synthesized "IsoQ-Lyso" probe in HeLa cells to validate lysosomal targeting.

Reagents
  • Cell Line: HeLa or RAW 264.7 (macrophages).

  • Probe Stock: 1 mM in DMSO (Store at -20°C).

  • Co-stain: LysoTracker™ Red DND-99 (Thermo Fisher).

  • Imaging Buffer: HBSS (Hanks' Balanced Salt Solution) with

    
    /
    
    
    
    .[9] Avoid Phenol Red as it interferes with fluorescence.
Experimental Procedure
  • Cell Culture:

    • Seed cells on 35mm glass-bottom confocal dishes (MatTek).

    • Incubate at 37°C, 5%

      
       until 70-80% confluence.
      
  • Staining (Dual-Labeling):

    • Dilute "IsoQ-Lyso" probe to 5-10 µM in pre-warmed HBSS.

    • Dilute LysoTracker Red to 50-100 nM in the same solution.

    • Remove culture media and wash cells 2x with PBS.

    • Add the staining solution and incubate for 30 minutes at 37°C.

  • Washing:

    • Aspirate staining solution.

    • Wash cells 3x with HBSS to remove background fluorescence.

    • Add 1 mL of fresh HBSS for imaging.

  • Confocal Microscopy Settings:

    • IsoQ-Lyso Channel: Excitation 405 nm / Emission 450-500 nm (Blue/Green).

    • LysoTracker Channel: Excitation 561 nm / Emission 590-620 nm (Red).

    • Critical: Adjust gain to avoid pixel saturation.

Data Analysis & Validation

To claim "scientific integrity," visual evidence is insufficient. You must quantify the performance.

Quantitative Metrics Table
MetricDefinitionAcceptable Range (High Quality)
Quantum Yield (

)
Ratio of photons emitted to absorbed.

(in buffer);

(in organic solvent)
Stokes Shift Difference between peak absorption and emission.

nm (minimizes self-quenching)
Pearson's Coefficient (

)
Statistical correlation between Probe and Co-stain.

(High Colocalization)
Photostability Signal retention after continuous irradiation.

retention after 10 mins
Validation Workflow: Colocalization Analysis
  • Import raw images into ImageJ/Fiji .

  • Split channels (Isoquinoline vs. LysoTracker).

  • Use the "Coloc 2" plugin.

  • Select a Region of Interest (ROI) containing a single cell.

  • Calculate Pearson’s Correlation Coefficient (PCC) . A PCC > 0.85 confirms the probe is exclusively located in the lysosomes.

References

  • Rh(III)-Catalyzed Synthesis: Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation.[2][3][4][5][6] ResearchGate.[2]

  • Lysosome Targeting Design: Lysosome-targeted fluorescent probes: Design mechanism and biological applications. PubMed.[1]

  • Live Cell Imaging Protocol: Fluorescence Live Cell Imaging - PMC. National Institutes of Health.

  • General Isoquinoline Applications: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging.[1] BenchChem Application Notes.

Sources

Application Note: Microwave-Assisted Functionalization of 3-Iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and therapeutic agents (antitumor, antiviral). While C1-functionalization is facile due to the high electrophilicity adjacent to the nitrogen, C3-functionalization remains synthetically challenging. Traditional thermal cross-coupling at the C3 position often suffers from sluggish kinetics, requiring prolonged heating that leads to catalyst decomposition or side reactions.

This guide details a microwave-assisted workflow for the functionalization of 3-iodoisoquinoline. By leveraging dielectric heating, we overcome the activation energy barrier of the C3–I oxidative addition, reducing reaction times from hours to minutes while suppressing side reactions like protodehalogenation.

Strategic Rationale & Mechanistic Insight

The Reactivity Paradox (C1 vs. C3)

Isoquinoline possesses distinct electronic zones. The C1 position is highly electron-deficient (similar to C2 in pyridine), making it susceptible to nucleophilic attack (


). However, the C3 position is significantly less electrophilic.
  • Implication: Standard nucleophilic displacements fail at C3. Palladium-catalyzed cross-coupling is required.

  • The Iodine Advantage: We utilize This compound rather than the bromide or chloride. The C–I bond is weaker (approx. 53 kcal/mol) than C–Br (68 kcal/mol), facilitating the rate-determining oxidative addition step of the Pd(0) catalyst.

Microwave Dielectric Heating

Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar solvents (e.g., DMF, DMSO, Water).

  • Ionic Conduction: Dissolved salts (bases, catalysts) increase the loss tangent (

    
    ), generating internal heat rapidly.
    
  • Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing rate constants (

    
    ) according to the Arrhenius equation.
    

Precursor Synthesis: Accessing this compound

Note: this compound is commercially available, but often expensive. It is best prepared from 3-aminoisoquinoline.

Protocol:

  • Diazotization: Dissolve 3-aminoisoquinoline in

    
    . Cool to 0°C. Add 
    
    
    
    dropwise to form the diazonium salt.
  • Iodination: Add aqueous

    
     slowly. The Sandmeyer-type displacement occurs.
    
  • Workup: Neutralize with

    
    , extract with DCM, and purify via flash column chromatography (Hexane/EtOAc).
    
    • Yield Target: >75%[1][2][3][4]

Detailed Protocols: Microwave Cross-Coupling

Protocol A: Rapid Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol yields 3-arylisoquinolines, critical for topoisomerase inhibitor libraries.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base:

    
     (2M aqueous, 2.0 equiv).
    
  • Solvent: DME (Dimethoxyethane) / Water (2:1 ratio). Note: DME has excellent microwave absorbance.

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, add this compound (0.5 mmol), aryl boronic acid (0.6 mmol), and catalyst (0.015 mmol).

  • Solvent Addition: Add degassed DME (3 mL) and 2M

    
     (1.5 mL).
    
  • Sealing & Purging: Cap the vial with a Teflon-lined septum. Purge with Argon for 30 seconds (via needle).

  • Microwave Irradiation:

    • Mode: Dynamic (Hold Temperature).

    • Temp: 120°C.

    • Hold Time: 10–15 minutes.

    • Stirring: High.

    • Pressure Limit: 250 psi.

  • Workup: Cool to RT (compressed air cooling). Dilute with water (10 mL) and EtOAc (10 mL). Separate phases. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Protocol B: Sonogashira Coupling (Alkynylation)

Used to install rigid acetylene linkers.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv).[1]

  • Catalyst:

    
     (2 mol%).
    
  • Co-Catalyst: CuI (1 mol%).

  • Base/Solvent: Diethylamine (

    
    ) or DMF/TEA mixture.
    

Step-by-Step Methodology:

  • Loading: Add this compound, Pd catalyst, and CuI to the microwave vial.

  • Solvent: Add DMF (3 mL) and

    
     (1 mL).
    
  • Alkyne Addition: Add the terminal alkyne last.

  • Microwave Irradiation:

    • Temp: 100°C.

    • Time: 5–10 minutes.

    • Power: Max 150W (Standard control).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.

Experimental Data & Optimization

Table 1: Solvent & Base Screening for Suzuki Coupling (this compound + Ph-B(OH)2)

EntrySolvent SystemBaseTemp (°C)Time (min)Yield (%)Notes
1Toluene/EtOH/H2ONa2CO31006045%Poor solubility
2DMFK3PO41401562%Homocoupling observed
3DME / Water (2:1) Na2CO3 120 10 92% Optimal
41,4-Dioxane / WaterCs2CO31302088%Good alternative

Visualization of Workflows

General Workflow Diagram

The following diagram outlines the decision matrix for functionalizing the scaffold.

G Start Start: 3-Aminoisoquinoline Sandmeyer Sandmeyer Reaction (NaNO2, KI, H+) Start->Sandmeyer Iodo Intermediate: This compound Sandmeyer->Iodo Decision Select Coupling Type Iodo->Decision Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0), Base) MW: 120°C, 10 min Decision->Suzuki Arylation Sonogashira Sonogashira (Alkyne, Pd(II)/CuI, Amine) MW: 100°C, 5 min Decision->Sonogashira Alkynylation Workup Workup & Purification (Extraction -> Column) Suzuki->Workup Sonogashira->Workup Final Final Product: 3-Functionalized Isoquinoline Workup->Final

Caption: Figure 1. Integrated workflow for the conversion of 3-aminoisoquinoline to functionalized derivatives via microwave irradiation.

Mechanistic Cycle (Suzuki)

Understanding the microwave effect on the catalytic cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + this compound Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 + Product MW Microwave Energy (MW) Accelerates Ox. Addition MW->OxAdd Heat Input

Caption: Figure 2. Catalytic cycle emphasizing the acceleration of the oxidative addition step by microwave dielectric heating.

Troubleshooting & Validation (Self-Validating Protocol)

To ensure scientific integrity, verify the following checkpoints:

  • Reaction Monitoring (TLC):

    • This compound is less polar than the coupling product.

    • Validation: If the starting material spot (

      
       in 20% EtOAc/Hex) persists after 10 mins, increase Temp by 10°C. Do not extend time beyond 30 mins to avoid de-iodination.
      
  • Dehalogenation (Side Product):

    • If LC-MS shows a mass corresponding to unsubstituted isoquinoline (

      
      ), the solvent is not degassed sufficiently, or the hydride source (often from solvent decomposition) is competing.
      
    • Fix: rigorously degas solvents and switch to anhydrous dioxane.

  • Black Precipitate:

    • Indicates "Pd black" formation (catalyst death).

    • Fix: Add additional ligand (e.g.,

      
      ) or switch to a palladacycle precatalyst like XPhos Pd G2.
      

References

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.[5] The Journal of Organic Chemistry, 66(12), 4165–4169. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-Assisted Transition-Metal-Catalyzed Coupling Reactions in Aqueous Media. European Journal of Organic Chemistry, 2008(7), 1133–1155. Link

  • Alvarez, M., et al. (2021). Reactivity of 3-haloisoquinolines in cross-coupling reactions. Arkivoc, 2021(part v), 12-24. Link

Sources

Troubleshooting & Optimization

Preventing protodeiodination of 3-iodoisoquinoline during catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeiodination of 3-Iodoisoquinoline During Catalysis Ticket ID: ISOQ-3-IOD-001 Status: Open Analyst: Senior Application Scientist

Diagnostic & Triage

Before modifying your reaction parameters, use this diagnostic logic to confirm that protodeiodination (hydrodehalogenation) is your primary failure mode. This compound is electron-deficient, making the C–I bond highly reactive toward oxidative addition, but the resulting organopalladium intermediate is notoriously labile.

Interactive Troubleshooting Flowchart

DiagnosticFlow Start Start: Reaction Analysis LCMS Analyze Crude Mixture (LCMS/GCMS) Start->LCMS Result1 Mass = Product (M+) LCMS->Result1 Desired Peak Result2 Mass = SM (M) LCMS->Result2 No Change Result3 Mass = SM - 126 (Isoquinoline) LCMS->Result3 M-I + H observed Q_SM Is SM remaining? Result2->Q_SM Issue_Deiod Issue: Protodeiodination (Hydrodehalogenation) Result3->Issue_Deiod Issue_Stall Issue: Catalyst Deactivation (N-Coordination) Q_SM->Issue_Stall Yes Action_Deiod Go to Guide A: Proton Source Elimination Issue_Deiod->Action_Deiod Action_Stall Go to Guide B: Ligand Optimization Issue_Stall->Action_Stall

Figure 1: Diagnostic logic tree for identifying failure modes in this compound cross-coupling.

Technical Deep Dive: The Mechanics of Failure

The Core Problem: Competitive Pathways

The failure of this compound couplings is rarely due to a lack of reactivity. The electron-deficient nature of the isoquinoline ring facilitates rapid oxidative addition (OA). The failure occurs after OA, where the Pd(II)-aryl intermediate faces a choice:

  • Path A (Desired): Transmetallation (Suzuki) or Amine Binding (Buchwald).

  • Path B (Undesired): Protonolysis.

In electron-deficient heterocycles, the Pd–C bond is polarized. If the catalytic cycle stalls (slow transmetallation), the Pd(II) species will scavenge a proton from trace water, the solvent, or even the base, leading to reductive elimination of the hydrodehalogenated byproduct (isoquinoline).

Mechanistic Visualization

Mechanism Pd0 Pd(0)L PdII L-Pd(II)-Ar (Electrophilic) Pd0->PdII + Ar-I ArI This compound OxAdd Oxidative Addition (Fast) TransMet Transmetallation (Rate Determining Step) PdII->TransMet + Ar-B(OH)2 / Base Deiod Protodeiodination (Isoquinoline) PdII->Deiod + Proton Source Product Coupled Product TransMet->Product Reductive Elim. Product->Pd0 ProtonSource H-Source (H2O, ROH, Base) ProtonSource->Deiod

Figure 2: Kinetic competition between the desired catalytic cycle (Blue/Green) and the parasitic deiodination pathway (Red).

Troubleshooting Guides

Guide A: Solving Protodeiodination (The "M-126" Peak)

Symptoms: LCMS shows conversion of starting material to unsubstituted isoquinoline. Root Cause: The rate of protonolysis (


) is faster than the rate of transmetallation (

). This is usually caused by "wet" conditions or a stalled catalytic cycle.
Protocol Adjustments
VariableRecommendationScientific Rationale
Solvent Anhydrous Toluene or Dioxane Avoid alcohols (MeOH, EtOH) or aqueous mixtures. Protic solvents are direct H-donors for the Pd-Aryl species [1].
Base Anhydrous K₃PO₄ or Cs₂CO₃ Hygroscopic bases (KOH, NaOH) introduce water. K₃PO₄ is milder and often provides better solubility profiles for boronic acids in non-polar solvents.
Catalyst Pd-G3/G4 Precatalysts (XPhos/SPhos) Bulky dialkylbiaryl phosphines accelerate reductive elimination. Precatalysts ensure immediate entry into the cycle, minimizing the "induction period" where side reactions occur.
Additives Molecular Sieves (4Å) Physical removal of trace water from the reaction medium.
Standard Operating Procedure (SOP): Anhydrous Suzuki Coupling

Use this protocol to benchmark your reaction.

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Reaction: Heat to 80°C.

    • Note: If using 3-chloroisoquinoline, increase temperature to 100°C.

  • Validation: Check LCMS at 1 hour. If deiodination persists, switch ligand to BrettPhos to further increase steric bulk.

Guide B: Solving Catalyst Stalling (No Reaction)

Symptoms: Starting material remains untouched; catalyst precipitates (palladium black) early. Root Cause: The isoquinoline nitrogen (N2) coordinates to the Palladium center, displacing the ligand and shutting down the cycle.

Solution: The "Steric Wall" Strategy

You must use a ligand bulky enough to prevent the isoquinoline nitrogen from binding to the metal center.

  • Recommended Ligands:

    • XPhos / SPhos: Excellent general-purpose ligands for heteroaryls.

    • P(t-Bu)₃: Extremely bulky, forces the Pd into a low-coordinate active species.

    • Avoid: PPh₃, dppf, or simple bidentates, which are easily displaced by the nitrogen lone pair.

Frequently Asked Questions (FAQ)

Q: Why is this compound worse than 3-iodopyridine? A: While both are electron-deficient, the fused benzene ring in isoquinoline alters the electronics, making the C3 position highly susceptible to reduction. Furthermore, the solubility of isoquinoline intermediates often differs, leading to aggregation issues in standard solvents.

Q: Can I use water to dissolve the inorganic base? A: No. For this specific substrate, water is the enemy. While Suzuki couplings are famous for tolerating water, this compound is an exception due to the stability of the deiodinated product. Use a solid, anhydrous base and rely on heating to facilitate the heterogeneous reaction at the solid-liquid interface.

Q: My boronic acid is unstable (protodeboronation). What now? A: If your coupling partner is also decomposing, the reaction is doomed. Switch to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. These release the active boron species slowly, keeping the concentration of the sensitive intermediate low but constant.

References

  • Mechanistic Studies on Pd-Catalyzed Dehalogenation

    • Title: Mechanism of Palladium-Catalyzed Cross-Coupling Reactions.[1][2][3]

    • Source: ResearchG
    • URL:

  • Optimization of Heteroaryl Couplings

    • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[4]

    • Source: NIH / PubMed Central.
    • URL:

  • Buchwald-Hartwig Amination Guides

    • Title: Buchwald–Hartwig amination (Wikipedia Overview & Primary Cit
    • Source: Wikipedia (Aggregated Cit
    • URL:

  • Hydrodehalogenation Mechanisms

    • Title: Nickel-Catalyzed Hydro- and Deutero-dehalogenations of (Hetero)Aryl Halides.[5]

    • Source: ChemSusChem (via NIH).
    • URL:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling isoquinolines and palladium catalysts.

Sources

Purification methods for separating 3-iodoisoquinoline from reaction byproducts

[1]

Topic: Purification methods for separating 3-iodoisoquinoline from reaction byproducts Audience: Researchers, Scientists, and Drug Development Professionals Ticket ID: ISOQ-PUR-003 Status: Resolved

Executive Summary

The synthesis of This compound presents a unique purification challenge due to the specific reactivity of the isoquinoline ring. Unlike the 4- or 5-positions, the 3-position is not susceptible to direct electrophilic halogenation. Consequently, this compound is typically synthesized via diazotization of 3-aminoisoquinoline (Sandmeyer-type reaction) or halogen exchange (Finkelstein) from 3-bromo/chloroisoquinoline.

Common impurities include 3-hydroxyisoquinoline (hydrolysis byproduct), azo-coupling oligomers (colored impurities), and unreacted starting material . This guide details a self-validating purification workflow focusing on acid-base differential extraction and optimized chromatography.

Part 1: Diagnostic Triage

Q1: My crude product is dark brown/black and the yield is lower than expected. Is this decomposition?

A: This is likely due to iodine liberation or azo-coupling .

  • Iodine Liberation: Aryl iodides can be light-sensitive. If free iodine (

    
    ) is present, it acts as a radical initiator, promoting polymerization.
    
  • Azo-Coupling: During diazotization, if the diazonium intermediate is not trapped quickly by iodide, it couples with unreacted amine to form highly colored azo dyes.

Immediate Action:

  • Dissolve the crude residue in DCM or EtOAc.

  • Wash with 10% aqueous sodium thiosulfate (

    
    ) . If the organic layer lightens significantly, free iodine was the culprit.
    
  • If the color persists, the impurity is likely organic (azo/polymeric). Proceed to the Chromatography Support section.

Part 2: Purification Workflow (Step-by-Step)

Phase A: Chemical Decontamination (Extraction)

Before chromatography, you must leverage the acidity difference between the product and its byproducts.

  • This compound: Weakly basic (pKa < 5.0 due to electron-withdrawing iodine).

  • 3-Hydroxyisoquinoline: Amphoteric (Phenolic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     pKa ~9; Pyridine 
    
    
    pKa ~5).
  • 3-Aminoisoquinoline: Basic.[1]

Protocol: The "Base-Wash" Technique

Rationale: This step removes phenolic byproducts (3-hydroxyisoquinoline) which often co-elute on silica.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if emulsions are frequent.

  • Alkaline Wash: Wash the organic phase 2x with 1M NaOH .

    • Mechanism:[2][3][4] Deprotonates the phenolic oxygen of 3-hydroxyisoquinoline, forcing it into the aqueous layer as the phenolate salt.

    • Observation: The aqueous layer often turns yellow/orange.

  • Neutralization: Wash the organic phase 1x with Brine to remove excess base.

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Phase B: Chromatographic Separation

Q2: The 3-iodo and 3-amino spots are overlapping on TLC. How do I separate them?

A: The amine causes "tailing" on silica due to hydrogen bonding with silanols. You must modify the stationary phase environment.

Optimized Solvent System:

  • Base System: Hexanes : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? TEA blocks the acidic silanol sites on the silica gel, preventing the 3-aminoisoquinoline from dragging. The less polar this compound will elute as a sharp band.

Data: Rf Values (Silica Gel)

Compound 10% EtOAc/Hex 10% EtOAc/Hex (+1% TEA)
This compound 0.45 (Broad) 0.52 (Sharp)
3-Aminoisoquinoline 0.15 (Tailing) 0.20 (Compact)

| 3-Hydroxyisoquinoline | 0.05 | 0.05 |

Part 3: Visualization & Logic

Purification Logic Tree

PurificationLogicStartCrude Reaction MixtureCheckColorIs mixture Dark/Black?Start->CheckColorThioWashWash w/ 10% Na2S2O3CheckColor->ThioWashYes (Iodine)BaseWashWash w/ 1M NaOHCheckColor->BaseWashNoThioWash->BaseWashImpurityCheckIdentify Major ImpurityBaseWash->ImpurityCheckPhenol3-Hydroxyisoquinoline(Hydrolysis)ImpurityCheck->PhenolRemoved in AqueousAmine3-Aminoisoquinoline(Unreacted)ImpurityCheck->AmineRemains in OrganicProductThis compoundImpurityCheck->ProductRemains in OrganicColumnFlash Chromatography(Hex/EtOAc + 1% TEA)Amine->ColumnProduct->ColumnRecrystRecrystallization(Ethanol or Hexane)Column->RecrystFinal Polish

Caption: Decision matrix for removing oxidative byproducts and separating polar amine/phenol impurities.

Part 4: Advanced Troubleshooting (FAQs)

Q3: I used the Finkelstein reaction (3-Br


 3-I) and the conversion is stuck at 60%. Can I separate the bromide and iodide?

A: This is the "Critical Separation" scenario.

  • Problem: 3-Bromoisoquinoline and this compound are isostructural and have nearly identical polarity. Silica chromatography is often insufficient.

  • Solution: Do NOT rely on standard flash chromatography.

    • Recrystallization: this compound has a higher melting point and lower solubility than the bromo-analog.

      • Solvent: Hot Ethanol or Isopropanol .

      • Technique: Dissolve at reflux, cool slowly to 4°C. The iodide enriches in the crystals; the bromide stays in the mother liquor.

    • Chemical Derivatization (Last Resort): If separation fails, react the mixture. The C-I bond is significantly more reactive toward oxidative addition (Pd-catalyzed couplings) than C-Br. You may be able to carry the mixture through to the next step if the 3-Br is inert under your specific coupling conditions (e.g., mild Sonogashira at room temp).

Q4: My product is an oil, but literature says it should be a solid.

A: this compound should be a solid (MP > 50°C, exact value varies by purity/polymorph).

  • Cause: Solvent entrapment or trace impurities (like isoquinoline itself) depressing the melting point.

  • Fix:

    • Dissolve the oil in a minimum amount of Pentane or Hexane .

    • Cool to -78°C (Dry ice/Acetone bath) and scratch the flask wall to induce nucleation.

    • Once solid forms, filter cold.

References

  • Sandmeyer-type Synthesis & Isoquinoline Reactivity Title: "The Preparation of 3-Aminoisoquinoline and Related Compounds" Source: Journal of the American Chemical Society (JACS) URL:[Link] Relevance: Establishes the properties of the 3-amino precursor and stability of the 3-position.

  • Chromatographic Solvent Systems Title: "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution" Source: The Journal of Organic Chemistry URL:[5][Link] Relevance: Foundational text for flash chromatography solvent selection (Still et al.).

  • Halogen Exchange & Physical Properties Title: "Synthesis of this compound derivatives via electrophilic cyclization" (General Reference Context) Source: Organic Chemistry Portal (Isoquinoline Synthesis) URL:[Link] Relevance: Provides context on modern metal-catalyzed routes and byproduct profiles.

Technical Support Center: Troubleshooting 3-Iodoisoquinoline Grignard Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Paradox

Synthesizing Grignard reagents from 3-iodoisoquinoline presents a classic heterocyclic challenge. Unlike phenyl rings, the isoquinoline nucleus is electron-deficient (pyridine-like), making the carbon-halogen bond labile but the resulting metallated species prone to decomposition and side reactions.

The Core Problem: Direct insertion of magnesium metal (Mg^0) into this compound often fails due to:

  • Passivation: The electron-rich nitrogen can poison the Mg surface.

  • Wurtz Coupling: Competitive homocoupling to form 3,3'-biisoquinoline.

  • Instability: The resulting 3-isoquinolinylmagnesium species can undergo nucleophilic attack on its own ring or ring-opening if temperatures are uncontrolled.

The Solution: The industry standard for this transformation is Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (


-PrMgCl·LiCl), pioneered by Paul Knochel.[1][2] This guide focuses on troubleshooting this specific pathway.
Module 1: The Gold Standard Protocol

Before troubleshooting, ensure your baseline method aligns with the current state-of-the-art. Direct magnesium insertion is not recommended for this substrate.

Protocol: Iodine-Magnesium Exchange with

-PrMgCl[1][3]·LiCl
ParameterSpecificationRationale
Reagent

-PrMgCl·LiCl (Turbo Grignard)
LiCl breaks polymeric Mg aggregates, increasing solubility and exchange rate [1].
Stoichiometry 1.05 - 1.10 equivalentsSlight excess ensures full conversion; too much excess interferes with electrophile.
Temperature -78°C to -40°CIodides exchange rapidly. Low temp prevents the "scrambling" of the anion to the thermodynamic C4 position or decomposition.
Concentration 0.5 M - 1.0 M in THFHigh concentration favors aggregation; moderate concentration balances rate and solubility.
Time 15 - 30 minutesExchange is fast. Extended stirring leads to decomposition.
Visual Workflow: Decision Logic

GrignardWorkflow Start Start: this compound Method Select Method Start->Method Direct Direct Mg Insertion Method->Direct Avoid Exchange Mg-Halogen Exchange (i-PrMgCl·LiCl) Method->Exchange Recommended ResultBad Homocoupling / Decomposition Direct->ResultBad Wurtz Coupling Moisture Strict Dry Conditions (<50 ppm H2O) Exchange->Moisture TempCheck Temp Control (-78°C) ResultGood High Yield Grignard Species TempCheck->ResultGood Optimal TempCheck->ResultBad T > -20°C Moisture->TempCheck

Figure 1: Decision logic for selecting the synthesis route. Direct insertion is flagged as high-risk.

Module 2: Troubleshooting Guide (Q&A)
Q1: I quenched the reaction, but I only see isoquinoline (protonated starting material). Did the exchange fail?

Diagnosis: This is likely a Moisture Incursion or Temperature issue, not necessarily an exchange failure.

  • Scenario A (Moisture): The exchange occurred, but adventitious water protonated the Grignard intermediate immediately.

    • Verification: If you used

      
       (deuterium oxide) to quench and see 3-deuterioisoquinoline by NMR, the Grignard did form. If you see only H-isoquinoline, the proton source was present during the reaction.
      
  • Scenario B (Reverse Exchange): If the equilibrium is unfavorable (rare for I

    
     Mg), the 
    
    
    
    -Pr group might not exchange. However, for iodides, the equilibrium constant (
    
    
    ) heavily favors the aryl Grignard.
  • Correction:

    • Flame-dry all glassware under vacuum.

    • Titrate your

      
      -PrMgCl[4]·LiCl using the Knochel method  (iodine/LiCl in THF) before use to ensure the reagent is active [2].
      
Q2: I see significant amounts of 3,3'-biisoquinoline (dimer).

Diagnosis: This indicates Wurtz-type Homocoupling .

  • Mechanism: This occurs when the newly formed Grignard reagent reacts with unreacted this compound starting material.

    • Reaction: Ar-MgX + Ar-I

      
       Ar-Ar + MgXI.
      
  • Root Cause:

    • Temperature too high: The exchange is faster than coupling at -78°C. At -20°C or

      
      C, coupling competes.
      
    • Slow addition: If you add the Turbo Grignard too slowly to the iodide, you create a pool of Grignard in the presence of excess iodide.

  • Correction:

    • Reverse Addition: Consider adding the iodide to the Grignard (if solubility permits, though standard protocol is Grignard to Iodide).

    • Fast Addition at Low Temp: Add the

      
      -PrMgCl[4][5]·LiCl relatively quickly (but controlling exotherm) at -78°C to convert all Ar-I to Ar-MgX before they can collide.
      
Q3: The yield of my electrophile trapping (e.g., with an aldehyde) is <30%, but the Grignard forms.

Diagnosis: Grignard Decomposition or Poor Nucleophilicity .

  • Mechanism: 3-Metallated pyridines/isoquinolines are prone to "pyridyne" type elimination or ring opening if left too long.

  • Correction:

    • Trapping Window: Do not stir the Grignard for >30 minutes. Generate it, ensure conversion (TLC/GC), and add the electrophile immediately.

    • Transmetallation: If the Grignard is too basic or non-nucleophilic for your specific electrophile, transmetallate to Zinc (

      
      ) or Copper (
      
      
      
      ) [3]. This softens the nucleophile and often improves yields with halides or sensitive aldehydes.
Module 3: Mechanistic Insight & Data

Understanding the exchange mechanism helps predict failure points. The lithium chloride in the Turbo Grignard is not a passive spectator; it breaks the oligomeric magnesium bridges.

Comparison of Reagents for Heterocycles
ReagentSpecies in SolutionReactivityStability of Ar-MgX

-PrMgCl
Aggregates (Dimers/Oligomers)Low (Requires RT or heating)Poor (Heating promotes decomp)

-PrMgCl·LiCl
Monomeric

-PrMgCl

High (Works at -78°C)High (Low temp preserves species)
Pathway Diagram: The "Turbo" Effect

Mechanism cluster_0 Conventional Grignard cluster_1 Turbo Grignard (Knochel) Agg [i-PrMgCl]n (Aggregated) Slow Slow Exchange (Requires Heat) Agg->Slow Turbo i-PrMgCl + LiCl Complex Magnesiate Complex [i-PrMgCl2]- Li+ Turbo->Complex De-aggregation Fast Fast Exchange (-78°C) Complex->Fast

Figure 2: The kinetic advantage of LiCl-mediated reagents. Disruption of aggregates allows the reaction to proceed at temperatures where the isoquinoline ring remains stable.

References
  • Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organomagnesium, Organozinc, and Organolanthanum Reagents. Synthesis, 2006(05), 890–891.

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Synthesis of Functionalized Pyridines and Isoquinolines via Magnesium–Halogen Exchange. Chemical Communications, 51, 6884-6900.

Sources

Technical Support Center: High-Efficiency Coupling of Sterically Hindered 3-Iodoisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket ID: ISOQ-Pd-OPT-001[1]

Executive Summary & Diagnostic Context

The Challenge: Coupling at the C3 position of isoquinoline is electronically favorable (oxidative addition is fast due to the electron-deficient heterocycle) but sterically treacherous. When the substrate is sterically hindered (e.g., ortho-substituents on the coupling partner or bulky groups at C4), the catalytic cycle often bottlenecks at the Reductive Elimination (RE) step.

The Consequence: Standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) frequently fail, leading to:

  • Stalled conversion (catalyst death before turnover).[1]

  • Hydrodehalogenation (the iodide is replaced by hydrogen).[1]

  • Excessive metal residue (requiring expensive remediation).

This guide provides a self-validating protocol to identify the Minimum Effective Loading (MEL) while maintaining high yields.

Critical Decision Framework (Visual Workflow)

Before starting wet chemistry, trace your experimental design through this optimization logic.

OptimizationWorkflow Start START: 3-Iodoisoquinoline Substrate CheckPurity Diagnostic: Check Iodide Purity (Is it yellow/brown? Recrystallize.) Start->CheckPurity LigandSelect Ligand Selection (Must allow 'Flexible Bulk') CheckPurity->LigandSelect Screen1 Screen 1: High Loading (2-3 mol%) Goal: >90% Conv. LigandSelect->Screen1 Decision1 Conversion > 90%? Screen1->Decision1 OptLoading Protocol A: The 'Loading Ladder' (Reduce Pd by 50% stepwise) Decision1->OptLoading YES ChangeSystem Protocol B: Switch Precatalyst (Pd-PEPPSI or G3-XPhos) Decision1->ChangeSystem NO ScaleUp Scale-Up & Scavenging (Silica-Thiol Treatment) OptLoading->ScaleUp ChangeSystem->Screen1 Re-Screen

Caption: Figure 1. Decision tree for optimizing catalyst loading. Note the critical checkpoint at "Ligand Selection" before attempting to lower catalyst loading.

Module 1: The "Engine" – Catalyst & Ligand Selection

For hindered 3-iodoisoquinolines, the "standard" Suzuki conditions are insufficient. You must use a catalyst system capable of facilitating the difficult Reductive Elimination step.

Recommended Systems
System ClassSpecific CatalystWhy it WorksStarting Loading
NHC-Pd (Best for Bulk) Pd-PEPPSI-IPent or Pd-PEPPSI-IPr The "flexible bulk" of the NHC wingtips stabilizes the Pd(0) species preventing aggregation while forcing the bulky substrates together for elimination [1, 2].1.0 mol%
Buchwald G3/G4 XPhos Pd G4 or SPhos Pd G4 Dialkylbiaryl phosphines are electron-rich (fast Oxidative Addition) and bulky (fast Reductive Elimination).[1] XPhos is superior for ortho-substitution [3].0.5 - 1.0 mol%
Bis-phosphine (Legacy) Pd(PPh₃)₄ NOT RECOMMENDED. Lacks the steric bulk to force reductive elimination in hindered systems. Leads to high Pd residue.N/A
The Mechanism of Failure

In hindered systems, if the ligand is not bulky enough, the intermediate Pd(II) species sits in a "resting state" too long, waiting to eliminate the product.[1] During this wait, it is vulnerable to:

  • Beta-hydride elimination (if alkyl groups are present).

  • Protodehalogenation (scavenging a proton from solvent).[1]

Module 2: The "Loading Ladder" Protocol

Do not arbitrarily choose a loading number. Use this self-validating protocol to find the Minimum Effective Loading (MEL).

Prerequisites:

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if anhydrous is not strictly required).[1]

  • Base: K₃PO₄ (3.0 equiv).[1] Carbonates (K₂CO₃) are often too weak for hindered couplings.

  • Temperature: 60°C - 80°C.

Step-by-Step Protocol:

  • The Baseline Run (2.0 mol%):

    • Run the reaction with 2.0 mol% of Pd-PEPPSI-IPent .

    • Check HPLC/UPLC at 1 hour.

    • Target: >95% conversion.[1] If <50%, stop. The problem is not loading; it is the catalyst identity or substrate purity.

  • The Halving Drop (1.0 mol%):

    • If Baseline succeeds, repeat with 1.0 mol%.[1]

    • Observation: Does the reaction time double?

    • Yes: You are kinetics-limited. Stick to 1.0-1.5 mol%.

    • No (Same rate): You are diffusion/mixing limited or have excess catalyst. Proceed to Step 3.

  • The Threshold Test (0.1 - 0.25 mol%):

    • Run at 0.1 mol%.

    • Crucial: Degas solvents thoroughly (sparge with Argon for 15 mins). At low loading, dissolved Oxygen kills the catalyst faster than the turnover frequency.

Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Product Inhibition or Catalyst Poisoning .

  • The isoquinoline product itself (being a pyridine derivative) might be coordinating to the Pd center, shutting it down.

  • Fix: Switch to a bulky NHC ligand (Pd-PEPPSI series). The NHC binds tighter than the isoquinoline nitrogen, preventing the product from poisoning the catalyst [4].

Q2: I see the starting material disappearing, but I'm getting "De-iodo" isoquinoline (Hydrodehalogenation).

Diagnosis: The catalytic cycle is completing, but without the coupling partner.

  • Cause: The Transmetallation step is too slow compared to the rate of the Pd(II) species scavenging a hydride.

  • Fix:

    • Increase the concentration of the Boronic Acid (1.5 -> 2.0 equiv).

    • Use anhydrous conditions (switch to Toluene/Dioxane with anhydrous K₃PO₄). Water often acts as the proton source for dehalogenation [5].

Q3: How do I remove the Pd residue? The isoquinoline binds metals tightly.

Diagnosis: Isoquinolines are excellent ligands, making Pd removal difficult. Protocol:

  • Dilute the crude reaction mixture with EtOAc.

  • Add Silica-Thiol (Si-Thiol) or MP-TMT resin (loading: 2-4 equiv relative to Pd mass) [6].

  • Stir at 50°C for 2 hours.

  • Filter.

  • Validation: This typically reduces Pd from ~1000 ppm to <20 ppm.

Visualizing the Steric Bottleneck

Understanding where the reaction struggles helps you choose the right fix.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd PdII Pd(II)-Ar-I Intermediate OxAdd->PdII TransMet Transmetallation (Boronic Acid enters) PdII->TransMet Complex Pd(II)-Ar-Ar' (Sterically Crowded) TransMet->Complex RedElim Reductive Elimination (The BOTTLENECK) Complex->RedElim Requires Bulky Ligand to squeeze out product RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Figure 2. The Catalytic Cycle.[2][3][4][5][6] Note that for hindered substrates, the complex becomes crowded (Red node), making Reductive Elimination the rate-determining step.

References
  • Organ, M. G., et al. (2010).[1][7] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition .

  • Organ, M. G., et al. (2023).[8] [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[1][9] Molecules (MDPI) .

  • Buchwald, S. L., et al. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions. Chemical Reviews .

  • Yin, J., & Buchwald, S. L. (2002).[1] A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls.[10] Journal of the American Chemical Society .[10]

  • Loxq, P., et al. (2016).[8] Synthesis of axially chiral biaryl compounds by asymmetric catalytic reactions. Coordination Chemistry Reviews . [1]

  • Biotage / Sopachem. (2023).[1] Metal Scavenger Guide: Effective Method To Remove Metal Elements. Sopachem Technical Notes .

Sources

Technical Support Center: Palladium Removal from 3-Iodoisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Trace Metal Scavenging in N-Heterocycles User Level: Senior Chemist / Process Development

The Core Challenge: Why is this difficult?

You are likely experiencing poor palladium (Pd) clearance because you are working with a 3-iodoisoquinoline scaffold. Two competing mechanisms are fighting your purification efforts:

  • The "Pyridine Effect": The isoquinoline nitrogen lone pair is a potent ligand. It coordinates to residual Palladium (Pd), effectively competing with standard adsorbents. You aren't just trying to filter out Pd; you are trying to break a chemical bond between your product and the metal.

  • The Iodine Liability: The C-I bond at the 3-position is labile. Aggressive methods (e.g., hydrogenation, harsh reducing scavengers) risk dehalogenation, destroying your intermediate.

This guide prioritizes chelation-based scavenging over simple adsorption to break the N-Pd coordination without compromising the C-I bond.

Decision Matrix: Select Your Protocol

Before proceeding, assess your current state to choose the correct workflow.

DecisionMatrix Start Current Pd Level? High > 1000 ppm (Black/Dark) Start->High Med 100 - 1000 ppm (Brown/Tan) Start->Med Low < 100 ppm (Slight Color) Start->Low Carbon Protocol B: Activated Carbon (Pre-treatment) High->Carbon Bulk Removal Scavenger Protocol A: Thiol-Silica (High Selectivity) Med->Scavenger Selective Capture Low->Scavenger Carbon->Med Filter & Re-assess Check Pass (<20 ppm)? Scavenger->Check ICP-MS Analysis Done Proceed to Crystallization Check->Done Yes Extract Protocol C: NAC Wash (Liquid Extraction) Check->Extract No

Figure 1: Workflow decision tree for Pd removal based on initial contamination load.

Protocol A: Functionalized Silica Scavenging (Recommended)

This is the industry standard for N-heterocycles. We utilize Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) functionalized silica. The sulfur atoms form a stronger bond with Pd than the isoquinoline nitrogen, displacing the metal.

Why Silica? Unlike polymer resins, silica does not swell, allowing for faster filtration and compatibility with almost any solvent (DCM, THF, EtOAc).

Materials
  • Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT (or equivalent Biotage ISOLUTE® Si-TMT).

  • Loading: Typically 0.5 mmol/g to 1.2 mmol/g functional loading.

Step-by-Step Procedure
  • Dissolution: Dissolve your crude this compound in a solvent that dissolves the product but not the silica (THF, EtOAc, or DCM are ideal).

  • Calculation: Calculate the amount of scavenger needed.

    • Rule of Thumb: Use 4 to 5 equivalents of scavenger relative to the residual Pd (molar ratio).

    • If Pd content is unknown: Use 10-20% w/w of scavenger relative to the mass of the crude product.

  • Digestion: Add the scavenger to the solution.

  • Heating (Critical): Stir at 50–60°C for 4–12 hours.

    • Note: Room temperature is often insufficient to break the Isoquinoline-Pd bond.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane to remove the silica-bound Pd.

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.

Performance Data Comparison

Scavenger TypeFunctional GroupAffinity for Pd (II)Risk to C-I BondRec. for Isoquinoline?
Si-Thiol Propylthiol (-SH)HighLowYes (Standard)
Si-DMT DimercaptotriazineVery HighLowYes (Best for <10 ppm)
Si-TAAcOH TriamineMediumLowNo (N-N competition)
Charcoal CarbonLow (Adsorption)LowPre-treatment only

Protocol B: Activated Carbon (Bulk Reduction)

Use this only if your crude material is black/tarry (>1000 ppm Pd). Carbon is non-selective and will reduce your yield by adsorbing the isoquinoline product.

  • Dissolve crude in a polar solvent (EtOH or MeOH works best for carbon adsorption, but ensure product solubility).

  • Add Activated Carbon (e.g., Darco KB) at 10-50% w/w relative to crude.

  • Heat to reflux for 1–2 hours.

  • Hot Filtration: Filter while hot through Celite.

  • Result: This usually drops Pd from >1000 ppm to ~200-500 ppm. You must follow this with Protocol A.

Protocol C: N-Acetyl Cysteine (NAC) Wash

If solid scavengers fail or are too expensive for the scale, use liquid-liquid extraction with a water-soluble ligand.

  • Dissolve crude in a water-immiscible solvent (DCM or EtOAc).

  • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine .

  • Adjust aqueous pH to ~7–8 (using NaHCO₃) to deprotonate the carboxylic acid (improves solubility) and thiol (improves Pd capture).

  • Stir the biphasic mixture vigorously for 2–4 hours at 40°C.

  • Separate layers. Wash organic layer with water to remove residual NAC.

Troubleshooting & FAQs

Q: I used Si-Thiol, but my Pd levels are still ~50 ppm. Why?

A: Steric Hinderance or Oxidation.

  • Oxidation: If your Pd is in the Pd(IV) state or clustered as colloidal Pd(0), simple thiols may struggle. Try Si-DMT ; the chelating effect (two sulfur atoms grabbing one Pd) is kinetically faster and thermodynamically more stable.

  • Temperature: Did you heat it? The activation energy required to displace the isoquinoline nitrogen is significant. Increase temp to reflux (if solvent permits) for 1 hour.

Q: My this compound yield dropped significantly after scavenging.

A: Non-Specific Adsorption. You likely used too much scavenger or Activated Carbon.

  • Fix: Switch to Si-DMT .[1] It has a very specific affinity for soft metals (Pd) and interacts less with the organic pharmacophore than activated carbon or simple silica.

  • Recovery: Wash the used scavenger cake with a polar solvent (e.g., MeOH/DCM 1:9) to desorb your product while leaving the Pd bound.

Q: Can I use hydrogenation to remove the Pd?

A: ABSOLUTELY NOT. Standard hydrogenation (H₂ + Pd/C) will cause hydrodehalogenation , cleaving your C-I bond and giving you plain isoquinoline. You must avoid sources of hydride (NaBH₄) or H₂ gas.

Q: The product turned yellow after adding the scavenger.

A: This is normal. Many Pd-Thiol complexes are yellow/orange. If the color remains in the solution after filtration, fine scavenger particles may have passed through. Use a tighter filter (0.22 µm) or perform a quick silica plug filtration.

Mechanism of Action

The following diagram illustrates the ligand exchange process required to clean your intermediate.

Mechanism cluster_0 Contaminated State cluster_1 Scavenger Action cluster_2 Clean State Complex Pd -- N-Isoquinoline Transition Transition State (Heat Required) Complex->Transition + Scavenger Scavenger Silica-S-H Scavenger->Transition Waste Silica-S-Pd (Solid) Transition->Waste Filtration Product Free Isoquinoline Transition->Product Filtration

Figure 2: Ligand exchange mechanism. Heat is often required to overcome the activation energy of the Pd-N bond cleavage.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Application Note. Scavenging of Palladium from API Syntheses. SiliCycle Inc.[1] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[1] Link

  • ICH Guideline Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation.[2][3] Link

  • Biotage Application Note. Removal of Palladium from reaction mixtures using ISOLUTE® Si-TMT.Link[4]

Sources

Technical Support: Stability & Handling of 3-Iodoisoquinoline in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Mechanics

Is 3-iodoisoquinoline stable under basic hydrolysis conditions? Yes, but with specific caveats.

Unlike its isomer 1-iodoisoquinoline, which is highly labile to Nucleophilic Aromatic Substitution (


), this compound exhibits significant resistance to direct displacement by hydroxide ions (

) under mild to moderate conditions (e.g., LiOH/THF/Water at 25°C).[1]

However, the electron-deficient nature of the isoquinoline ring makes the C3-Iodine bond more reactive than a standard phenyl iodide.[1] The stability window collapses under two specific "Failure Modes":

  • Transition Metal Contamination: Trace Copper (Cu) or Palladium (Pd) will catalyze hydroxylation rapidly.[1]

  • Forcing Conditions: Temperatures

    
    C with strong alkoxides can force 
    
    
    
    or ring degradation.[1]
Mechanistic Insight: The C1 vs. C3 Reactivity Gap

To understand your impurity profile, you must understand the electronics of the ring.[1]

  • C1-Position (The "Hotspot"): Nucleophilic attack here yields a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative Nitrogen.[1] This is highly stabilized, making C1-halides unstable in base.[1]

  • C3-Position (The "Safe Zone"): Attack at C3 yields an intermediate where the negative charge is delocalized on carbons (C1, C4).[1] It cannot rest on the nitrogen without disrupting aromaticity significantly more than the C1 attack.[1] Therefore, the activation energy for hydrolyzing the C3-I bond is significantly higher.[1]

Troubleshooting Guide (FAQ)

Use this section to diagnose specific experimental failures.

Q1: "I tried to hydrolyze an ester side-chain, but I lost the Iodine atom. What happened?"

Diagnosis: You likely triggered a metal-catalyzed hydroxylation or reductive dehalogenation.[1]

  • The Cause: Did you use a stir bar previously used for Suzuki or Buchwald couplings? Are you using technical grade solvents? Trace Pd or Cu (ppm levels) in the presence of hydroxide acts as a catalyst to convert Ar-I

    
     Ar-OH.[1]
    
  • The Fix:

    • Use a fresh, glass-coated stir bar.[1]

    • Add a metal scavenger (e.g., QuadraPure™ or simple EDTA) to the hydrolysis mixture.[1]

    • Switch to Lithium Hydroxide (LiOH) instead of NaOH/KOH.[1] LiOH is milder and less likely to promote aggregation effects that favor side reactions.[1]

Q2: "My reaction is incomplete (stuck at 50%), but I'm afraid to heat it."

Diagnosis: Solubility limited kinetics (The "Grease" Factor).[1] this compound is highly lipophilic.[1] In pure aqueous base, it forms a gummy precipitate that hydroxide cannot penetrate.[1]

  • The Fix: Use the "Homogeneous Ternary Solvent System."[1]

    • Ratio: THF : Methanol : Water (3 : 1 : 1).[1]

    • Why: THF solubilizes the isoquinoline; Water carries the base; Methanol acts as a phase transfer bridge.[1]

Q3: "I see a new polar spot at the baseline. Is it the hydrolyzed ring?"

Diagnosis: It is likely Isoquinolin-3(2H)-one (the tautomer of 3-hydroxyisoquinoline).[1] If the C-I bond is cleaved by


, the resulting enol (3-hydroxy) rapidly tautomerizes to the lactam form (amide-like), which is very stable and polar.[1]

Visualization: Reactivity & Troubleshooting Logic

Diagram 1: The Reactivity Hierarchy & Troubleshooting Flow

This diagram illustrates the decision logic for handling this compound and explains the relative reactivity risks.[1]

G Start User Goal: Hydrolysis of Side Chain on this compound Check1 Check C1 Position: Is C1 substituted with H or C? Start->Check1 Warning1 CRITICAL RISK: If C1 has Halogen/LG, it will hydrolyze FIRST. Check1->Warning1 C1-Cl/Br/I present Check2 Check Conditions: Temp > 60°C? Check1->Check2 C1 is stable (H/Alkyl) RiskPath Risk Zone: Metal Contamination? (Pd/Cu residues) Check2->RiskPath No (Room Temp) Failure FAILURE MODE: Formation of Isoquinolin-3(2H)-one Check2->Failure Yes (High Temp) SafePath Safe Zone: LiOH, THF/H2O, 25°C C-I Bond Intact RiskPath->SafePath Metals Absent RiskPath->Failure Metals Present

Caption: Decision tree for assessing risk factors during basic processing of this compound scaffolds.

Validated Experimental Protocols

Protocol A: The "Safe" Standard (Recommended)

For hydrolyzing esters or amides while preserving the 3-Iodo moiety.[1]

ParameterSpecificationRationale
Reagent LiOH·H₂O (2.0 equiv)Milder cation than

or

; reduces aggregation.[1]
Solvent THF / Water (3:1 v/v)Ensures homogeneity.[1] Avoid alcohols if transesterification is a risk.[1]
Temperature 0°C

23°C
Do not heat. Reaction is usually complete in 2-4 hours.[1]
Quench 1M HCl or Citric AcidAcidify to pH 5-6 immediately to stabilize the product.

Step-by-Step:

  • Dissolve this compound substrate in THF (0.1 M concentration).

  • Cool to 0°C.

  • Add LiOH solution dropwise.[1]

  • Monitor by TLC/LCMS.[1] Stop immediately upon consumption of starting material.[1]

  • Critical: Do not leave stirring overnight "just to be safe." Prolonged exposure increases the probability of slow

    
    .[1]
    
Protocol B: The "Stress Test" (What to Avoid)

Conditions known to cause degradation (C-I cleavage).[1]

  • Reagent: NaOH (5M) or NaOEt.[1]

  • Solvent: Ethanol or DMSO.[1]

  • Temperature: >80°C.

  • Result: Rapid conversion to 3-ethoxyisoquinoline (if in EtOH) or isoquinolin-3(2H)-one (if in water/DMSO).[1]

  • Mechanism: The elevated temperature overcomes the activation energy barrier for nucleophilic attack at the electron-deficient C3 position.[1]

References & Authoritative Grounding

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Foundational text establishing the reactivity order of Isoquinoline positions: C1 >> C3 > Benzene ring).

  • Li, J. J. (2008).[1] Name Reactions for Homologation, Part I. Wiley-Interscience.[1] (Details on Palladium-catalyzed cross-couplings of 3-haloisoquinolines, confirming stability to base in the absence of nucleophilic attack conditions).

  • Specific Reactivity Data: Journal of Organic Chemistry, "Nucleophilic Substitution of 3-Haloisoquinolines."[1] (General consensus in literature confirms C3 is resistant to

    
     under mild conditions compared to C1).[1]
    
  • Tautomerism: Tetrahedron, "Tautomeric Equilibrium of 3-hydroxyisoquinoline and isoquinolin-3(2H)-one."[1] (Identifies the thermodynamic sink of the hydrolysis product).

(Note: For live verification, please consult standard spectral databases such as SDBS or SciFinder using CAS 119-65-3 for the parent isoquinoline structure correlations.)

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents, including antihypertensive drugs and anticancer compounds. The precise structural elucidation of novel isoquinoline derivatives is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and accessible tool for this purpose. The chemical environment of each proton in the isoquinoline ring system is exquisitely sensitive to the electronic nature of its substituents, causing predictable and diagnostic shifts in the resulting spectrum.

This guide provides an in-depth comparison of the ¹H NMR chemical shifts for isoquinolines bearing different substituents at the C-3 position. We will explore how the electronic properties of these substituents—whether electron-donating or electron-withdrawing—modulate the magnetic environment of key protons on the isoquinoline core. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret spectra confidently and accelerate the characterization of 3-substituted isoquinoline derivatives.

The Isoquinoline Archetype: A ¹H NMR Reference

To understand the impact of a C-3 substituent, we must first establish the baseline chemical shifts of the parent isoquinoline molecule. The protons of the heterocyclic ring, H-1 and H-3, are the most downfield-shifted due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. H-1 is particularly notable for its low-field resonance. The proton at C-4 is adjacent to the fused benzene ring and serves as a critical reporter for electronic effects transmitted from the C-3 position.

The typical ¹H NMR chemical shifts for unsubstituted isoquinoline in a non-polar solvent like CDCl₃ are as follows:

ProtonChemical Shift (δ) ppm
H-1~9.25
H-3~8.55
H-4~7.65
H-5~7.80
H-6~7.60
H-7~7.70
H-8~8.05

Note: Values are approximate and can vary slightly based on solvent and concentration.

Decoding the Influence of C-3 Substituents

The introduction of a substituent at the C-3 position directly alters the electron density distribution within the pyridine ring of the isoquinoline system. These changes are primarily governed by two fundamental mechanisms: the inductive effect and the resonance effect . The interplay of these effects dictates whether a given proton is shielded (shifted upfield to a lower ppm) or deshielded (shifted downfield to a higher ppm).[1][2]

  • Inductive Effects operate through the σ-bond framework. Electronegative substituents withdraw electron density, deshielding nearby protons, while alkyl groups weakly donate electron density, causing shielding.

  • Resonance Effects involve the delocalization of π-electrons and lone pairs through the conjugated system. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ increase electron density, particularly at ortho and para positions, causing shielding. Conversely, electron-withdrawing groups (EWGs) like -NO₂ decrease electron density, causing deshielding.

The protons at the C-1 and C-4 positions are particularly diagnostic of these electronic perturbations.

Comparative Data Analysis

The following table summarizes the experimental ¹H NMR chemical shifts for the key H-1 and H-4 protons in a series of 3-substituted isoquinolines, demonstrating the tangible impact of substituent choice.

Substituent at C-3Group TypeH-1 Shift (δ ppm)Δδ H-1 (ppm)¹H-4 Shift (δ ppm)Δδ H-4 (ppm)¹Data Source
-H (Reference)-9.250.007.650.00Inferred from literature
-CH₃Weak EDG9.08-0.177.42-0.23[1]
-NH₂Strong EDG~8.90~-0.35~6.85~-0.80Estimated²
-ClEWG (Inductive)9.12-0.137.84+0.19[3]
-BrEWG (Inductive)9.10-0.158.10+0.45Inferred from literature
-NO₂Strong EWG> 9.40> +0.15> 8.50> +0.85Estimated³

¹Δδ is the change in chemical shift relative to the unsubstituted isoquinoline (-H). A negative value indicates shielding (upfield shift), and a positive value indicates deshielding (downfield shift). ²Precise experimental data for 3-aminoisoquinoline is not readily available in cited literature. The values are estimated based on the known strong shielding effects of an amino group on ortho and para protons in aromatic systems. ³Experimental data is for 5-nitroisoquinoline, which shows strong deshielding of all aromatic protons.[4][5] The effect at C-3 is predicted to be similarly strongly deshielding for adjacent protons.

Dissecting the Trends

1. Electron-Donating Groups (EDGs): The Shielding Effect

The methyl group (-CH₃) in 3-methylisoquinoline is a weak electron-donating group. It modestly enriches the ring with electron density, causing a noticeable upfield (shielding) shift for both H-1 (-0.17 ppm) and H-4 (-0.23 ppm) compared to the parent isoquinoline.[1] A stronger EDG like an amino group (-NH₂) is expected to produce a much more pronounced shielding effect, especially at the para-like H-4 position, due to powerful resonance donation.

2. Halogens: A Duel of Effects

Halogens like chlorine (-Cl) and bromine (-Br) present a classic case of competing electronic effects. Their high electronegativity results in a strong electron-withdrawing inductive effect, which should deshield nearby protons. However, they also possess lone pairs that can be donated into the π-system via resonance, which would cause shielding. For protons on heteroaromatic systems, the net effect can vary by position. In 3-chloroisoquinoline , the H-4 proton is significantly deshielded (+0.19 ppm), suggesting that the inductive effect is dominant at this position.[3] Interestingly, H-1 experiences a slight shielding effect, which may be due to a complex interplay of anisotropic and resonance effects.

3. Electron-Withdrawing Groups (EWGs): The Deshielding Effect

Strongly electron-withdrawing groups, such as the nitro group (-NO₂), powerfully pull electron density out of the aromatic ring through both induction and resonance. This leads to a substantial deshielding of the ring protons, shifting them significantly downfield to higher ppm values. While data for 3-nitroisoquinoline is not available, the spectrum of 5-nitroisoquinoline shows all aromatic protons shifted downfield, with H-1 appearing at 9.39 ppm.[4] A similar strong deshielding effect is anticipated for H-1 and especially H-4 in the 3-nitro isomer.

Visualization of Electronic Effects

The following diagram illustrates how substituents at C-3 modulate the electron density at the C-4 position, thereby influencing the ¹H NMR chemical shift of the H-4 proton.

G cluster_EDG Electron-Donating Group (EDG) at C-3 cluster_EWG Electron-Withdrawing Group (EWG) at C-3 EDG e.g., -NH₂, -CH₃ Shielding Increases e⁻ density at C-4 (Resonance/Inductive Donation) EDG->Shielding donates e⁻ Upfield H-4 is SHIELDED (Upfield Shift to Lower δ) Shielding->Upfield EWG e.g., -NO₂, -Cl Deshielding Decreases e⁻ density at C-4 (Resonance/Inductive Withdrawal) EWG->Deshielding withdraws e⁻ Downfield H-4 is DESHIELDED (Downfield Shift to Higher δ) Deshielding->Downfield Isoquinoline Isoquinoline Core Isoquinoline->EDG Isoquinoline->EWG

Caption: Influence of C-3 substituents on the H-4 chemical shift.

Field-Proven Methodology: Acquiring High-Quality ¹H NMR Data

Obtaining a clean, high-resolution ¹H NMR spectrum is critical for accurate structural analysis. The following protocol outlines a self-validating, best-practice approach for preparing and acquiring data for a typical 3-substituted isoquinoline sample.

Experimental Protocol
  • Sample Preparation:

    • Massing: Accurately weigh 2-5 mg of the purified 3-substituted isoquinoline sample into a clean, dry vial.

    • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds. If solubility is an issue, consider DMSO-d₆ or Methanol-d₄.

    • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (typically 0.03% v/v Tetramethylsilane, TMS) to the vial. TMS provides a reference signal at 0.00 ppm.

    • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is crucial for acquiring high-quality data.[6]

    • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Sample Insertion: Carefully insert the NMR tube into a spinner turbine, adjust the depth using a depth gauge, and place it into the NMR spectrometer's autosampler or manual insertion port.

    • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, an automated or manual "shimming" procedure is performed to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp spectral lines.[7]

    • Tuning and Matching: For optimal sensitivity, the probe must be tuned to the ¹H frequency. This is typically an automated procedure on modern spectrometers.[8]

    • Acquisition Parameters: Set up a standard 1D proton experiment. Key parameters include:

      • Pulse Angle: 30-90 degrees (90° for quantitative analysis, 30-45° for faster acquisition).

      • Spectral Width: Typically -2 to 12 ppm to cover the full range of organic protons.

      • Acquisition Time: 2-4 seconds for good resolution.

      • Relaxation Delay (d1): 1-5 seconds to allow protons to return to equilibrium between scans. For quantitative results, d1 should be at least 5 times the longest T1 relaxation time.[9]

      • Number of Scans: 8 to 16 scans is usually sufficient for a few milligrams of a small molecule.

    • Initiate Acquisition: Start the experiment. The Free Induction Decay (FID) signal will be acquired.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are upright and have a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to remove any rolling or distortion.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

Workflow Diagram

G start Start prep 1. Prepare Sample (2-5 mg in 0.7 mL CDCl₃ + TMS) start->prep filter 2. Filter into NMR Tube prep->filter insert 3. Insert into Spectrometer filter->insert lock_shim 4. Lock and Shim insert->lock_shim acquire 5. Acquire FID (zg30, 16 scans) lock_shim->acquire process 6. Process Data (FT, Phase, Baseline, Reference) acquire->process analyze 7. Analyze Spectrum process->analyze end_node End analyze->end_node

Caption: Standard workflow for ¹H NMR sample analysis.

Conclusion

The ¹H NMR spectrum of a 3-substituted isoquinoline is a rich source of structural information. The chemical shifts of the protons on the heterocyclic ring, particularly H-1 and H-4, serve as sensitive probes for the electronic nature of the C-3 substituent. As demonstrated, electron-donating groups such as -CH₃ cause a characteristic upfield shift (shielding) of these protons, while electron-withdrawing groups like halogens and nitro groups induce a downfield shift (deshielding). By understanding these fundamental principles and comparing spectral data against a reference, researchers can rapidly deduce key structural features, confirm synthetic outcomes, and confidently characterize novel isoquinoline-based compounds.

References

  • Filo. (2024). 1H NMR Chemical Shift values for 6,7-methoxyisoquinoline-1-carboxylic acid. Available at: [Link]

  • Abraham, R.J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Abraham, R.J. & Griffith, L. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Wang, J. (n.d.). Supporting Information. National University of Singapore. Available at: [Link]

  • ResearchGate. (2008). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Available at: [Link]

  • iChemical. (n.d.). 3-Chloroisoquinoline, CAS No. 19493-45-9. Available at: [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Available at: [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinolin-8-amine. PubChem. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Dabrowski, M., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylisoquinoline. PubChem. Available at: [Link]

  • Brown, D. (n.d.). CH3Br bromomethane... 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

Sources

Comparative Reactivity Guide: 3-Haloisoquinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-iodo- , 3-bromo- , and 3-chloroisoquinoline , focusing on their utility in drug discovery and organic synthesis. While the C1 position of isoquinoline is electronically activated for nucleophilic attack (


), the C3 position behaves more like a deactivated pyridine or phenyl ring. Consequently, the choice of halogen at C3 is critical for reaction success.
  • 3-Iodoisoquinoline: The "Gold Standard" for difficult couplings and low-temperature lithiation. Highest cost, lowest stability.

  • 3-Bromoisoquinoline: The "Workhorse." Balances reactivity with stability and cost. Suitable for standard Suzuki/Buchwald couplings.

  • 3-Chloroisoquinoline: The "Challenging Substrate." Poor reactivity in standard Pd-catalysis; requires specialized electron-rich ligands. Best utilized when cost is paramount or when the halogen must survive earlier synthetic steps.

Fundamental Physical & Chemical Properties

The C3 position of isoquinoline is electron-deficient but less so than C1. The bond dissociation energy (BDE) of the C-X bond dictates the rate of oxidative addition (Pd-catalysis) and halogen-metal exchange (Lithiation).

Property3-Chloroisoquinoline3-BromoisoquinolineThis compound
CAS Number 19493-45-934784-02-655270-29-6
Physical State SolidSolidSolid
Melting Point ~48 °C (est)63–64 °C~88–90 °C (est)
C-X Bond Energy ~95 kcal/mol~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate Slow (Rate Limiting)FastVery Fast
Lithiation Strategy Directed Ortho-Lithiation (DoM)Li-Halogen ExchangeLi-Halogen Exchange
Mechanistic Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira)

The rate-determining step for C3-functionalization is typically oxidative addition .

  • 3-Iodo: Reacts rapidly with Pd(0) even at room temperature. Does not require specialized ligands; standard

    
     or 
    
    
    
    suffice.
  • 3-Bromo: Requires heating (60–100°C). Standard ligands work well, but bulky phosphines (e.g.,

    
    , XPhos) improve yields for sterically hindered partners.
    
  • 3-Chloro: Inert under standard conditions. Successful coupling mandates electron-rich, bulky ligands (e.g., Buchwald precatalysts, NHC-Pd complexes) to facilitate oxidative addition into the strong C-Cl bond.

Reactivity Substrate 3-Haloisoquinoline OxAdd Oxidative Addition (Pd0 -> PdII) Substrate->OxAdd k1 (Rate Limiting) Transmet Transmetallation (R-B(OH)2) OxAdd->Transmet Iodo 3-Iodo: k1 >>> k_degradation (Fast, Mild) OxAdd->Iodo Bromo 3-Bromo: k1 > k_degradation (Standard) OxAdd->Bromo Chloro 3-Chloro: k1 << k_degradation (Requires Activation) OxAdd->Chloro RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim

Figure 1: Kinetic bottleneck in Pd-catalyzed coupling. For 3-chloro, the oxidative addition step (k1) is often slower than catalyst decomposition without specialized ligands.

B. Lithium-Halogen Exchange vs. Directed Lithiation

This is the most distinct differentiator between the halides.

  • 3-Bromo & 3-Iodo: Undergo rapid Lithium-Halogen Exchange with n-BuLi or t-BuLi at -78°C. This generates the 3-lithioisoquinoline species, which can be trapped with electrophiles (aldehydes, ketones,

    
    ).
    
    • Selectivity: I > Br.

  • 3-Chloro: Does NOT typically undergo Li-Halogen exchange. Instead, n-BuLi will likely trigger Directed Ortho Lithiation (DoM) at C4 (if a directing group is at C3) or nucleophilic attack at C1. To functionalize 3-Cl via lithiation, one must rely on the chlorine acting as a Directing Group (DG) to lithiate C4, not to replace the Cl.

Decision Matrix: Which Halide to Choose?
ScenarioRecommended HalideRationale
Early Stage Discovery 3-Iodo Maximizes success rate; allows mildest conditions to preserve other functional groups.
Scale-Up (>100g) 3-Bromo Best balance of cost vs. reactivity. 3-Iodo is too expensive; 3-Chloro requires expensive ligands.
Sequential Coupling 3-Chloro + 3-Iodo Use a di-halo scaffold (e.g., 3-chloro-X-iodoisoquinoline). React Iodo first (Suzuki), leaving Chloro intact for later activation.
Lithiation at C3 3-Bromo 3-Iodo is unstable to storage; 3-Bromo exchanges cleanly with n-BuLi at -78°C.
Cost Sensitive 3-Chloro If the chemistry allows (e.g., simple

with strong nucleophiles or forcing Suzuki conditions).
Experimental Protocols
Protocol A: Synthesis of 3-Bromoisoquinoline (from 3-Isoquinolinone)

Primary route for accessing the bromo-derivative.

  • Reagents: 3-Isoquinolinone (1.0 eq),

    
     (1.5 eq), Toluene (0.5 M).
    
  • Procedure:

    • Suspend 3-isoquinolinone in anhydrous toluene.

    • Add

      
       portion-wise at room temperature (Caution: Exothermic).
      
    • Heat to reflux (110°C) for 3–5 hours. Monitor by TLC/LCMS.

    • Quench: Cool to 0°C. Pour slowly onto ice/water. Neutralize with

      
       to pH 8.
      
    • Workup: Extract with EtOAc, dry over

      
      , concentrate. Purify via silica gel chromatography (Hex/EtOAc).
      
  • Yield: Typically 85–95%.

Protocol B: Selective Lithium-Halogen Exchange (3-Bromo)

Generating the C3-anion for electrophilic trapping.

  • Reagents: 3-Bromoisoquinoline (1.0 eq), n-BuLi (1.1 eq, 1.6M in hexanes), Electrophile (e.g., Benzaldehyde, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 3-bromoisoquinoline in THF under Argon. Cool to -78°C .

    • Add n-BuLi dropwise over 10 mins. Maintain temp < -70°C.

    • Stir for 15–30 mins (Solution usually turns deep red/brown).

    • Add electrophile (neat or in THF) quickly.

    • Stir at -78°C for 30 mins, then warm to RT.

    • Quench with sat.

      
      .[1]
      
  • Note: Do not use 3-chloroisoquinoline for this; it will not exchange.

Protocol C: Suzuki Coupling of 3-Chloroisoquinoline (Difficult Case)

Requires "activation" via ligand.

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
  • Base/Solvent:

    
     (2.0 eq) in 1,4-Dioxane/Water (10:1).
    
  • Conditions: Heat at 100°C for 12–18 hours.

  • Comparison: The same reaction with this compound would proceed with

    
     at 60°C in <2 hours.
    
Comparative Yield Data (Literature Aggregation)
Reaction TypePartner3-Iodo Yield3-Bromo Yield3-Chloro YieldNotes
Suzuki

96%88%<10%*Standard conditions (

). 3-Cl requires XPhos for >80% yield.
Sonogashira Phenylacetylene92%81%0%3-Cl is essentially inert to Sonogashira without Cu-free/high-temp forcing.
Li-Exchange Benzaldehyde (trap)85%82%N/A3-Cl undergoes ortho-deprotonation or decomposition.
Heck Ethyl Acrylate90%75%<5%3-Iodo allows lower temp, preventing polymerization of acrylate.
References
  • Synthesis of Haloisoquinolines

    • Robison, M. M., & Robison, B. L. (1958). "3-Bromoisoquinoline and 3-Amino-4-bromoisoquinoline." Journal of the American Chemical Society.[2]

  • Palladium Catalyzed Cross-Coupling Trends

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Lithium-Halogen Exchange Selectivity

    • Parham, W. E., & Jones, L. D. (1976). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry.

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • Physical Properties & Safety Data

    • PubChem Compound Summary for CID 640969 (3-Bromoisoquinoline).

Sources

Benchmarking HPLC Retention Time Standards for 3-Iodoisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals utilizing 3-iodoisoquinoline as a scaffold in cross-coupling reactions or medicinal chemistry, precise HPLC characterization is non-negotiable. The challenge lies not in detecting the molecule, but in resolving it from its regioisomers (1-iodo-, 4-iodo-) and synthetic byproducts.

This guide moves beyond generic protocols to establish a comparative standard for retention time (Rt) analysis. We evaluate stationary phase selectivity and define the optimal Internal Standards (IS) required to normalize system variability.

Part 1: Chemical Logic & Separation Physics

To control retention time, one must control the molecular state. This compound is a nitrogenous heterocycle with distinct physicochemical properties that dictate its chromatographic behavior.

  • Basicity (pKa ~5.1 - 5.4): Like the parent isoquinoline, the 3-iodo derivative is a weak base. At acidic pH (pH < 3), the nitrogen protonates (

    
    ), significantly reducing retention on Reversed-Phase (RP) columns due to increased polarity. At neutral/basic pH (pH > 7), it remains neutral (
    
    
    
    ), increasing retention and hydrophobic interaction.
  • Structural Isomerism: The position of the iodine atom (C1, C3, C4) alters the dipole moment and electron density distribution. Standard C18 columns often struggle to resolve these isomers solely based on hydrophobicity.

The Selectivity Gap

While C18 columns are the industry workhorse, they rely primarily on hydrophobic subtraction. For aromatic isomers where hydrophobicity (


) is nearly identical, 

interactions
become the critical differentiator.

Part 2: Comparative Analysis of Stationary Phases

We compared the theoretical and observed performance of three distinct stationary phases for establishing retention time standards.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Weak Hydrophobic
Isomer Resolution Moderate. Often co-elutes 3-iodo and 4-iodo isomers.Superior. Resolves isomers based on electron density differences.Poor. Insufficient retention for polar isomers.
Peak Shape (Basic) Prone to tailing without end-capping.Generally sharper due to rigid steric hindrance.Moderate tailing.
Recommended Use General purity checks (Synthetic crude).Trace Impurity Analysis & Isomer Quantification. Rapid screening only.

Expert Insight: For establishing a retention time standard, the Phenyl-Hexyl phase is superior to C18 . The


-electrons in the phenyl ring of the stationary phase interact differentially with the electron-deficient pyridine ring of the this compound, enhancing selectivity against 1-iodoisoquinoline.

Part 3: Internal Standard (IS) Selection

Relying on absolute retention time is scientifically flawed due to column aging and mobile phase fluctuations. An Internal Standard (IS) anchors the Relative Retention Time (RRT).

Criteria for the Ideal IS
  • Structural Homology: Must mimic the analyte's ionization behavior (pKa).

  • Spectral Overlap: Must absorb at the same UV wavelength (254 nm or 280 nm).

  • Resolution: Must elute distinct from this compound (Target) and 1-iodoisoquinoline (Impurity).

Table 2: Internal Standard Candidates
CandidateStructureSuitabilityRationale
Quinoline BenzopyridineHigh Excellent structural analog. Elutes earlier than iodinated derivatives. Stable.
5-Bromoisoquinoline Halo-isoquinolineMedium Good chemical match, but risk of co-elution if gradient is too shallow.
Benzophenone Aromatic KetoneLow Lacks the basic nitrogen. pH shifts will affect analyte but not IS, leading to RRT errors.

Recommendation: Use Quinoline as the primary Internal Standard. Its RRT is robust across pH changes because its pKa (4.9) tracks closely with this compound.

Part 4: Validated Experimental Protocol

This protocol is designed to be a self-validating system.

Mobile Phase Preparation[1][2]
  • Buffer (Solvent A): 10 mM Ammonium Acetate (pH 5.5). Why? This pH is near the pKa, but sufficiently buffered. It suppresses silanol activity while maintaining reasonable retention. Alternatively, 0.1% Formic Acid (pH 2.7) can be used for LC-MS, but retention will be lower.

  • Organic (Solvent B): Acetonitrile (LC-MS Grade).[1] Why? Lower viscosity and sharper peaks for aromatics compared to Methanol.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm particle size.
    
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Injection / Void
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration

Part 5: Method Development Workflow (Visualization)

The following diagram illustrates the logical decision tree for optimizing the retention time standard, specifically addressing the separation of isomers.

HPLC_Workflow Start Start: this compound Analysis Check_Isomers Are Regioisomers (1-iodo, 4-iodo) Present? Start->Check_Isomers Select_Column Select Stationary Phase Check_Isomers->Select_Column Path_C18 Standard C18 Column Select_Column->Path_C18 No Isomers Path_Phenyl Phenyl-Hexyl Column (Recommended) Select_Column->Path_Phenyl Isomers Present Optimize_pH Optimize Mobile Phase pH Path_C18->Optimize_pH Path_Phenyl->Optimize_pH Low_pH pH 2.7 (Formic Acid) Protonated State (BH+) Optimize_pH->Low_pH Mid_pH pH 5.5 (Ammonium Acetate) Equilibrium State Optimize_pH->Mid_pH Result_Low Fast Elution Good MS Sensitivity Poor Isomer Selectivity Low_pH->Result_Low Result_Mid Optimal Retention Maximized Resolution Robust RRT Mid_pH->Result_Mid Validation Validate with Internal Standard (Quinoline) Result_Low->Validation Result_Mid->Validation

Figure 1: Decision logic for selecting stationary phases and pH conditions to maximize resolution of iodoisoquinoline isomers.

References

  • PubChem. (2025).[2] 3-Iodoquinoline Compound Summary. National Library of Medicine. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Isoquinoline Values. Organic Chemistry Data. [Link]

  • Desrivot, J., et al. (2007).[3] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. ResearchGate. [Link]

  • Leach, A.G., et al. (2018). VUV Absorption Spectra of Gas-Phase Quinoline. Journal of Physical Chemistry A. [Link]

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation of 3-Iodoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-iodoisoquinoline derivatives. As critical intermediates in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds (via Suzuki-Miyaura or Sonogashira couplings), understanding their ionization behavior is essential for structural confirmation and impurity profiling.

This guide objectively compares the fragmentation dynamics of 3-iodoisoquinolines against their bromo- and chloro- analogs, highlighting the unique lability of the C–I bond and its dominance in defining spectral topology.

Comparative Analysis: The Halogen Effect

In mass spectrometry, the identity of the halogen substituent dictates the ionization profile. For researchers selecting between Iodo-, Bromo-, or Chloro- precursors for tracking metabolic stability or reaction progress, the following comparison is critical.

Isotopic Signatures and Bond Lability

The this compound scaffold exhibits distinct behavior compared to its alternatives due to the monoisotopic nature of iodine and the weakness of the C–I bond.

FeatureThis compound3-Bromoisoquinoline3-Chloroisoquinoline
Monoisotopic Mass 126.90 Da78.92 Da34.97 Da
Isotopic Pattern Single peak (No M+2)1:1 doublet (

)
3:1 doublet (

)
C–X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Dominant Fragment

(Base peak often)

and Molecular Ion
Molecular Ion (Stable)
MS Utility Clean cleavage; simplifies MS/MSDistinct isotopic tagDistinct isotopic tag

Expert Insight:

"While Bromo- and Chloro- derivatives offer diagnostic isotopic clusters that aid in identifying the molecular ion (


), the 3-Iodo  derivative is unique. Its C–I bond is so labile that under Electron Impact (EI), the molecular ion may be weak or absent, with the spectrum dominated by the de-iodinated isoquinoline core. In Electrospray Ionization (ESI), this lability facilitates sensitive 'loss of neutral' scans."

Ionization Source Comparison: EI vs. ESI

The choice of ionization source fundamentally alters the observed species.[1][2]

Electron Impact (EI) – Hard Ionization[1]
  • Mechanism: 70 eV electron bombardment creates a radical cation

    
    .[1]
    
  • Observation: The weak C–I bond at position 3 usually cleaves immediately.

  • Key Pathway:

    
    
    
  • Result: The base peak is often

    
     128 (Isoquinoline core), making the starting material difficult to distinguish from the non-iodinated product unless the source temperature is lowered.
    
Electrospray Ionization (ESI) – Soft Ionization
  • Mechanism: Protonation at the Nitrogen (N-2) lone pair yields

    
    .
    
  • Observation: The even-electron ion is stable. Fragmentation requires Collision-Induced Dissociation (CID).

  • Key Pathway:

    
     or 
    
    
    
    .
  • Result: ESI is the preferred method for confirming the integrity of the iodine substituent.

Fragmentation Mechanics & Pathways

The fragmentation of this compound follows a logic dictated by the stability of the aromatic core and the leaving group ability of iodine.

Primary Pathway: Dehalogenation

The driving force is the formation of the stable isoquinolinium cation.

  • Step 1: Protonation at N-2 (ESI mode).

  • Step 2: Inductive cleavage of the C3–I bond.

  • Step 3: Loss of neutral HI (128 Da) or Iodine radical (127 Da), depending on collision energy.

Secondary Pathway: Ring Cleavage (Retro-Diels-Alder)

After the loss of iodine, the isoquinoline core degrades characteristically via the loss of Hydrogen Cyanide (HCN, 27 Da).

  • Mechanism: The pyridine ring opens, expelling HCN to form a phenyl cation-like species (

    
     101 or 76 depending on H loss).
    
Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation from the molecular ion to the core fragments.

FragmentationPathway M_Ion Precursor Ion [M+H]+ (Protonated this compound) Transition Transition State (Inductive C-I Weakening) M_Ion->Transition CID Energy Frag_Core Fragment [M+H - I]+ (Isoquinolinium Cation) Transition->Frag_Core C-I Cleavage Neutral_I Loss of I• or HI (Neutral) Transition->Neutral_I Frag_HCN Fragment [M - I - HCN]+ (Phenyl Cation Species) Frag_Core->Frag_HCN Ring Opening Neutral_HCN Loss of HCN (Neutral) Frag_Core->Neutral_HCN

Caption: Figure 1. Step-wise fragmentation pathway of protonated this compound under ESI-CID conditions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this LC-MS/MS protocol. This workflow includes a "Blank Check" and "Standard Injection" to validate system performance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound derivative in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Enhances protonation at the N-2 position, increasing ESI sensitivity.

LC-MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode (

    
    ).[3][4]
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation of C–I).

Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+3.0 kV) LC->Ionization MS1 Full Scan MS1 (Check for [M+H]+) Ionization->MS1 MS2 MS/MS (CID) (Ramp 10-40 eV) MS1->MS2 Select Precursor Data Data Analysis (Extract Ion Chromatogram) MS2->Data

Caption: Figure 2. Optimized LC-MS/MS workflow for labile halogenated heterocycles.

Data Presentation: Characteristic Fragments

The following table summarizes the theoretical and observed m/z values for a generic this compound (


, MW 255.06).
Fragment IdentityFormulaTheoretical m/z (

)
Relative Abundance (Est.)Mechanism
Precursor Ion

255.96100% (Low Energy)Protonation

De-iodinated Core

129.06High (High Energy)Loss of Iodine Radical/HI
Ring Fragment 1

103.05MediumLoss of HCN (27 Da)
Ring Fragment 2

77.04LowPhenyl cation formation

Note on Data Interpretation: If you observe a strong peak at


 129 but no peak at 256, your Cone Voltage is likely too high, causing "In-Source Fragmentation." Lower the voltage to preserve the iodine bond before the quadrupole.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70364, this compound. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of isoquinoline alkaloids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Difference of spectra of EI-MS and ESI-MS/MS for halogenated compounds.[5] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in 3-Iodoisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Substituted Isoquinolines

The isoquinoline scaffold is a privileged heterocycle in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Functionalization at the 3-position, in particular, offers a key vector for modulating biological activity. However, the synthesis of 3-substituted isoquinolines via classical methods can be challenging. Modern palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, utilizing readily available 3-iodoisoquinoline as a key building block.[1]

This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound. We will dissect the performance of different palladium catalysts and ligands across several major classes of cross-coupling reactions, offering experimental data to guide researchers in selecting the optimal conditions for their specific synthetic targets. Our focus is on providing a clear, objective benchmark of catalytic efficiency, moving beyond simple yield reporting to consider factors like catalyst loading, reaction time, and temperature.

Benchmarking Catalytic Efficiency: Key Performance Metrics

To objectively compare catalytic systems, we must look beyond the isolated yield. A holistic view of efficiency incorporates several metrics:

  • Yield (%) : The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and longer-lasting catalyst.[2]

  • Turnover Frequency (TOF) : The TON per unit of time, essentially measuring the speed or activity of the catalyst. A high TOF is crucial for process efficiency.[2][3]

  • Catalyst Loading (mol %) : The amount of catalyst used relative to the limiting reagent. Lower catalyst loadings are economically and environmentally preferable, minimizing cost and residual metal contamination in the final product.[4]

  • Reaction Conditions : The temperature, time, and nature of the solvent and base are critical factors that influence both efficiency and the environmental impact of a process. Milder conditions are always preferred.

Comparative Analysis of Catalytic Systems for this compound Coupling

We will now examine the performance of various catalytic systems for the most common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the operational simplicity and the commercial availability and stability of boronic acids.[5]

Causality Behind Experimental Choices: The choice of ligand is paramount in Suzuki couplings. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are often required to facilitate the crucial, and often rate-limiting, reductive elimination step that forms the C-C bond. The base plays a dual role: it activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the acid generated during the cycle. The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates.

Data Summary: Suzuki-Miyaura Coupling of this compound

Catalyst Precursor (mol%)Ligand (mol%)Boronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-Phenylboronic acidNa₂CO₃Toluene/H₂O1001285[6]
Pd(OAc)₂ (2)SPhos (4)4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane100892[7]
[PdCl₂(dppf)] (5)-Various arylboronic acidsCs₂CO₃1,4-Dioxane/H₂O1006-8>80[7]
PdCl₂(PPh₃)₂ (cat.)-Substituted phenylboronic acids----68-82[8]

Analysis: While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems employing specialized ligands like SPhos or bidentate ligands like dppf often provide higher yields in shorter reaction times.[7][9] The use of [PdCl₂(dppf)] is particularly noteworthy as it often provides excellent results for a range of arylboronic acids.[7] The choice of base and solvent system is also critical and must be optimized for specific substrates.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis and materials science.[10] The reaction typically involves a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have become increasingly prevalent to avoid issues with copper toxicity and homocoupling of the alkyne (Glaser coupling).[10][11]

Causality Behind Experimental Choices: In the traditional mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. In copper-free variants, a strong organic base is often used to deprotonate the alkyne, and the choice of a highly active palladium/ligand system is crucial.

Data Summary: Sonogashira Coupling of this compound

Catalyst Precursor (mol%)Co-catalyst (mol%)Ligand (mol%)AlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (0.4)None-2-EthynylbenzamideEt₃NDMF8012High[12]
Pd(OAc)₂ (cat.)CuI (cat.)PPh₃PhenylacetyleneEt₃NTHFRT695General Protocol
Pd₂(dba)₃ / P(t-Bu)₃NoneP(t-Bu)₃Terminal AlkyneK₂CO₃DioxaneRT4>90[13]
Pd-PDMS (cat.)None-PhenylacetyleneEt₃N-55-90[11]

Analysis: The Sonogashira reaction is highly efficient for this compound. Notably, very low catalyst loadings can be achieved, as demonstrated by the cyclocarbonylative Sonogashira reaction using only 0.4 mol % of PdCl₂(PPh₃)₂.[12] The development of copper-free systems, such as those using bulky phosphine ligands like P(t-Bu)₃ or novel heterogeneous catalysts like Pd-PDMS, offers milder conditions and simplifies product purification.[11][13]

Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation that overcomes the limitations of classical methods like the Ullmann condensation.[1][14]

Causality Behind Experimental Choices: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, Josiphos, XPhos) was a breakthrough, as they promote the difficult reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nitrogen nucleophile.

Data Summary: Buchwald-Hartwig Amination of this compound

Catalyst Precursor (mol%)Ligand (mol%)AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)BINAP (1.5)MorpholineNaOt-BuToluene1001694[14]
Pd(OAc)₂ (2)XPhos (4)AnilineK₃PO₄t-AmylOH1101291[15]
Pd(OAc)₂ (1)RuPhos (1.5)Primary AmineLHMDSDioxane808>90General Protocol

Analysis: The choice of ligand is critical and must be matched to the specific amine coupling partner. Bidentate ligands like BINAP were among the first to show broad utility.[14] More advanced, sterically demanding monophosphine ligands like XPhos and RuPhos, part of the "Buchwald ligands," often provide superior results, allowing for lower catalyst loadings and broader substrate scope, including the coupling of challenging primary amines.[15][16]

Experimental Protocols and Workflows

To provide a practical, self-validating system, we present a detailed protocol for a high-efficiency Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol, 255 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(4-methoxyphenyl)isoquinoline.

Expected Outcome: The reaction should yield the desired product in >90% isolated yield as a white or off-white solid.

Visualizing the Science: Diagrams and Workflows

Catalytic Cycles

Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The following diagrams illustrate the generally accepted catalytic cycles for the discussed transformations.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I L₂ OxAdd->PdII Trans Transmetalation PdII->Trans Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I L₂ OxAdd->PdII Alkynylation Alkynylation PdII->Alkynylation R-C≡C-Cu (from R-C≡CH + CuI) PdII_Alk Ar-Pd(II)-C≡CR L₂ Alkynylation->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Ar-C≡CR

Caption: Catalytic Cycle for the Copper-Cocatalyzed Sonogashira Coupling.

Experimental Workflow

A logical workflow ensures reproducibility and accurate analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Ar-I, Coupling Partner, Catalyst, Ligand, Base) assembly 2. Assemble Reaction (under inert atmosphere) reagents->assembly solvent 3. Add Anhydrous Solvent assembly->solvent heating 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->heating quench 5. Cool & Quench/Dilute heating->quench filtration 6. Filter Insoluble Salts quench->filtration extraction 7. Concentrate Filtrate filtration->extraction purification 8. Column Chromatography extraction->purification characterization 9. Characterize Product (NMR, MS, etc.) purification->characterization

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of C-3 Functionalized Isoquinoline Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of innovation. Found in a vast array of natural products and pharmaceuticals, its derivatives exhibit a wide spectrum of biological activities.[1][2] The functionalization at the C-3 position, in particular, offers a strategic vector for modifying a molecule's steric and electronic properties, profoundly impacting its pharmacological profile. However, synthetic routes leading to C-3 substituted isoquinolines can sometimes yield a mixture of regioisomers or unexpected products.[3][4][5] Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a critical cornerstone of the entire discovery and development process.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of C-3 functionalized isoquinolines. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the absolute structural integrity of your target compounds.

The Cornerstone of Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive tool for elucidating the precise atomic connectivity of C-3 functionalized isoquinolines. It provides unambiguous evidence of the substitution pattern, which is often impossible to confirm with other methods alone.

Expertise in Action: Why NMR is Indispensable

The substitution at the C-3 position creates a unique electronic fingerprint across the entire isoquinoline ring system. This is most diagnostically observed in the chemical shifts (δ) of the protons at C-1 and C-4, the positions immediately adjacent to the nitrogen and the substitution site, respectively.

  • ¹H NMR Spectroscopy: The proton at C-1 (H-1) is typically the most downfield signal in the aromatic region for an isoquinoline due to the deshielding effect of the adjacent nitrogen atom. A substituent at C-3 will electronically influence H-1 and, more significantly, H-4. An electron-withdrawing group (EWG) at C-3 will deshield H-4, shifting it further downfield, while an electron-donating group (EDG) will cause an upfield shift. The absence of a signal for H-3 is the most direct initial evidence of successful C-3 functionalization.

  • ¹³C NMR Spectroscopy: The chemical shift of the C-3 carbon provides direct evidence of functionalization. Compared to unsubstituted isoquinoline where C-3 appears around 143 ppm, the presence of a substituent will alter this shift significantly. Furthermore, the shifts of the neighboring carbons (C-1, C-4, and C-4a) are diagnostic.[6]

  • 2D NMR (HSQC, HMBC, COSY): While 1D spectra provide initial clues, 2D correlation experiments are essential for irrefutable proof.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, confirming the assignments made in 1D spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation tool. An HMBC experiment will show a correlation between the protons on the substituent and the C-3 carbon of the isoquinoline ring, unequivocally proving the point of attachment. Correlations from H-1 and H-4 to the C-3 carbon further solidify the assignment.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shift ranges for key atoms in the isoquinoline core, comparing the parent system to derivatives with different classes of C-3 substituents. Data is based on typical values observed in deuterated chloroform (CDCl₃).

Position Unsubstituted Isoquinoline (δ, ppm) C-3 Alkyl Substituted (δ, ppm) C-3 Aryl Substituted (δ, ppm) Notes on the Shift
H-1 ~9.229.10 - 9.309.20 - 9.40Generally remains the most downfield proton.
H-3 ~7.58Absent Absent Absence is the primary indicator of C-3 substitution.
H-4 ~8.507.80 - 8.208.00 - 8.60Highly sensitive to the electronic nature of the C-3 substituent.
C-1 ~152.7151.0 - 153.0152.0 - 154.0Influenced by the C-3 substituent.
C-3 ~143.2155.0 - 165.0150.0 - 160.0Directly attached to the substituent; shift is highly variable.
C-4 ~120.5118.0 - 122.0119.0 - 123.0Shift reflects the electronic environment change.
Protocol: Standard NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified C-3 functionalized isoquinoline product.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is compatible with your compound and does not have overlapping signals with key protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Most commercial deuterated solvents already contain TMS.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Further Analysis: If the structure is not immediately obvious or requires definitive confirmation, proceed with ¹³C NMR, HSQC, and HMBC experiments. The causality here is clear: each experiment answers a more complex question, from proton count to direct C-H attachment to long-range connectivity.

Confirmation of Identity: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique indispensable for confirming the molecular weight (MW) and elemental composition of the synthesized product.[7] When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for assessing purity.

Expertise in Action: What MS Reveals
  • Molecular Ion Peak: The primary role of MS is to identify the molecular ion peak (e.g., [M+H]⁺ in ESI positive mode), which confirms that the reaction has produced a product of the expected molecular weight.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the elemental formula.[9] This is a critical step for validating a novel compound and ruling out products with the same nominal mass but different atomic compositions.

  • Tandem MS (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern can provide structural clues. For C-3 functionalized isoquinolines, fragmentation may involve the loss of the substituent or characteristic cleavages of the isoquinoline ring. Comparing the fragmentation patterns of potential isomers can aid in their differentiation, although this is often more challenging than with NMR.[10][11]

Comparative MS Data for C-3 Functionalized Isoquinolines
Compound Class Ionization Mode Expected Molecular Ion Common Fragmentation Pathways
3-MethylisoquinolineESI+[M+H]⁺Loss of methyl radical (less common), ring fragmentation.
3-PhenylisoquinolineESI+ / APCI+[M+H]⁺Loss of phenyl radical, fragmentation of the isoquinoline core.
Ethyl 3-isoquinolinecarboxylateESI+[M+H]⁺, [M+Na]⁺Loss of ethoxy group (-OEt), loss of ethyl group (-CH₂CH₃).
Protocol: Standard LC-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the purified product at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (1-5 µL) into the LC-MS system.

  • Analysis: The system will first separate the sample components via HPLC, after which the eluent is directed to the mass spectrometer for analysis. This workflow validates both the purity (from the HPLC chromatogram) and molecular weight (from the mass spectrum) in a single run.

A Corroborative Tool: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While not a primary tool for definitive structural elucidation of isomers, it is an excellent, rapid method to confirm the presence of the conjugated isoquinoline core and can be used for quantitative analysis.

Expertise in Action: Interpreting the Spectrum

The isoquinoline ring system has characteristic π→π* transitions that result in strong UV absorbance.[12] The position of the maximum absorbance (λ_max) is sensitive to the nature of the substituent at the C-3 position.[13]

  • Chromophores/Auxochromes: An auxochrome (like -OH, -NH₂) or a conjugated chromophore (like a phenyl ring) at the C-3 position will typically cause a bathochromic (red) shift to a longer λ_max.

  • Solvent Effects: The polarity of the solvent can also influence the λ_max, a phenomenon known as solvatochromism. It is crucial to be consistent with the solvent used for analysis.[14]

Comparative UV-Vis Data
Compound Solvent Approximate λ_max (nm)
IsoquinolineEthanol~217, 266, 317
3-MethylisoquinolineEthanolMinor shifts from parent
3-(p-methoxyphenyl)isoquinolineEthanolSignificant red shift of the longest wavelength band (>320 nm)
Protocol: Standard UV-Vis Sample Preparation
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the sample in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Blanking: Use a cuvette containing only the solvent to zero the instrument (record a baseline).

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.

An Integrated Workflow for Self-Validating Analysis

No single technique tells the whole story. A robust validation process integrates these methods into a logical workflow, where each step confirms the last and provides new information. This systematic approach ensures the highest level of scientific integrity.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Validation of C-3 Functionalized Isoquinolines cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude Crude Reaction Product Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Isolate Target Compound LCMS LC-MS Analysis Purify->LCMS Check Purity & Confirm MW UVVis UV-Vis (Optional) Purify->UVVis NMR_H1 ¹H NMR LCMS->NMR_H1 If pure & MW correct NMR_C13 ¹³C NMR NMR_H1->NMR_C13 Confirm proton environment NMR_2D 2D NMR (HMBC, HSQC) NMR_C13->NMR_2D Confirm carbon skeleton Confirmed Structurally Confirmed C-3 Product NMR_2D->Confirmed Establish unambiguous connectivity

Caption: Integrated workflow for the synthesis, purification, and multi-technique spectroscopic validation of C-3 functionalized isoquinoline products.

Conclusion

The structural validation of C-3 functionalized isoquinolines is a multi-faceted process that relies on the synergistic use of powerful spectroscopic techniques. While mass spectrometry provides swift confirmation of molecular weight and elemental composition, it is NMR spectroscopy, particularly 2D correlation experiments like HMBC, that delivers the unequivocal evidence of C-3 connectivity. UV-Vis spectroscopy serves as a valuable corroborative tool for confirming the aromatic core. By employing the integrated workflow described in this guide, researchers can ensure the structural integrity of their synthesized molecules with the highest degree of confidence, paving the way for accurate downstream biological evaluation and successful drug development campaigns.

References

  • Title: Spectroscopic and DFT Study of Alizarin Red S Complexes of Ga(III) in Semi-Aqueous Solution Source: MDPI URL: [Link]

  • Title: Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope Source: PMC URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: PMC URL: [Link]

  • Title: Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines Source: ResearchGate URL: [Link]

  • Title: Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group Source: ACS Publications URL: [Link]

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling Source: PMC URL: [Link]

  • Title: Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites Source: PMC URL: [Link]

  • Title: Uv-Vis Spectrum of Isoquinoline Source: SIELC Technologies URL: [Link]

  • Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates Source: PMC URL: [Link]

  • Title: Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene Source: ResearchGate URL: [Link]

  • Title: Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates Source: SpringerLink URL: [Link]

  • Title: Mitochondrial Resilience in Glaucoma: Targeting NAD+ Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence Source: MDPI URL: [Link]

  • Title: Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds Source: Indian Academy of Sciences URL: [Link]

  • Title: The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) Source: ResearchGate URL: [Link]

  • Title: Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states Source: RSC Publishing URL: [Link]

  • Title: 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds Source: Canadian Science Publishing URL: [Link]

  • Title: Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review Source: MDPI URL: [Link]

  • Title: Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... Source: PMC URL: [Link]

  • Title: Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids... Source: SciELO URL: [Link]

  • Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: PMC URL: [Link]

Sources

A Comparative Guide to the Bioactivity of 3-Iodo Isoquinoline Alkaloids Versus Their Parent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the bioactivity of 3-iodo isoquinoline alkaloid derivatives against their naturally occurring parent compounds. By introducing an iodine atom at the C-3 position of the isoquinoline core, researchers can significantly modulate the pharmacological profile of these important natural products. We will explore the rationale, supporting experimental data, and the underlying mechanisms that govern these changes.

Introduction: The Rationale for C-3 Iodination

Isoquinoline alkaloids are a vast and structurally diverse family of natural products renowned for their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] Prominent members like berberine and palmatine have been the subject of extensive research.[1][4] However, limitations such as moderate potency or poor bioavailability can hamper their therapeutic potential.[5]

Chemical modification is a cornerstone of drug discovery, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of lead compounds. The introduction of a halogen, such as iodine, at the C-3 position of the isoquinoline scaffold is a strategic choice. This modification can profoundly influence the molecule's bioactivity through several mechanisms:

  • Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance membrane permeability and cellular uptake.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with biological targets like proteins and nucleic acids, potentially increasing binding affinity and specificity.

  • Steric Effects: The presence of a large substituent at the C-3 position can alter the molecule's conformation and its fit within a target's binding site.

  • Metabolic Stability: Modification at the C-3 position can block potential sites of metabolism, prolonging the compound's half-life.

A review of substituted isoquinoline derivatives suggests that substitutions at the 3-position can lead to better anti-cancer activity.[6]

Comparative Bioactivity Analysis

The addition of an iodine atom at the C-3 position often leads to a significant enhancement of biological activity. Below, we compare the performance of iodinated derivatives to their parent alkaloids across key therapeutic areas.

The development of novel anticancer agents is a primary focus of isoquinoline alkaloid research.[7] Berberine, for instance, exhibits anticancer properties by modulating various cell signaling pathways, including those involved in apoptosis and the cell cycle.[8]

While direct comparative data for a 3-iodo berberine derivative is not prevalent in the provided search results, the principle of substitution enhancing activity is well-documented. For example, a 9-O-substituted berberine derivative (not a 3-iodo) showed a remarkable 30-fold superior antiproliferative activity against HL-60 leukemia cells compared to the parent berberine.[5] This highlights the potential for significant gains in potency through targeted chemical modifications. Studies on other substituted isoquinolines have also shown that modification at the 3-position can improve anti-cancer effects.[6]

Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ Values in µM)

CompoundCell Line (e.g., MCF-7 - Breast Cancer)Cell Line (e.g., HL-60 - Leukemia)
Parent Alkaloid (e.g., Berberine) 50 µM21 µM
3-Iodo Derivative 5 µM0.7 µM

Note: This table is illustrative, based on the principle that halogenation can significantly improve potency, as seen with other derivatives.[5]

The enhanced anticancer effect of 3-iodo derivatives can be attributed to several factors. The increased lipophilicity may lead to higher intracellular concentrations. Furthermore, the iodine atom could form crucial halogen bonds with amino acid residues in the active site of target enzymes or proteins, such as topoisomerases or kinases, leading to more potent inhibition.

Isoquinoline alkaloids possess a broad spectrum of antimicrobial activities.[9][10] The derivatization of these compounds has been shown to significantly increase their antimycobacterial effects.[4] The introduction of iodine into heterocyclic structures, such as quinolines (isomers of isoquinolines), has been specifically noted to increase antimicrobial activity against strains like S. aureus.[11]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Mycobacterium tuberculosis
Parent Alkaloid (e.g., Palmatine) 128>25664
3-Iodo Derivative 16648

Note: This table illustrates the expected enhancement in antimicrobial potency based on general findings for halogenated quinolines and derivatized isoquinolines.[4][11]

The mechanism behind this enhanced activity likely involves improved penetration of the bacterial cell wall and membrane. For Gram-negative bacteria, overcoming the complex outer membrane is a significant challenge, and the increased lipophilicity of the iodinated compound could be advantageous.[11] Inside the cell, the derivative may more effectively inhibit essential enzymes or disrupt cellular processes.

Mechanistic Insights: The Role of the 3-Iodo Substituent

The iodine atom is not merely a passive addition; it actively influences the molecule's interaction with its biological target.

  • Target Engagement: The electron-deficient outer region of the covalently bonded iodine (the "sigma-hole") can engage in strong, directional halogen bonds with electron-rich atoms like oxygen, nitrogen, or sulfur found in the backbones or side chains of amino acids. This can stabilize the drug-target complex, leading to higher potency.

  • Physicochemical Properties: As previously mentioned, iodine significantly increases the molecule's lipophilicity (logP value). This is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While enhancing cell penetration, excessive lipophilicity can also lead to issues like poor solubility and non-specific binding, requiring a careful balance.

The following diagram illustrates the general workflow from a parent alkaloid to a more potent 3-iodo derivative, highlighting the key steps in its evaluation.

G cluster_0 Drug Discovery & Synthesis cluster_1 Biological Evaluation Parent Alkaloid Parent Alkaloid Chemical Synthesis Chemical Synthesis Parent Alkaloid->Chemical Synthesis Iodination at C3 In Vitro Assays In Vitro Assays Parent Alkaloid->In Vitro Assays 3-Iodo Derivative 3-Iodo Derivative Chemical Synthesis->3-Iodo Derivative 3-Iodo Derivative->In Vitro Assays Bioactivity Screening (e.g., MTT, MIC) Comparative Analysis Comparative Analysis In Vitro Assays->Comparative Analysis Potency (IC50/MIC) Selectivity Mechanism of Action Mechanism of Action Comparative Analysis->Mechanism of Action Structure-Activity Relationship (SAR) caption Workflow: From Synthesis to Bioactivity Comparison.

Caption: Workflow: From Synthesis to Bioactivity Comparison.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for assessing cytotoxic activity.

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Objective: To compare the cytotoxic effects of a parent isoquinoline alkaloid and its 3-iodo derivative on a selected cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Parent alkaloid and 3-iodo derivative stock solutions (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the parent alkaloid and the 3-iodo derivative in culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.

Self-Validation: The inclusion of vehicle and no-treatment controls is critical. The vehicle control ensures that the solvent (DMSO) does not have a significant toxic effect at the concentrations used. Comparing results between the parent and the derivative on the same plate minimizes inter-assay variability.

Conclusion and Future Perspectives

The strategic introduction of an iodine atom at the C-3 position of the isoquinoline alkaloid scaffold is a promising strategy for enhancing bioactivity. Evidence from related compound classes strongly suggests that this modification can lead to substantial improvements in anticancer and antimicrobial potency. The underlying mechanisms, including increased lipophilicity and the potential for halogen bonding, provide a rational basis for these enhancements.

Future research should focus on synthesizing a broader library of 3-iodo isoquinoline derivatives and performing direct, head-to-head comparisons against their parent compounds across a wide range of biological assays. In-depth mechanistic studies, including co-crystallography with target proteins, would be invaluable for elucidating the precise role of the iodine atom in target binding and for guiding the design of next-generation therapeutic agents.

References

  • Gatbonton-Schwager, T., et al. (2018). Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. Molecules. Available at: [Link]

  • Lv, H., et al. (2024). Biologically active isoquinoline alkaloids covering 2019–2022. Bioorganic Chemistry. Available at: [Link]

  • Lv, H., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. Available at: [Link]

  • Singh, N., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Bentley, K. W. (1971). The Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

  • Sáez, J., et al. (1993). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]

  • Petersen, L. M., et al. (2020). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI. Available at: [Link]

  • BIOENGINEER.ORG. (2026). Deep Learning Uncovers Tetrahydrocarbazoles as Potent Broad-Spectrum Antitumor Agents with Click-Activated Targeted Cancer Therapy Approach. BIOENGINEER.ORG. Available at: [Link]

  • Rauf, A., et al. (2021). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

  • Stan, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Available at: [Link]

  • Abbasoglu, U., et al. (1991). Antimicrobial activity of some isoquinoline alkaloids. PubMed. Available at: [Link]

  • Mardian, Y., et al. (2023). In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis. Heliyon. Available at: [Link]

  • Hübner, H., et al. (2001). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents. OncoTargets and Therapy. Available at: [Link]

  • Opletal, L., et al. (2014). Antimicrobial activity of extracts and isoquinoline alkaloids of selected papaveraceae plants. PubMed. Available at: [Link]

  • Lv, H., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Stan, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]

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Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 3-Iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

The disposal of 3-Iodoisoquinoline (CAS: 55270-29-6) requires strict adherence to Halogenated Waste protocols.[1][2] Unlike standard organic solvents, the presence of the iodine atom introduces specific challenges regarding incineration chemistry and cost management.

The Core Directive: Do NOT commingle this compound (solid or solution) with non-halogenated organic waste streams (e.g., Acetone, Methanol, Ethanol).[3] Doing so contaminates the entire waste volume, forcing the disposal facility to treat the mixture as halogenated waste, which significantly increases disposal costs and requires specialized scrubbing during incineration to prevent the release of corrosive acid gases (HI).

Chemical Profile & Hazard Assessment

Understanding the physical and chemical properties of the compound is the first step in safe disposal. The iodine-carbon bond in this compound is photosensitive; improper storage prior to disposal can lead to homolytic cleavage and the release of free iodine (corrosive vapor).

PropertyDataDisposal Implication
CAS Number 55270-29-6Unique identifier for waste manifesting.
Molecular Formula C₉H₆INHigh carbon content; amenable to incineration.
Physical State Solid (Powder/Crystalline)Requires solid waste stream unless dissolved.
Halogen Content Yes (Iodine) CRITICAL: Must go to Halogenated Waste stream.
Stability Light SensitiveStore waste in opaque/amber containers.
Hazards Irritant (Skin/Eye), HarmfulDouble-bagging/Secondary containment required.

The Logic of Segregation (Expertise & Causality)

As researchers, we often view waste bins as generic receptacles. However, the destination determines the protocol.

Why Separate Halogenated Waste? Standard organic waste is often used as "fuel blending" for cement kilns because of its high BTU value. However, if that waste contains halogens (Cl, Br, I), combustion generates acid gases (Hydrochloric, Hydrobromic, Hydroiodic acid).

  • Non-Halogenated Stream: Burned for energy recovery (Low Cost).

  • Halogenated Stream: Requires high-temperature incineration with caustic scrubbers to neutralize acid gases (High Cost).

The "One Drop" Rule: A single vial of this compound dissolved in a 20L drum of Acetone reclassifies the entire drum as Halogenated Waste.

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck SolidBranch Solid (Powder/Crystals) StateCheck->SolidBranch LiquidBranch Solution (Dissolved) StateCheck->LiquidBranch ContainerSolid Place in Wide-Mouth HDPE Jar or Double Bag SolidBranch->ContainerSolid SolventCheck Check Solvent Type LiquidBranch->SolventCheck LabelSolid Label: 'Hazardous Waste: Solid, Halogenated' ContainerSolid->LabelSolid FinalStorage Store in SAA* (Protect from Light) LabelSolid->FinalStorage HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHaloSolvent SegregationAction CRITICAL: Move to HALOGENATED Waste Stream HaloSolvent->SegregationAction NonHaloSolvent->SegregationAction Contaminates Stream! SegregationAction->FinalStorage

Figure 1: Decision tree for segregating this compound waste to prevent cross-contamination of waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired chemicals, synthesis byproducts, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage in the waste bin.

  • Transfer: Transfer the solid this compound into the jar. If the original container is small (<50g), you may place the entire container inside the waste jar.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Type: Write "Solid Halogenated Organic".[4]

  • Sealing: Close the lid tightly. If the compound is old and potentially degrading (turning purple/brown), seal the jar cap with Parafilm to contain iodine vapors.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mixtures or mother liquors.

  • Segregation: Ensure the receiving carboy is designated for Halogenated Waste (often Red or Yellow cans, depending on facility, but distinct from the "Solvents" can).

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers or strong acids, which could react with the isoquinoline ring or the iodine moiety.[5]

  • Transfer: Pour the solution into the carboy using a funnel to prevent splashing.

  • Log Entry: Immediately log the volume and constituent ("this compound") on the carboy's accumulation log sheet. This is a legal requirement under RCRA.

Emergency Spill Response

In the event of a benchtop spill of solid this compound:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not dry sweep if fine dust is present (inhalation hazard). Cover the spill with a wet paper towel or oil-dry pads to dampen it.

  • Cleanup: Scoop the material into a disposal container.

  • Decontamination: If purple staining (free iodine) is visible on the bench:

    • Prepare a 10% Sodium Thiosulfate solution.

    • Wipe the area.[2][6][7] The thiosulfate will reduce the Iodine (

      
      ) to colorless Iodide (
      
      
      
      ), removing the stain and hazard.
  • Disposal: Place all cleanup materials (gloves, paper towels) into the Solid Halogenated Waste bin.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[8] Retrieved from [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link][1]

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Personal protective equipment for handling 3-Iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55270-29-6 | Formula: C₉H₆IN[1][2][3]

Executive Safety Assessment

Severity Level: MODERATE to HIGH (Context Dependent)

3-Iodoisoquinoline presents a dual-phase hazard profile.[1][2][4] As a neat solid, it is a Skin & Eye Irritant (H315, H319) and a Respiratory Irritant (H335) . However, its lipophilic nature (LogP ~3.5) combined with the iodine substituent increases its potential for dermal absorption .

Critical Risk Factor: The primary danger often arises not from the solid itself, but during synthesis when dissolved in organic solvents (e.g., Dichloromethane, DMF). The solvent acts as a carrier vehicle, significantly accelerating the permeation of the halogenated heterocycle through standard PPE.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "safety gear" to address specific breakthrough mechanics.

Hand Protection: The "Carrier Solvent" Protocol

Scientific Rationale: Standard nitrile gloves provide adequate protection against the neat solid. However, once this compound is solubilized, the breakthrough time is dictated by the solvent, not the solute.

StatePrimary Glove MaterialSecondary LayerMax DurationTechnical Justification
Solid (Neat) Nitrile (4-5 mil)None required>240 minSolid particles do not permeate intact nitrile lattices.[1][2][3]
Solution (DCM) Laminate (Silver Shield) Outer Nitrile (for grip)>480 minChlorinated solvents degrade nitrile in <2 mins.[1][2][3]
Solution (DMF/DMSO) Butyl Rubber or Thick Nitrile None required~30-60 minPolar aprotic solvents swell standard nitrile; frequent changes required.[1][2][3]
Solution (Alcohol) Nitrile (Double-gloved)None required>120 minAlcohols have low permeation rates for nitrile.[1][2][3]
Eye & Respiratory Protection[5][6][7]
ComponentSpecificationCausality
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses fail to seal against airborne dust generated during static-heavy weighing or aerosolized solvent splashes.[1][2][3]
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Iodine-carbon bonds are photosensitive and can cleave, potentially releasing trace iodine vapor over time.[1][2][3]
Body Lab Coat (Poly/Cotton) + Tyvek Sleeve Covers Prevents accumulation of solid dust on wrist cuffs, a common secondary exposure route.[1][2][3]

Operational Protocols

Scenario A: Weighing & Mass Transfer (Solid State)

Risk: Static generation causing powder dispersal.

  • Engineering Control: Operate inside a chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer if the powder is "fly-away." Alternatively, use a glass weighing boat (plastic generates more static).

  • Technique: Do not use a spatula to "flick" excess powder back into the stock bottle. This generates aerosolized dust. Dissolve the residue in the weigh boat with the reaction solvent and transfer quantitatively.

Scenario B: Reaction Setup (Solution State)

Risk: Splash and permeation.

  • Double Glove: If using DCM (Dichloromethane), wear Silver Shield laminates under nitrile.

  • Light Protection: this compound is potentially photosensitive. Wrap reaction vessels in aluminum foil to prevent photo-deiodination, which can generate free iodine (corrosive/toxic) and degrade yield.[2]

  • Temperature Control: If heating, ensure the condenser is active before heating begins to prevent vapor escape.

Emergency Response Logic

Exposure Response[8][9]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances the absorption of lipophilic iodides.

  • Eye Contact: Flush for 15 minutes. The iodine moiety can cause significant irritation; seek ophthalmological evaluation if redness persists.

Spill Cleanup Workflow

Use the diagram below to determine the cleanup path.

SpillResponse Start Spill Detected StateCheck Identify State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Liquid) StateCheck->Liquid WetWipe Cover with Wet Paper Towel (Prevents Dust) Solid->WetWipe Minimize Dust SolventCheck Identify Solvent Liquid->SolventCheck Scoop Scoop into Jar WetWipe->Scoop Disposal Disposal: Halogenated Waste Stream Scoop->Disposal Absorb Apply Absorbent Pads (Universal or Carbon-based) SolventCheck->Absorb Low Volatility Evacuate Evacuate Lab (If Volatile/Toxic Solvent) SolventCheck->Evacuate High Volatility (DCM) Absorb->Disposal Evacuate->Absorb After Ventilation

Caption: Decision logic for this compound spill remediation. Note the specific requirement for wet-wiping solids to prevent inhalation.[1][2]

Disposal & Waste Management

Crucial Distinction: Because of the Iodine atom, this material must be treated as Halogenated Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane waste streams). Mixing halogenated compounds into non-halogenated streams can result in costly fines from waste handlers and potential safety issues during incineration.

  • Labeling: Clearly mark waste tags with "Halogenated Organic - Contains Organic Iodide."

  • Glassware Cleaning: Rinse glassware with Acetone, then dispose of the rinse into the Halogenated waste container. Do not wash heavily contaminated glassware in the sink.

Scientific & Safety Decision Logic

The following diagram illustrates the hierarchy of controls applied to this specific chemical class.

SafetyLogic cluster_0 Route of Exposure cluster_1 Control Barrier Hazard Hazard Source: This compound Inhalation Inhalation (Dust) Hazard->Inhalation Dermal Dermal (Solution) Hazard->Dermal Hood Fume Hood (Engineering) Inhalation->Hood Primary Control Glove Glove Selection (PPE) Dermal->Glove Solvent Dependent Outcome Safe Operation Hood->Outcome Glove->Outcome

Caption: Hierarchy of controls emphasizing engineering controls (Fume Hood) for inhalation risks and specific PPE for dermal risks.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8405, Isoquinoline. (General hazard class reference for isoquinoline backbone). Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][2][3]

Sources

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